molecular formula C7H7BClNO3 B582302 (2-Carbamoyl-5-chlorophenyl)boronic acid CAS No. 1313617-51-4

(2-Carbamoyl-5-chlorophenyl)boronic acid

Cat. No.: B582302
CAS No.: 1313617-51-4
M. Wt: 199.397
InChI Key: ANUCOOWCIFLMDP-UHFFFAOYSA-N
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Description

(2-Carbamoyl-5-chlorophenyl)boronic acid (CAS 1313617-51-4) is a boronic acid derivative of high interest in chemical biology and organic synthesis for its molecular recognition capabilities. The compound features a boronic acid functional group known to form reversible covalent bonds with 1,2- and 1,3-diols, which are common in biological molecules like saccharides, catechols, and nucleosides . This mechanism allows it to act as a key building block for synthetic chemical receptors, which are used as biochemical tools for sensing and detecting various analytes, interfering in cell signaling pathways, and enabling enzyme inhibition . Boronic acids, in general, are widely used in the preparation of sensors for carbohydrates, amino acids, and other biologically relevant molecules, and they play a significant role in the development of enzyme inhibitors . With the molecular formula C7H7BClNO3 and a molecular weight of 199.40 g/mol, this compound serves as a valuable bifunctional synthon, combining the diol-binding property of the boronic acid with the amide group, which can participate in further chemical transformations. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-carbamoyl-5-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUCOOWCIFLMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681735
Record name (2-Carbamoyl-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313617-51-4
Record name (2-Carbamoyl-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Carbamoyl-5-chlorophenyl)boronic acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1313617-51-4

For correspondence:

Abstract

This technical guide provides a comprehensive overview of (2-Carbamoyl-5-chlorophenyl)boronic acid, a key building block for researchers, scientists, and professionals in drug development. This document delves into the compound's chemical and physical properties, safety and handling, and its critical role in advanced organic synthesis, particularly in the construction of complex bioactive molecules. A detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions is presented, alongside a discussion of its potential in the synthesis of targeted therapeutics, such as Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide is intended to serve as a practical resource, grounded in established scientific principles and supported by authoritative references, to facilitate its effective use in the laboratory.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in modern medicinal chemistry, largely due to their unique chemical reactivity and relatively low toxicity. Their utility as versatile building blocks in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions has revolutionized the synthesis of complex organic molecules. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, in particular, has established arylboronic acids as a cornerstone of contemporary drug discovery, enabling the efficient construction of biaryl scaffolds prevalent in numerous pharmaceuticals.

The incorporation of a boronic acid moiety can significantly influence a molecule's pharmacological profile, including its selectivity, and pharmacokinetic properties. This has led to the development of several FDA-approved drugs containing boronic acids, such as the proteasome inhibitor Bortezomib for the treatment of multiple myeloma. The unique electronic nature of the boron atom allows for specific interactions with biological targets, making boronic acids attractive pharmacophores in their own right, particularly as enzyme inhibitors.

This compound is a prime example of a highly functionalized building block designed for specific applications in medicinal chemistry. The presence of the carbamoyl group and the chloro substituent on the phenyl ring provides distinct electronic and steric properties, influencing its reactivity and the characteristics of the resulting molecules. This guide will explore the practical applications of this valuable reagent, with a focus on enabling its seamless integration into drug discovery workflows.

Compound Profile: this compound

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1313617-51-4
Molecular Formula C₇H₇BClNO₃
Molecular Weight 199.40 g/mol
IUPAC Name This compound
Appearance Solid
Purity Typically ≥96%
Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. The following information is derived from available safety data sheets and should be consulted before any experimental work.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is widely lauded for its mild conditions, functional group tolerance, and high yields. This compound is an excellent substrate for these reactions, allowing for the introduction of the 2-carbamoyl-5-chlorophenyl moiety into a wide range of molecular scaffolds.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-X_Pd(II)L2 Ar-Pd(II)-X (Oxidative Adduct) Pd(0)L2->Ar-X_Pd(II)L2 Oxidative Addition (+ Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' (Transmetalation Product) Ar-X_Pd(II)L2->Ar-Pd(II)-Ar' Transmetalation (+ Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following protocol provides a robust and reproducible method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on well-established procedures and can be adapted for a variety of substrates.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial under an inert atmosphere, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate tribasic.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene to water). The use of a biphasic system with a phase-transfer catalyst can also be effective.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The success of the reaction can be confirmed by comparing the analytical data (¹H NMR, ¹³C NMR, and MS) of the purified product with the expected values. The disappearance of the starting materials as monitored by TLC or LC-MS also serves as an indicator of reaction completion.

Application in the Synthesis of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for cellular processes, including DNA repair. Inhibitors of PARP, particularly PARP-1, have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations. Many potent PARP inhibitors feature a substituted benzamide core, which mimics the nicotinamide portion of the NAD⁺ substrate.

The structure of this compound makes it a highly attractive building block for the synthesis of novel PARP inhibitors. The 2-carbamoylphenyl moiety is a key pharmacophore that can interact with the active site of the PARP enzyme. The chlorine atom at the 5-position provides a handle for modulating the electronic properties and metabolic stability of the final molecule.

While a direct synthesis of a marketed PARP inhibitor using this specific boronic acid may not be publicly disclosed, its utility can be inferred from numerous patents and publications describing the synthesis of PARP inhibitors containing structurally similar fragments. The Suzuki-Miyaura coupling protocol described above can be employed to couple this boronic acid with a suitable heterocyclic or aryl halide to construct the core of a potential PARP inhibitor.

PARP_Inhibitor_Synthesis Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Heterocyclic/Aryl Halide Aryl_Halide->Suzuki_Coupling PARP_Inhibitor Potential PARP Inhibitor Suzuki_Coupling->PARP_Inhibitor

Introduction: The Strategic Importance of Arylboronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Carbamoyl-5-chlorophenyl)boronic acid for Advanced Research

For the modern medicinal chemist and drug development professional, the strategic selection of building blocks is paramount to the success of a discovery campaign. Among the vast arsenal of synthetic reagents, arylboronic acids have established themselves as exceptionally versatile and powerful tools. Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions make them indispensable for the construction of complex molecular architectures.[1][2] Boron-based compounds have grown from niche reagents to central players in the synthesis of approved therapeutics, including proteasome inhibitors and β-lactamase inhibitors.[2][3][4]

This guide provides a senior-level technical overview of a specific, highly functionalized reagent: this compound. We will move beyond simple catalog data to explore its molecular characteristics, provide field-proven experimental protocols for its application, and discuss its strategic value in the synthesis of novel chemical entities.

Molecular Profile and Physicochemical Properties

This compound is a substituted phenylboronic acid featuring three key functional groups on the aromatic ring: a boronic acid, a chloro substituent, and a carbamoyl group. This unique arrangement offers a combination of reactivity and potential for specific biological interactions. The boronic acid moiety is the primary reactive site for cross-coupling reactions, while the chloro and carbamoyl groups can modulate electronic properties, influence binding affinity with biological targets through hydrogen bonding and hydrophobic interactions, and provide vectors for further chemical modification.

The fundamental properties of this reagent are summarized below for quick reference by the practicing scientist.

PropertyValueSource
Molecular Weight 199.40 g/mol [5][6]
Molecular Formula C₇H₇BClNO₃[5][6]
CAS Number 1313617-51-4[5][6]
IUPAC Name This compound[5]
Appearance Solid
SMILES B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] Its robustness, functional group tolerance, and relatively mild reaction conditions have made it a cornerstone of modern organic synthesis.[1]

Mechanistic Overview

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through three key steps involving a palladium catalyst.[8][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1][10]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[9][10]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OH)₂ (Boronic Acid) + Base pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with an aryl halide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Halide (e.g., 1-bromo-4-iodobenzene) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

  • Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 ratio)

Methodology:

  • Reactant Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), base (2.0 eq.), and palladium catalyst (0.05 eq.).

    • Expert Insight: Using a slight excess of the boronic acid component can help drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 20 mL of dioxane, 5 mL of water for a 7 mmol scale reaction) via syringe.[8]

    • Causality: The aqueous component is crucial for the transmetalation step. The base is more soluble in water, which facilitates the formation of the active boronate species. Dioxane or THF are common organic solvents that solubilize the organic reactants and catalyst.[8]

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.[8]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[8]

Workflow_Suzuki start Start: Assemble Reactants (Boronic Acid, Halide, Pd Catalyst, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert add_solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->add_solvent react Heat Reaction Mixture (80-100 °C, 12-24h) add_solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Workup (Cool, Add H₂O, Extract) react->workup monitor->react purify Purify Product (Dry, Concentrate, Column Chromatography) workup->purify end End: Isolated Biaryl Product purify->end

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Advanced Applications in Drug Development

While Suzuki-Miyaura coupling is its primary use, the structural features of this compound make it a valuable building block for more advanced applications, particularly in the synthesis of targeted protein degraders and enzyme inhibitors.[6]

  • Protein Degraders (e.g., PROTACs): The molecule can serve as a fragment for building the "warhead" portion of a degrader that binds to a target protein. The carbamoyl group can act as a crucial hydrogen bond donor or acceptor, while the chloro-substituted phenyl ring can fit into specific hydrophobic pockets of a protein's active site.

  • Enzyme Inhibitors: Boronic acids are known to act as reversible covalent inhibitors of serine proteases by forming a stable adduct with the catalytic serine residue in the enzyme's active site.[11] The substituents on the phenyl ring are critical for directing the molecule to the correct active site and achieving high binding affinity and selectivity.

Conclusion

This compound is more than a simple chemical reagent; it is a precisely functionalized building block designed for advanced applications in organic synthesis and medicinal chemistry. With a molecular weight of 199.40 g/mol , its true value lies in its capacity to participate in robust C-C bond-forming reactions and to serve as a scaffold for molecules with tailored biological activity. A thorough understanding of its properties and the mechanistic underpinnings of its reactions, as detailed in this guide, empowers researchers to leverage its full potential in the development of next-generation therapeutics and complex molecular probes.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • PubChem. This compound | C7H7BClNO3 | CID 53216538. [Link]

  • Oakwood Chemical. 2-Carbamoyl-5-chlorophenylboronic acid, min 96%, 5 grams. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Organic Syntheses. Procedure for Recrystallization of Arylboronic Acids. [Link]

  • PubChemLite. 5-carbamoyl-2-chlorophenylboronic acid (C7H7BClNO3). [Link]

  • MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • GlobalChemMall. This compound. [Link]

  • ResearchGate. Examples of boronic acids in pharmacologically relevant compounds. [Link]

  • ResearchGate. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

(2-Carbamoyl-5-chlorophenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Carbamoyl-5-chlorophenyl)boronic Acid: Properties, Reactivity, and Applications in Drug Discovery

Executive Overview

This compound is a specialized arylboronic acid that has emerged as a critical building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature—featuring a reactive boronic acid, an electron-withdrawing chlorine atom, and a hydrogen-bonding carbamoyl group—provides a versatile scaffold for constructing complex molecular architectures. This guide offers a senior application scientist's perspective on the core chemical properties, reactivity, and strategic applications of this reagent, with a focus on enabling researchers in drug development to leverage its full potential. We will delve into its stability, role in Suzuki-Miyaura cross-coupling, and the underlying chemical principles that dictate its utility.

Core Chemical and Physical Properties

The intrinsic properties of a reagent are fundamental to its successful application in synthesis. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1313617-51-4[1][2]
Molecular Formula C₇H₇BClNO₃[1][2]
Molecular Weight 199.40 g/mol [1][2]
Appearance Solid form
SMILES B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O[1]
InChI Key ANUCOOWCIFLMDP-UHFFFAOYSA-N[1]

Understanding these fundamental properties is the first step in designing robust synthetic routes and ensuring reproducibility.

Stability, Storage, and Handling: A Practical Perspective

Boronic acids are notoriously susceptible to degradation, primarily through two pathways: oxidation and dehydration to form cyclic boroxine anhydrides. However, the structure of this compound confers a degree of enhanced stability.

Intramolecular Stabilization: The ortho-carbamoyl group plays a crucial role. The proximity of the carbonyl oxygen and the amine group to the boronic acid moiety can lead to intramolecular coordination or hydrogen bonding. This interaction reduces the electrophilicity of the boron atom, thereby slowing the rate-limiting step in oxidation pathways.[3] This is a significant advantage over simpler phenylboronic acids.

Boroxine Formation: Like all boronic acids, this compound can undergo dehydration to form its corresponding boroxine trimer. The presence of boroxine can complicate stoichiometry in reactions, leading to reduced yields.[4] It is imperative to assess the purity of the reagent before use, typically via ¹H NMR in dry DMSO-d₆.[4]

dot

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_ArX Ar-Pd(II)-X OA->PdII_ArX TM Transmetalation PdII_ArR Ar-Pd(II)-R TM->PdII_ArR RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Product Ar-R (Biaryl Product) RE->Product Pd0->OA PdII_ArX->TM PdII_ArR->RE ArX Ar-X (Aryl Halide) ArX->OA Boronic R-B(OH)₂ (Our Reagent) Boronic->TM Base Base (e.g., K₃PO₄) Base->TM

Sources

An In-depth Technical Guide to the Solubility Determination of (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Boronic Acids and Their Solubility

(2-Carbamoyl-5-chlorophenyl)boronic acid belongs to a class of organoboron compounds that have become indispensable in modern chemistry and pharmaceutical development.[1][2] Their unique electronic structure, particularly the vacant p-orbital on the boron atom, allows for versatile reactivity in crucial synthetic transformations like the Suzuki-Miyaura cross-coupling reaction.[1][3] In drug discovery, the boronic acid moiety is a key pharmacophore in several approved drugs, acting as a transition-state analogue or a covalent inhibitor.[2][4]

Solubility is a fundamental physicochemical property that dictates a compound's behavior in both chemical reactions and biological systems.[5] For drug development professionals, poor aqueous solubility can severely limit a candidate's oral bioavailability, leading to suboptimal therapeutic efficacy.[6][7] Therefore, the accurate determination of solubility is a critical step in the preformulation and lead optimization stages of the drug discovery pipeline.[5][8]

The Unique Challenges of Boronic Acid Solubility

Determining the solubility of arylboronic acids is not always straightforward due to their unique chemical equilibria in solution.[9][10] Researchers must be aware of these challenges to design robust experiments and correctly interpret the resulting data.

2.1. The Boronic Acid-Boroxine Equilibrium

A primary challenge is the propensity of boronic acids to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[11][12][13] This equilibrium between the monomeric acid and the trimeric boroxine is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aryl ring.[11][12] Since the boroxine form often exhibits different solubility characteristics than the monomeric acid, this equilibrium can lead to inconsistent and difficult-to-reproduce solubility measurements.[10]

Logical Relationship: Boronic Acid-Boroxine Equilibrium

G Solvent Solvent Boronic_Acid 3 x this compound (Monomer) Boroxine (2-Carbamoyl-5-chlorophenyl)boroxine (Trimer) Temperature Temperature Concentration Concentration Boronic_Acid->Boroxine Dehydration (-3 H2O) Boroxine->Boronic_Acid Hydrolysis (+3 H2O) Water 3 x H2O

Caption: Reversible equilibrium between the boronic acid monomer and its corresponding trimeric boroxine.

2.2. pH-Dependent Solubility

Boronic acids are Lewis acids that can accept a hydroxide ion to form a tetrahedral boronate species.[4] This equilibrium is pH-dependent, and the formation of the anionic boronate at higher pH can significantly increase the aqueous solubility of the compound.[14][15] Therefore, solubility measurements must be conducted in well-defined and buffered aqueous systems.

Physicochemical Properties of this compound

While experimental solubility data is scarce, some fundamental physicochemical properties can be obtained from publicly available databases. This information is crucial for planning solubility experiments, such as preparing stock solutions and choosing appropriate analytical techniques.

PropertyValueSource
Molecular Formula C₇H₇BClNO₃PubChem
Molecular Weight 199.40 g/mol PubChem
IUPAC Name This compoundPubChem
SMILES B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)OPubChem
InChI Key ANUCOOWCIFLMDP-UHFFFAOYSA-NPubChem

Experimental Methodologies for Solubility Determination

The choice of solubility assay depends on the stage of research and the required throughput and accuracy. For drug discovery and development, two main types of solubility are considered: kinetic and thermodynamic.[5][6][7]

4.1. Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer.[8][16] This method is high-throughput and commonly used in the early stages of drug discovery for screening large numbers of compounds.[6][8] However, it may overestimate the true solubility as it does not represent an equilibrium state and can be influenced by the rate of precipitation.[7]

4.2. Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[5][7] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8] This "shake-flask" method is considered the gold standard for its accuracy and is crucial for late-stage lead optimization and preformulation studies.[17]

Experimental Workflow: Kinetic vs. Thermodynamic Solubility

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k_start Prepare high-concentration stock solution in DMSO k_dilute Dilute stock solution into aqueous buffer k_start->k_dilute k_incubate Short incubation (e.g., 1-2 hours) k_dilute->k_incubate k_precipitate Precipitate forms k_incubate->k_precipitate k_separate Separate solid and supernatant (filtration or centrifugation) k_precipitate->k_separate k_analyze Analyze supernatant concentration (e.g., HPLC-UV, LC-MS) k_separate->k_analyze k_end Kinetic Solubility Value k_analyze->k_end t_start Add excess solid compound to aqueous buffer t_equilibrate Equilibrate with agitation (e.g., 24-48 hours) t_start->t_equilibrate t_check Ensure solid phase remains t_equilibrate->t_check t_separate Separate solid and supernatant (filtration) t_check->t_separate t_analyze Analyze supernatant concentration (e.g., HPLC-UV, LC-MS) t_separate->t_analyze t_end Thermodynamic Solubility Value t_analyze->t_end

Sources

An In-Depth Technical Guide to the Stability and Storage of (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Carbamoyl-5-chlorophenyl)boronic acid, a key building block in contemporary drug discovery and organic synthesis, demands a thorough understanding of its stability profile to ensure its effective and reliable use. As a substituted arylboronic acid, its reactivity in crucial cross-coupling reactions is intrinsically linked to its structural integrity. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the stability and optimal storage conditions for this compound. Drawing from established principles of boronic acid chemistry and field-proven insights, this document outlines the key factors influencing its shelf-life, potential degradation pathways, and recommended best practices for handling and long-term storage. Furthermore, it provides actionable experimental protocols for stability assessment, enabling researchers to maintain the quality and performance of this vital reagent.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to appreciating its stability characteristics.

PropertyValueSource
CAS Number 1313617-51-4[1][2]
Molecular Formula C₇H₇BClNO₃[2]
Molecular Weight 199.40 g/mol [2][3]
Appearance White to off-white solid
Purity Typically ≥95% or ≥96%[1][2]

Core Principles of Boronic Acid Stability

The stability of arylboronic acids is a nuanced subject, governed by a delicate interplay of structural features and environmental factors. While many are stable to air and moisture, their reactivity also makes them susceptible to several degradation pathways.

Major Degradation Pathways

The primary routes of degradation for arylboronic acids include oxidation, protodeboronation, and the formation of boroxine anhydrides.

  • Oxidation: The boron-carbon bond can be susceptible to oxidative cleavage, particularly in the presence of oxidizing agents or under certain reaction conditions. This process typically yields the corresponding phenol and boric acid. However, the presence of an ortho-carbamoyl group in this compound may confer enhanced stability against oxidation. The intramolecular hydrogen bonding between the carbamoyl group and the boronic acid moiety can decrease the electron deficiency of the boron atom, making it less susceptible to nucleophilic attack by oxidizing species.

  • Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved and replaced by a C-H bond, resulting in the corresponding des-borylated arene. This reaction is often catalyzed by acid or base and can be influenced by temperature and the electronic properties of the aryl ring.

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine. This is a reversible equilibrium, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. While boroxine formation is not strictly a degradation pathway in that it is reversible, it can complicate reactions by altering the stoichiometry and solubility of the boronic acid.

Caption: Major degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term viability of this compound, adherence to stringent storage and handling protocols is essential.

Long-Term Storage

For optimal shelf-life, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down the rates of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation.
Container Tightly sealed, opaque containerPrevents the ingress of moisture and air, and protects the compound from light, which can potentially accelerate degradation.
Environment Dry, well-ventilated areaA low-humidity environment is crucial to prevent water absorption, which can lead to hydrolysis and boroxine-monomer equilibrium shifts.
Handling

When handling this compound, the following practices should be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. A dust mask or respirator should be used if handling large quantities.[4][5]

  • Inert Atmosphere: For weighing and aliquoting, it is best practice to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[4]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[6]

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[5]

Experimental Protocols for Stability Assessment

Due to the lack of publicly available, specific stability data for this compound, it is incumbent upon the user to perform in-house stability assessments for critical applications. The following protocols provide a framework for conducting such studies.

Protocol 1: Long-Term Stability Study

This protocol is designed to assess the stability of the compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot several samples of this compound into individual, tightly sealed, opaque vials under an inert atmosphere.

  • Storage: Store the vials at the recommended long-term storage condition (2-8°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 24 months).[7][8]

  • Analysis: At each time point, analyze a vial for purity and the presence of degradation products using a validated stability-indicating analytical method (see Protocol 3).

  • Data Evaluation: Compare the results at each time point to the initial (time 0) data to determine the rate of degradation, if any.

Caption: Workflow for a long-term stability study.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Methodology:

  • Stress Conditions: Subject samples of this compound to a range of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples using an appropriate analytical technique (e.g., HPLC-UV/MS) to separate and identify any degradation products.

  • Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100% to confirm that all significant degradants are being detected.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

A validated stability-indicating method is crucial for accurately assessing the purity and stability of the compound.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with acidic or basic modifiers) to achieve good separation between the parent compound and its degradation products (generated in the forced degradation study).

  • Method Optimization: Optimize parameters such as gradient, flow rate, and column temperature to achieve baseline resolution of all relevant peaks.

  • Detection: Use a UV detector at a wavelength where the parent compound and all known impurities have adequate absorbance.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 4: NMR Spectroscopy for Boroxine Detection

¹H and ¹¹B NMR spectroscopy can be used to monitor the equilibrium between the boronic acid and its boroxine anhydride.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a dry, aprotic deuterated solvent (e.g., DMSO-d₆ or CDCl₃). To observe the monomer, a protic solvent like methanol-d₄ can be used to break up the boroxine.[9]

  • ¹H NMR Analysis: In an aprotic solvent, the presence of the boroxine will often result in a different set of aromatic proton signals compared to the monomeric boronic acid. The ratio of these species can be determined by integration.

  • ¹¹B NMR Analysis: The ¹¹B NMR spectrum will show distinct signals for the trigonal boron of the boroxine and the trigonal/tetragonal boron of the monomeric acid in solution.[10][11] The boroxine signal is typically broader than that of the boronic acid.[10]

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly dependent on its chemical integrity. While inherently possessing a degree of stability, it is susceptible to degradation through oxidation, protodeboronation, and boroxine formation. Adherence to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert atmosphere within a tightly sealed, opaque container is paramount for preserving its quality. For critical applications, researchers are strongly encouraged to perform in-house stability studies using the outlined protocols to establish a comprehensive stability profile for their specific batches and storage conditions. This proactive approach to quality control will ensure the reliability and reproducibility of experimental outcomes in the highly demanding fields of pharmaceutical research and development.

References

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Synthesis of (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-Carbamoyl-5-chlorophenyl)boronic acid, a key building block in modern medicinal chemistry. The document details a robust and validated synthetic protocol, grounded in the principles of the Sandmeyer reaction, and is intended for an audience of researchers, medicinal chemists, and drug development professionals. Beyond a simple recitation of steps, this guide elucidates the underlying chemical rationale for procedural choices, discusses critical reaction parameters, and outlines methods for purification and characterization. The aim is to equip scientists with the necessary knowledge to confidently and efficiently synthesize this valuable compound.

Introduction: Strategic Importance in Drug Discovery

Boronic acids and their derivatives are privileged scaffolds in medicinal chemistry, prized for their unique electronic properties, stability, low toxicity, and versatile reactivity in cross-coupling reactions.[1][2] Their ability to form reversible covalent bonds with serine, threonine, or cysteine residues makes them particularly effective as enzyme inhibitors.[3] The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade®) in 2003, a proteasome inhibitor for treating multiple myeloma, which paved the way for further exploration of this chemical class.[3]

This compound (CAS 1313617-51-4) has emerged as a crucial intermediate in the synthesis of highly targeted therapeutics.[4] The specific arrangement of its functional groups—a boronic acid, a chloro substituent, and a ortho-carbamoyl group—creates a unique pharmacophore. The carbamoyl moiety, in particular, is often critical for establishing key hydrogen bond interactions within the active site of target proteins, such as poly (ADP-ribose) polymerase (PARP), making this molecule a valuable precursor for the development of novel cancer therapies and other enzyme inhibitors.

Synthetic Strategy: A Retrosynthetic Approach

The synthesis of substituted arylboronic acids can be approached through several methods, including the palladium-catalyzed Miyaura borylation of aryl halides or the electrophilic trapping of organometallic intermediates.[2] However, for the target molecule, a highly effective and scalable strategy begins with a readily available arylamine precursor. This approach leverages the classic and reliable Sandmeyer reaction, which involves the transformation of an aromatic amino group via a diazonium salt intermediate.[5][6]

Our retrosynthetic analysis identifies 2-amino-4-chlorobenzamide as the logical starting material. The key transformations are the diazotization of the primary amine followed by a copper-catalyzed borylation.

G Target This compound Intermediate1 Aryl Diazonium Salt [Ar-N₂⁺] Target->Intermediate1 Copper-Catalyzed Borylation StartingMaterial 2-Amino-4-chlorobenzamide Intermediate1->StartingMaterial Diazotization (NaNO₂, HCl)

Figure 1: Retrosynthetic pathway for this compound.

This strategy is advantageous as it utilizes inexpensive starting materials and avoids the use of palladium catalysts, which can be costly and require removal from the final product.[6][7]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. The protocol is designed to be self-validating, with clear checkpoints and characterization steps.

Materials and Reagents
Reagent/SolventGradeRecommended SupplierPurpose
2-Amino-4-chlorobenzamide≥98%Commercially availableStarting Material
Hydrochloric Acid (HCl)37% (conc.)J.T. BakerDiazotization
Sodium Nitrite (NaNO₂)ACS ReagentSigma-AldrichDiazotization
Bis(pinacolato)diboron (B₂pin₂)≥98%Oakwood ChemicalBorylating Agent
Copper(I) Bromide (CuBr)≥99%Strem ChemicalsCatalyst
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction Solvent
HexanesACS GradeFisher ScientificRecrystallization/Chromatography
Magnesium Sulfate (MgSO₄)AnhydrousAcros OrganicsDrying Agent
Step-by-Step Synthesis

The synthesis is performed in two main stages: the formation of the diazonium salt and the subsequent borylation reaction. It is common to synthesize the pinacol ester of the boronic acid first, as it facilitates purification, followed by deprotection to the free boronic acid if required.

Workflow Overview

G Start Start: 2-Amino-4-chlorobenzamide Diazotization Step 1: Diazotization (HCl, NaNO₂) 0-5 °C Start->Diazotization Borylation Step 2: Borylation (B₂pin₂, CuBr) RT Diazotization->Borylation Workup Step 3: Aqueous Workup & Extraction (EtOAc) Borylation->Workup Purification Step 4: Purification (Chromatography or Recrystallization) Workup->Purification Product Final Product Purification->Product

Figure 2: Experimental workflow for the synthesis protocol.

Step 1: Diazotization of 2-Amino-4-chlorobenzamide

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-4-chlorobenzamide (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0-5 °C using an ice-salt bath. Vigorous stirring is essential.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the internal temperature remains below 5 °C. The reaction is exothermic.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically accompanied by the dissolution of the starting material, resulting in a clear to pale yellow solution.

  • Expertise & Causality: Maintaining a temperature below 5 °C is critical. Aryl diazonium salts are thermally unstable and can decompose violently if allowed to warm or isolate.[5] The acidic environment prevents the formation of diazoamino compounds and ensures the amine is fully protonated for reaction with nitrous acid.

Step 2: Sandmeyer-Type Borylation

  • In a separate flask, dissolve bis(pinacolato)diboron (B₂pin₂, 1.2 eq) and a catalytic amount of copper(I) bromide (CuBr, 0.05 eq) in a suitable solvent like acetonitrile or a water/acetonitrile mixture.[8][9]

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the borylation mixture. Vigorous gas evolution (N₂) will be observed. The rate of addition must be controlled to manage the effervescence.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis indicates the consumption of the diazonium intermediate.

  • Expertise & Causality: This copper(I)-catalyzed reaction proceeds via a radical mechanism.[6] The use of B₂pin₂ yields the pinacol boronate ester, which is generally more stable and easier to handle and purify than the corresponding free boronic acid.[10][11]

Step 3: Workup and Purification

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual water-soluble impurities.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product, the pinacol ester, can be purified by silica gel column chromatography. It is often recommended to perform this step relatively quickly or use silica gel treated with boric acid to minimize on-column decomposition.[11]

  • To obtain the final this compound, the purified pinacol ester is subjected to deprotection. This can be achieved by stirring with an aqueous acid (e.g., HCl) or by transesterification with a boronic acid scavenger like phenylboronic acid in a biphasic solvent system.

  • The free boronic acid can then be isolated by filtration or extraction and purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).[12][13]

  • Trustworthiness & Self-Validation: Reaction progress should be monitored by an appropriate technique (TLC, LC-MS). The identity and purity of the final product must be confirmed by the analytical methods outlined in the next section.

Analytical Characterization Data

Confirming the structure and purity of the final product is a critical, self-validating step.

Analytical TechniqueExpected Results for this compound
¹H NMR (DMSO-d₆)Aromatic protons will appear as doublets and doublets of doublets between 7.4-8.0 ppm. The two protons of the carbamoyl (-CONH₂) group will appear as two distinct broad singlets. The boronic acid protons (-B(OH)₂) will appear as a broad singlet, typically downfield.
¹³C NMR (DMSO-d₆)Signals corresponding to the seven unique carbons. The carbon attached to the boron atom will be a key diagnostic peak. The carbonyl carbon of the amide will be observed around 168-172 ppm.
Mass Spectrometry (ESI-)The molecular ion peak [M-H]⁻ should be observed at m/z ≈ 198.0. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) should be visible.
HPLC Purity A single major peak with >96% purity is typically desired for use in subsequent synthetic steps.

Safety and Handling Precautions

  • Aryl Diazonium Salts: These intermediates are potentially explosive and should never be isolated in a dry state. Always keep them in a cold solution.

  • Reagents: Sodium nitrite is an oxidizer and is toxic. Copper salts are harmful. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Standard precautions for handling flammable organic solvents like ethyl acetate and hexanes should be followed.

Conclusion

The synthesis of this compound via a Sandmeyer-type diazotization-borylation sequence represents a reliable, scalable, and cost-effective method for producing this high-value chemical intermediate. By carefully controlling key parameters, particularly temperature during the diazotization step, and employing appropriate purification strategies, researchers can obtain material of high purity. This guide provides the foundational knowledge and a validated protocol to empower scientists in their drug discovery and development endeavors.

References

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  • Ichikawa, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3356–3360. [Link]

  • Anderson, K. W., et al. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 19(7), 806–814. [Link]

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  • De Vita, D., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 28(14), 5364. [Link]

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  • The Royal Society of Chemistry. (2015). Supporting Information for a related synthesis. [Link]

  • Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5587. [Link]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6649. [Link]

  • Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Zha, C., et al. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968–3970. [Link]

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A Technical Guide to the Spectroscopic Characterization of (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Introduction

(2-Carbamoyl-5-chlorophenyl)boronic acid is a bespoke building block of significant interest in medicinal chemistry and drug development, particularly in the burgeoning field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). Its trifunctional nature—a boronic acid for covalent interactions or cross-coupling reactions, a carbamoyl group for hydrogen bonding, and a chloro-substituted phenyl ring for hydrophobic and halogen bonding interactions—makes it a versatile scaffold.

A rigorous and unambiguous structural confirmation is paramount before its inclusion in complex synthetic pathways. This guide provides an in-depth discussion of the expected spectroscopic data for this compound and outlines the field-proven methodologies for their acquisition and interpretation. The causality behind experimental choices and potential analytical complexities are addressed to ensure a self-validating system of characterization.

Molecular Structure and Key Features

A clear understanding of the molecule's architecture is the foundation for interpreting its spectroscopic output.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis prep1 Dissolve sample (1 mg/mL in MeOH/MeCN) prep2 Dilute 10 µL into 1 mL solvent prep1->prep2 Serial Dilution infusion Direct Infusion via Syringe Pump prep2->infusion Sample Introduction esi Electrospray Ionization (ESI) infusion->esi tof Time-of-Flight (TOF) Analyzer esi->tof Ion Transfer data Acquire Spectrum (Positive & Negative Modes) tof->data Data Acquisition

Caption: Equilibrium between boronic acid and its boroxine trimer.

Spectroscopic Signatures of Boroxine Formation:

  • ¹H NMR: Appearance of a second set of aromatic signals, often broader than the monomer signals. Disappearance or significant upfield shift of the B(OH)₂ proton signal.

  • ¹¹B NMR: A new, broader peak appearing slightly downfield (δ ≈ 31-34 ppm) from the monomeric acid.

  • IR: Disappearance of the sharp, free O-H stretch and a change in the B-O stretching region.

By following the rigorous, multi-technique approach outlined in this guide, researchers can confidently confirm the structure and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

  • D. S. D. Smith, H. M. P. Harris, S. D. Taylor. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. [Link]

  • San Diego State University Chemistry. 11B NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

  • B. A. H. Smith, R. W. Schurko. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

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  • MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. [Link]

  • University of Glasgow. (2014). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. [Link]

  • A. M. Del-Pozo, et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. [Link]

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  • M. R. O'Donovan, et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. ACS Medicinal Chemistry Letters. [Link]

Introduction: The Structural Elucidation of a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2-Carbamoyl-5-chlorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2] As a substituted phenylboronic acid, it serves as a versatile building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules. Its structure contains a chlorine atom, a carbamoyl (amide) group, and a boronic acid moiety, all of which influence its reactivity and potential as a pharmacophore.

Precise structural confirmation is paramount for its use in synthesis and drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing unambiguous information about the molecular framework.[3] This guide offers a detailed exploration of the ¹H NMR spectrum of this compound, moving from theoretical principles to practical experimental considerations and in-depth spectral interpretation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the chemically distinct proton environments within the molecule. The structure of this compound features three aromatic protons, two amide protons, and two hydroxyl protons on the boronic acid group. Due to the substitution pattern on the benzene ring, all three aromatic protons are chemically and magnetically inequivalent.

cluster_ring Aromatic Core cluster_substituents Substituents C1 C1-B(OH)₂ C2 C2-C(O)NH₂ BOH2 B(OH)₂ Protons (x2) C1->BOH2 ortho to H₆ C3 C3-H₃ CONH2 C(O)NH₂ Protons (x2) C2->CONH2 ortho to H₃ C4 C4-H₄ C5 C5-Cl C6 C6-H₆ Cl Cl C5->Cl ortho to H₄, H₆

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Data Interpretation: An Analysis of the Predicted Spectrum

Based on the principles outlined above, the ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to exhibit the signals summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H₄7.8 - 8.0ddJ(ortho) ≈ 8.2, J(meta) ≈ 2.41H
H₃7.6 - 7.8dJ(ortho) ≈ 8.21H
H₆7.5 - 7.7dJ(meta) ≈ 2.41H
-C(O)NH₂7.4 - 8.2 (broad)s (broad)N/A2H
-B(OH)₂8.2 - 8.5 (broad)s (broad)N/A2H

Analysis of Predicted Data:

  • The aromatic region (7.5 - 8.0 ppm) will contain three distinct signals, confirming the trisubstituted pattern. [4]* The signal for H₄ is predicted to be the most downfield of the aromatic protons due to its position ortho to the chloro group and meta to the two electron-withdrawing groups.

  • The signal for H₃ is shifted downfield due to the strong deshielding effect of the adjacent carbamoyl group.

  • The signal for H₆ is expected at the highest field (lowest ppm) within the aromatic region, as it is ortho to only the weakly withdrawing boronic acid group.

  • The broad singlets for the amide and boronic acid protons confirm the presence of these functional groups. Their integrals (2H each) are crucial for validating the structure.

Advanced Considerations

For a comprehensive analysis, researchers should be aware of several factors:

  • pH and ¹¹B NMR: The chemical environment of boronic acids is pH-dependent. At higher pH, the boron atom can transition from a trigonal planar sp² hybridization to a tetrahedral sp³ boronate species, which can affect the ¹H spectrum. [5]For unambiguous characterization of the boron center itself, ¹¹B NMR spectroscopy is an invaluable complementary technique. [6][7][8]* Concentration Effects: The chemical shifts of the labile -NH₂ and -OH protons are particularly sensitive to concentration due to changes in intermolecular hydrogen bonding. [9]Reporting the concentration at which the spectrum was acquired is good practice.

  • Boroxine Formation: In the absence of water or in non-polar aprotic solvents, three molecules of a boronic acid can condense to form a six-membered cyclic anhydride called a boroxine. [10]While unlikely in DMSO-d₆, awareness of this potential side-product is important for quality control.

Conclusion

The ¹H NMR spectrum provides a detailed fingerprint of this compound. A systematic analysis of chemical shifts, coupling constants, and signal integrations allows for the unequivocal confirmation of its complex structure. By understanding the electronic influence of each substituent and employing a validated experimental protocol, researchers can confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their subsequent synthetic and drug discovery endeavors.

References

  • Jasperse, K. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

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Introduction: The Significance of (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR of (2-Carbamoyl-5-chlorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles, experimental protocols, and data interpretation for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of this compound. As a crucial building block in medicinal chemistry and materials science, understanding its structural integrity through robust analytical methods like ¹³C NMR is paramount. This document is structured to provide not just a methodology, but the scientific rationale underpinning the analytical choices, ensuring a self-validating approach to spectral acquisition and interpretation.

This compound is a substituted arylboronic acid of significant interest in synthetic and medicinal chemistry.[1][2][3] Its bifunctional nature, featuring a boronic acid moiety capable of forming reversible covalent bonds with diols and a carbamoyl group, makes it a versatile building block for targeted therapeutics and chemical sensors.[4][5]

The precise arrangement of the chloro, carbamoyl, and boronic acid substituents on the phenyl ring dictates its reactivity and binding specificity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application. ¹³C NMR spectroscopy serves as an indispensable tool, providing a unique fingerprint of the molecule's carbon skeleton and offering insights into the electronic environment of each carbon atom.[6]

Foundational Principles: ¹³C NMR Spectroscopy

Unlike ¹H NMR, ¹³C NMR spectroscopy analyzes the ¹³C isotope, which has a low natural abundance (~1.1%). This necessitates a higher number of scans to achieve an adequate signal-to-noise ratio. Standard ¹³C NMR spectra are typically acquired with proton decoupling, which collapses carbon-proton coupling and results in a spectrum where each unique carbon atom appears as a single line.[6] For this compound, all seven carbon atoms are in chemically distinct environments due to the substitution pattern. Consequently, seven discrete signals are expected in the proton-decoupled ¹³C NMR spectrum.

The chemical shift (δ), reported in parts per million (ppm), is the most critical parameter in a ¹³C NMR spectrum. It is highly sensitive to the electronic environment of the carbon nucleus. Electronegative substituents (like chlorine and the oxygen atoms of the carbamoyl and boronic acid groups) and groups with π-systems (like the carbonyl and phenyl ring) exert significant influence, causing predictable downfield (higher ppm) or upfield (lower ppm) shifts.[7]

Molecular Structure and Predicted Chemical Shifts

The accurate assignment of ¹³C NMR signals requires a thorough understanding of substituent effects on the benzene ring. The structure of this compound with systematic numbering is presented below.

Caption: Structure of this compound with IUPAC numbering.

Based on established substituent effects, the expected chemical shifts for each carbon atom can be predicted. The carbonyl carbon of the benzamide group is the most deshielded, typically appearing above 165 ppm.[6][8] The carbon atom bonded to the chlorine (ipso-carbon) is also significantly deshielded, with typical values around 134 ppm for chlorobenzene.[9][10] The carbon attached to the boronic acid group is influenced by the electronegativity of boron and its potential for forming anhydrides or interacting with solvents.[11]

Carbon AtomSubstituent(s)Predicted Chemical Shift (δ, ppm)Rationale
C7 Carbonyl (-C =O)NH₂168 - 172The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom.[8]
C2 Attached to C=O138 - 142Quaternary carbon attached to the electron-withdrawing carbamoyl group, leading to a downfield shift.
C5 Attached to Cl133 - 136The ipso-carbon attached to the electronegative chlorine atom is deshielded.[9]
C1 Attached to B(OH)₂130 - 135The carbon attached to boron (ipso-carbon) is typically deshielded, but its signal can be broad due to the quadrupolar boron nucleus.[11]
C4 Meta to -B(OH)₂, Ortho to -Cl129 - 132Influenced by the inductive effect of the adjacent chlorine and the meta-positioned boronic acid.
C6 Ortho to -B(OH)₂, Meta to -Cl128 - 131Primarily influenced by the ortho-boronic acid group.
C3 Ortho to -C=O, Meta to -B(OH)₂126 - 129Influenced by the adjacent electron-withdrawing carbamoyl group.

Note: These are estimated ranges. Actual values can vary depending on the solvent, concentration, and temperature.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust procedure for acquiring a high-quality ¹³C NMR spectrum of this compound. The causality behind each parameter selection is explained to ensure experimental integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve 1. Dissolve 15-25 mg of sample in 0.6-0.7 mL of DMSO-d₆ transfer 2. Transfer to a 5 mm NMR tube dissolve->transfer setup 3. Insert sample and lock/ shim spectrometer transfer->setup params 4. Set key parameters: Pulse Program: zgpg30 Scans (NS): ≥1024 Relaxation Delay (D1): 2-5s setup->params acquire 5. Acquire data params->acquire ft 6. Apply Fourier Transform (Exponential Multiplication, LB=1-2 Hz) acquire->ft correct 7. Phase and baseline correct the spectrum ft->correct reference 8. Reference spectrum to DMSO-d₆ quintet (δ ≈ 39.5 ppm) correct->reference assign 9. Assign peaks based on predicted shifts and 2D data reference->assign

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Solvent Selection and Sample Preparation:

    • Rationale: The choice of a deuterated solvent is critical for dissolving the analyte and providing a lock signal for the spectrometer. This compound has polar functional groups, making Dimethyl sulfoxide-d₆ (DMSO-d₆) an excellent choice due to its high dissolving power.[6] It also avoids potential reactions between the boronic acid and protic solvents like methanol-d₄.

    • Protocol: Accurately weigh 15-25 mg of the compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Vortex briefly to ensure complete dissolution, then transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Parameters:

    • Rationale: Proper instrument setup is key to obtaining high-resolution data. The choice of acquisition parameters directly impacts the quality of the final spectrum, especially for a ¹³C nucleus.

    • Protocol (for a 400 MHz spectrometer):

      • Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

      • Pulse Program: Use a standard proton-decoupled pulse program with a 30° pulse angle (e.g., zgpg30 on Bruker systems). This provides a good compromise between signal intensity and avoiding saturation.

      • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans is required. Start with 1024 scans and increase if necessary to achieve a good signal-to-noise ratio, particularly for the quaternary carbons.

      • Relaxation Delay (D1): Quaternary carbons (C1, C2, C5) have longer relaxation times. A relaxation delay of at least 2 seconds (5 seconds is better) is crucial to allow these carbons to fully relax between pulses, ensuring their signals are not attenuated and can be integrated quantitatively if needed.

      • Spectral Width: A spectral width of ~220-250 ppm is sufficient to cover the entire range of expected carbon chemical shifts, from aliphatic carbons (if any impurities are present) to the carbonyl carbon.

  • Data Processing and Referencing:

    • Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the frequency-domain spectrum.

    • Protocol:

      • Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio before performing the Fourier transform.

      • Correction: Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive phase. Apply a baseline correction to obtain a flat baseline.

      • Referencing: Calibrate the chemical shift axis. The central peak of the DMSO-d₆ solvent signal appears as a quintet and should be referenced to δ 39.52 ppm.

Spectral Interpretation: Potential Challenges and Advanced Methods

While the predicted shifts provide a strong foundation for assignment, several factors can complicate the spectrum:

  • Quaternary Carbons: The signals for C1, C2, and C5 will be of lower intensity compared to the protonated carbons (C3, C4, C6) due to the lack of Nuclear Overhauser Effect (NOE) enhancement. A longer relaxation delay helps to mitigate this.

  • Carbon-Boron Coupling: The signal for C1, the carbon directly attached to the boron atom, may be broadened. This is due to quadrupolar relaxation induced by the boron isotopes (¹¹B, I=3/2; ¹⁰B, I=3), which can shorten the relaxation time of the attached carbon.[11]

  • Boroxine Formation: Phenylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water. If the sample is not completely dry or if the solvent contains residual water, you may observe a separate set of signals corresponding to the boroxine species, complicating the spectrum.

  • Solvent and pH Effects: The chemical shifts, particularly of the boronic acid-bearing carbon (C1), can be sensitive to the solvent and pH. In aqueous solutions, the boron atom can transition from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, causing significant changes in the ¹³C NMR spectrum.[12]

To overcome these challenges and achieve unambiguous peak assignment, two-dimensional (2D) NMR experiments are highly recommended:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons. This will definitively identify the signals for C3, C4, and C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is invaluable for assigning the quaternary carbons by looking at correlations from known protons. For example, the proton on C6 should show a correlation to C1 and C5.

References

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An In-depth Technical Guide on the Reactivity of Ortho-Carbamoyl Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Authored by: Gemini

Abstract

Ortho-carbamoyl substituted phenylboronic acids represent a unique class of organoboron compounds characterized by a fascinating interplay between the boronic acid moiety and the adjacent carbamoyl group. This intramolecular relationship governs their reactivity, stability, and conformational preference, leading to a chemical profile distinct from their meta and para isomers. This guide provides a comprehensive exploration of these molecules, delving into their synthesis, the mechanistic underpinnings of their reactivity—most notably the pH-dependent equilibrium with their cyclic benzoxaborole counterparts—and their burgeoning applications in medicinal chemistry and catalysis. By synthesizing field-proven insights with rigorous scientific principles, this document serves as an essential resource for researchers aiming to harness the unique potential of this versatile chemical scaffold.

Introduction: The Significance of the Ortho-Carbamoyl Substituent

Phenylboronic acids are foundational building blocks in modern organic chemistry, celebrated for their role in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] Their utility, however, extends far beyond, into materials science, sensor technology, and, increasingly, medicinal chemistry.[3][4] The reactivity of a phenylboronic acid is profoundly influenced by the nature and position of substituents on the aromatic ring. While meta and para substituents primarily exert electronic effects, an ortho substituent introduces steric and, more importantly, potential intramolecular interactions that can dramatically alter the molecule's behavior.[5]

The ortho-carbamoyl group (-CONH₂) is a particularly compelling substituent. Its proximity to the boronic acid [-B(OH)₂] group facilitates a dynamic, pH-sensitive intramolecular cyclization, forming a heterocyclic system known as a benzoxaborole. This equilibrium is the cornerstone of the unique reactivity and biological activity observed for this class of compounds. The Lewis acidic boron atom can interact with the nucleophilic nitrogen or oxygen of the carbamoyl group, a phenomenon that underpins their distinct chemical properties.[6][7] Understanding and controlling this equilibrium is paramount for any researcher working with these molecules.

This guide will dissect the critical aspects of ortho-carbamoyl phenylboronic acids, providing both the foundational knowledge and the practical insights necessary for their successful application in research and development.

Synthesis and Structural Characteristics

The synthesis of ortho-carbamoyl substituted phenylboronic acids typically follows established methodologies for boronic acid preparation, with careful consideration for the functional group tolerance of the carbamoyl moiety.

Synthetic Pathways

Common synthetic strategies include:

  • Grignard Reaction: The reaction of an ortho-halobenzamide with magnesium to form a Grignard reagent, followed by trapping with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic hydrolysis, is a widely used method.[1][8] Protecting the amide nitrogen may be necessary depending on the reaction conditions.

  • Directed Ortho-Metalation (DoM): The carbamoyl group can act as a directed metalation group, allowing for regioselective lithiation at the ortho position, followed by quenching with a borate ester.

  • Palladium-Catalyzed Borylation: Miyaura borylation, which couples an ortho-halobenzamide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, offers a versatile and high-yielding route.[9]

Protocol: Palladium-Catalyzed Miyaura Borylation

This protocol provides a general method for the synthesis of an ortho-carbamoylphenylboronic acid from the corresponding ortho-bromobenzamide.

Materials:

  • ortho-Bromobenzamide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add ortho-bromobenzamide, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronate ester.

  • To deprotect the boronate ester, dissolve the crude product in a mixture of acetone and 1 M HCl.

  • Stir vigorously at room temperature for 2-4 hours.

  • Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the ortho-carbamoylphenylboronic acid. Purification may be achieved by recrystallization or column chromatography.

Causality: The choice of a palladium catalyst with a bulky, electron-rich ligand like dppf is crucial for efficient oxidative addition to the aryl bromide. Potassium acetate acts as the base required for the catalytic cycle. The two-step process involving the formation of a stable pinacol boronate ester allows for easier purification before the final hydrolysis to the boronic acid.

The Core Reactivity: pH-Dependent Cyclization to Benzoxaboroles

The defining characteristic of ortho-carbamoyl phenylboronic acids is their existence in a pH-dependent equilibrium with their cyclic form, a benzoxaborole. This intramolecular condensation involves the loss of a water molecule.

At acidic to neutral pH, the trigonal planar boronic acid form is generally favored.[10] As the pH increases above the pKa of the boronic acid (typically around 9, but influenced by substituents), the equilibrium shifts toward the tetrahedral boronate anion, [ArB(OH)₃]⁻.[10][11] This species is more nucleophilic and facilitates intramolecular attack by the amide oxygen or nitrogen, leading to the cyclized benzoxaborole structure.[12]

Equilibrium cluster_pH pH Influence BoronicAcid Ortho-Carbamoyl Phenylboronic Acid (Trigonal, sp² Boron) Boronate Tetrahedral Boronate Anion (sp³ Boron) BoronicAcid->Boronate + OH⁻ - H₂O Boronate->BoronicAcid + H₃O⁺ Benzoxaborole Benzoxaborole (Cyclic Hemiboronic Acid) Boronate->Benzoxaborole - OH⁻

Caption: pH-dependent equilibrium of ortho-carbamoyl phenylboronic acid.

This dynamic equilibrium is critical to their biological activity. Benzoxaboroles have emerged as a privileged scaffold in medicinal chemistry, with approved drugs like Tavaborole (AN-2690), an antifungal, and Crisaborole, an anti-inflammatory agent.[13][14][15] The mechanism of action often involves the Lewis acidic boron atom of the benzoxaborole covalently binding to diol-containing active sites in enzymes, such as the ribose of tRNA in leucyl-tRNA synthetase (LeuRS), thereby inhibiting protein synthesis.[16][17]

Reactivity in Catalysis and Organic Synthesis

While the intramolecular cyclization is a dominant feature, ortho-carbamoyl phenylboronic acids still participate in canonical boronic acid reactions, though their reactivity can be modulated by the neighboring group.

Suzuki-Miyaura Cross-Coupling

These compounds are competent coupling partners in Suzuki-Miyaura reactions. However, the presence of the ortho-carbamoyl group can introduce steric hindrance, potentially slowing the rate of transmetalation.[18] The reaction conditions, particularly the choice of base and ligand, may require optimization compared to less hindered boronic acids.[19][20] The base is critical as it facilitates the formation of the "ate" complex (the tetrahedral boronate), which is the active species in the transmetalation step.[10]

Suzuki_Workflow A Reactants (ortho-Carbamoyl Phenylboronic Acid, Aryl Halide) C Reaction Setup (Inert Atmosphere, Solvent, Heat) A->C B Catalyst System (Pd Precatalyst, Ligand, Base) B->C D Transmetalation (Formation of Ar¹-Pd-Ar²) C->D Activation E Reductive Elimination D->E F Product (Biaryl Compound) E->F G Catalyst Regeneration E->G G->D

Caption: Key stages in a Suzuki-Miyaura coupling workflow.

Other Synthetic Transformations

The dual functionality of these molecules opens avenues for other transformations:

  • Intramolecular Cyclizations: Beyond the formation of benzoxaboroles, radical-based cyclizations can be employed to generate more complex polycyclic scaffolds.[21][22]

  • Chan-Lam Coupling: The boronic acid can undergo copper-catalyzed C-N or C-O bond formation, although this may compete with intramolecular interactions.[23]

  • Dehydrative Condensations: The boronic acid moiety can catalyze dehydrative amidations, where the ortho substituent plays a key role in modulating the catalytic activity.[24]

Applications in Drug Discovery and Medicinal Chemistry

The ability of the benzoxaborole form to act as a reversible covalent inhibitor has made this scaffold exceptionally valuable in drug discovery.[16][25] The boron atom acts as a "warhead," targeting nucleophilic residues (like serine) or diols in enzyme active sites.

Compound Therapeutic Area Mechanism of Action Status
Tavaborole (AN-2690) Antifungal (Onychomycosis)Inhibits fungal leucyl-tRNA synthetase (LeuRS) by trapping tRNA(Leu).[15][17][26]Approved
Crisaborole (Eucrisa) Anti-inflammatory (Atopic Dermatitis)Inhibits phosphodiesterase 4 (PDE4).[14]Approved
SCYX-7158 Antiprotozoal (Sleeping Sickness)Targets parasitic LeuRS.[14]Phase III Trials

The success of these drugs stems from several advantageous properties of the benzoxaborole core:

  • Low Biotoxicity: Boron is an essential element, and these compounds generally exhibit low toxicity.[13][14]

  • Favorable Physicochemical Properties: They often possess good water solubility and the ability to penetrate biological membranes.[13][27]

  • Covalent Mechanism: Reversible covalent inhibition can lead to high potency and prolonged duration of action.

The ortho-carbamoyl phenylboronic acid acts as a prodrug or a key intermediate for these powerful therapeutic agents. The specific substitutions on the aromatic ring are crucial for tuning target selectivity, potency, and pharmacokinetic properties.[25] For example, the fluorine atom in Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) enhances its antifungal activity.[17]

Conclusion and Future Outlook

Ortho-carbamoyl substituted phenylboronic acids are more than just variants of a common synthetic building block. The intramolecular dialogue between the carbamoyl and boronic acid groups gives rise to a rich and nuanced reactivity profile, dominated by the pH-dependent equilibrium with benzoxaboroles. This unique feature has been masterfully exploited in medicinal chemistry to create a new class of reversible covalent inhibitors that have successfully addressed challenging therapeutic targets.

For researchers and drug developers, a deep understanding of this equilibrium is essential. It dictates the choice of synthetic strategy, purification methods, and reaction conditions for derivatization. More importantly, it is the key to designing next-generation therapeutics that can harness the unique bioactivity of the benzoxaborole scaffold. Future research will likely focus on expanding the diversity of substituents, exploring new heterocyclic systems derived from related ortho-substituted boronic acids, and applying these principles to novel biological targets, further cementing the legacy of this remarkable class of molecules.

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  • Li, Y., et al. (2015). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. [Link]

  • Zhang, K., et al. (2022). N-Coordinated Organoboron in Polymer Synthesis and Material Science. Macromolecules. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Sibi, M. P., et al. (2011). Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. Organic Letters. [Link]

  • Kumar, S., et al. (2015). Transition-metal-catalyzed intramolecular cyclization of amido(hetero)arylboronic acid aldehydes to isoquinolinones and derivatives. RSC Advances. [Link]

  • Tcyrulnikov, S., et al. (2019). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]

  • Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]

  • Koci, J., et al. (2024). Phenylboronic acid in targeted cancer therapy and diagnosis. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Biedrzycka, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science sectors for the construction of biaryl and heteroaryl scaffolds, which are prevalent motifs in a vast array of biologically active molecules and functional materials.[3][4]

(2-Carbamoyl-5-chlorophenyl)boronic acid is a key building block in medicinal chemistry. The presence of the ortho-carbamoyl group and the para-chloro substituent makes it a precursor to a range of complex molecules, including potent inhibitors of poly(ADP-ribose) polymerase (PARP), a class of anticancer drugs.[5][6][7] However, the very features that make this substrate valuable also introduce significant challenges to the Suzuki coupling. The ortho-carbamoyl group imparts considerable steric hindrance and can potentially coordinate with the palladium catalyst, while the electronic properties of the substituents can influence reactivity.

This guide provides a comprehensive, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. Beyond a mere sequence of steps, this document elucidates the critical mechanistic considerations and the rationale behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate the procedure but also to troubleshoot and adapt it for their specific needs.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][8][9] Understanding this cycle is paramount for optimizing reaction conditions and diagnosing potential issues.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or pseudohalide), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[9][10]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

dot graph "Suzuki_Coupling_Mechanism" { layout="neato"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2.5!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, pos="2,2.5!"]; PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124", pos="4,2.5!"]; Transmetalation [label="Transmetalation", shape=plaintext, pos="4,0!"]; PdII_Biaryl [label="Ar-Pd(II)L₂-Ar'", fillcolor="#F1F3F4", fontcolor="#202124", pos="4,-2.5!"]; RedElim [label="Reductive\nElimination", shape=plaintext, pos="2,-2.5!"]; Product [label="Ar-Ar'\n(Product)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.5!"]; ArylHalide [label="Ar-X", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,4!"]; BoronicAcid [label="Ar'-B(OH)₂", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="6,1!"]; Base [label="Base (e.g., K₃PO₄)", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124", pos="6,-1!"]; Boronate [label="[Ar'-B(OH)₃]⁻", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="6,0!"];

// Edges Pd0 -> OxAdd [dir=none, color="#5F6368"]; OxAdd -> PdII_Aryl [color="#5F6368"]; PdII_Aryl -> Transmetalation [dir=none, color="#5F6368"]; Transmetalation -> PdII_Biaryl [color="#5F6368"]; PdII_Biaryl -> RedElim [dir=none, color="#5F6368"]; RedElim -> Pd0 [label=" Regeneration", color="#5F6368"]; RedElim -> Product [color="#5F6368"]; ArylHalide -> OxAdd [color="#5F6368"]; BoronicAcid -> Boronate [style=dashed, color="#5F6368"]; Base -> Boronate [style=dashed, color="#5F6368"]; Boronate -> Transmetalation [color="#5F6368"]; } Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with this compound

Successfully coupling this substrate requires addressing two primary challenges:

  • Steric Hindrance: The ortho-carbamoyl group creates significant steric bulk around the boronic acid moiety. This can impede both the transmetalation and the subsequent reductive elimination steps.[13][14] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[13] The solution lies in using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which promote the formation of highly reactive, coordinatively unsaturated palladium species and accelerate the key catalytic steps.[13][14][15]

  • Substrate Stability and Side Reactions: Boronic acids, particularly those with electron-withdrawing groups or ortho-substituents, can be prone to protodeboronation, where the C-B bond is cleaved by a proton source (like water), leading to the formation of an undesired arene byproduct.[14] Additionally, oxidative homocoupling of the boronic acid can occur in the presence of oxygen.[14] Careful handling, use of an inert atmosphere, and selection of appropriate reaction conditions are crucial to minimize these side pathways.

Detailed Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for specific coupling partners.

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subgraph "cluster_Prep" { label = "Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Prep [label="1. Vessel Preparation\n(Oven-dried flask, stir bar)"]; Reagents [label="2. Add Solids\nAryl Bromide (1.0 eq)\nBoronic Acid (1.2 eq)\nBase (K₃PO₄, 2.0 eq)"]; Inert [label="3. Inert Atmosphere\n(Evacuate & backfill with Ar/N₂)"]; Catalyst [label="4. Add Catalyst System\n(e.g., XPhos Pd G3, 1-2 mol%)"]; Solvent [label="5. Add Degassed Solvent\n(e.g., Dioxane/H₂O)"]; }

subgraph "cluster_Reaction" { label = "Reaction & Monitoring"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Heat [label="6. Heating & Stirring\n(80-100 °C, vigorous stirring)"]; Monitor [label="7. Monitor Progress\n(TLC or LC-MS)"]; }

subgraph "cluster_Workup" { label = "Workup & Purification"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Cool [label="8. Cool to RT"]; Extract [label="9. Aqueous Workup\n(Dilute, wash with H₂O & brine)"]; Dry [label="10. Dry & Concentrate\n(Dry over Na₂SO₄, filter, evaporate)"]; Purify [label="11. Purification\n(Flash column chromatography)"]; }

// Workflow Edges Prep -> Reagents -> Inert -> Catalyst -> Solvent -> Heat -> Monitor -> Cool -> Extract -> Dry -> Purify; } Figure 2. General experimental workflow for the Suzuki coupling protocol.

Materials and Reagents
ReagentM.W.Amount (1.0 mmol scale)Moles (mmol)Equivalents
Aryl Bromide (Ar-Br)-1.0 mmol1.01.0
This compound199.40239 mg1.21.2
XPhos Pd G3 Precatalyst864.5717.3 mg0.020.02 (2 mol%)
Potassium Phosphate (K₃PO₄), anhydrous212.27425 mg2.02.0
1,4-Dioxane, anhydrous-4.0 mL--
Water, degassed-1.0 mL--
Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0 equiv).[14]

    • Expertise Note: Using finely powdered base increases its surface area and reactivity, which is crucial for the transmetalation step.[12] Anhydrous conditions are initially important to prevent premature protodeboronation of the boronic acid.

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or high-purity Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[14]

    • Causality: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[14] A robust inert atmosphere is critical for high yields and clean reactions.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

    • Expertise Note: Buchwald-type precatalysts (like G3 or G4) are often preferred as they are air-stable solids that rapidly generate the active Pd(0) species in solution, ensuring reproducibility.[14] The bulky, electron-rich XPhos ligand is highly effective for coupling sterically hindered substrates.[13]

  • Solvent Addition: Add the degassed anhydrous 1,4-dioxane (4 mL) followed by the degassed water (1 mL) via syringe.

    • Causality: The solvent system must be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen. While water can promote protodeboronation, its presence is often necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[1][10] A biphasic mixture like dioxane/water is a common and effective choice.[16]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-100 °C and stir vigorously.

    • Expertise Note: Vigorous stirring is essential in biphasic mixtures to maximize the interfacial area between the organic and aqueous phases, facilitating the transport of reagents and intermediates.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[13][17] Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours). A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. The disappearance of the limiting reagent (typically the aryl bromide) indicates reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Causality: The aqueous washes remove the inorganic base and other water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to isolate the pure biaryl product.

Optimization and Troubleshooting

The success of a Suzuki coupling, especially with challenging substrates, often hinges on the careful selection of reaction parameters.

Parameter Optimization Table
ParameterStandard ConditionAlternative Options & Rationale
Catalyst/Ligand XPhos Pd G3 (1-2 mol%)SPhos, RuPhos, or other Buchwald ligands: Offer different steric and electronic properties that might be optimal for a specific coupling partner.[13][18] Pd(PPh₃)₄: Generally less effective for hindered substrates but can be tried for less demanding aryl halides.[13]
Base K₃PO₄Cs₂CO₃: More soluble in organic solvents and often more effective for difficult couplings, albeit more expensive.[12] K₂CO₃ / Na₂CO₃: Milder bases that can be effective, particularly if the substrate is base-sensitive.[12][16]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O: A common alternative to dioxane.[10] THF/H₂O: Another ethereal solvent option, though typically used at lower temperatures.[16] Anhydrous Toluene or DMF: Can be used with soluble organic bases (e.g., Cs₂CO₃) to avoid protodeboronation if it proves to be a significant issue.
Temperature 80-100 °CRoom Temperature to 60 °C: May be sufficient with highly reactive aryl iodides or triflates. >100 °C (reflux): May be necessary for unreactive aryl chlorides, but increases the risk of side reactions and decomposition.[19]
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Steric hindrance is too great for the chosen ligand.1. Use a fresh batch of a reliable precatalyst (e.g., Buchwald G3/G4).[14] 2. Ensure rigorous degassing of solvents and proper inert gas technique.[14] 3. Screen a panel of bulky ligands (e.g., XPhos, SPhos, RuPhos).[13][14]
Protodeboronation 1. Presence of excess water or acidic impurities. 2. Prolonged reaction time at high temperature.1. Use anhydrous base and solvent initially; consider using a boronic ester (e.g., pinacol ester) which is more stable.[1] 2. Use a more active catalyst to shorten the reaction time.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Catalyst system promotes homocoupling.1. Improve inert atmosphere technique.[14] 2. Try a different palladium source or ligand. Slow addition of the boronic acid can sometimes mitigate this issue.[13]
Difficult Purification 1. Co-elution of product with byproducts (e.g., homocoupled boronic acid).1. Re-optimize the reaction to minimize byproduct formation. 2. Try a different chromatography solvent system or consider recrystallization.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation when the inherent challenges of the substrate are properly addressed. The key to success lies in the rational selection of a palladium catalyst system equipped with bulky, electron-rich ligands to overcome steric hindrance, combined with meticulous experimental technique to exclude oxygen and minimize side reactions. By understanding the mechanistic principles and systematically optimizing the reaction parameters as outlined in this guide, researchers can confidently and efficiently synthesize valuable biaryl structures for applications in drug discovery and beyond.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Bells, S. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 689(25), 4713-4745. Available from: [Link]

  • Bells, S. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 1(1), 1-1. Available from: [Link]

  • MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 8(1), 35. Available from: [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available from: [Link]

  • Wolfe, J. P., et al. (2000). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 122(35), 8453–8464. Available from: [Link]

  • Advion. (2024). SUZUKI REACTION MONITORING. Available from: [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available from: [Link]

  • Hein, J. E. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Available from: [Link]

  • ResearchGate. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]

  • National Institutes of Health. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 60(15), 6549–6566. Available from: [Link]

  • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2392. Available from: [Link]

  • ResearchGate. (2014). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Available from: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2392. Available from: [Link]

  • University of Windsor. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholarship at UWindsor. Available from: [Link]

  • National Institutes of Health. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(1), 578–591. Available from: [Link]

  • ResearchGate. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]

  • ResearchGate. (2019). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. Available from: [Link]

  • ACS Publications. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C, 127(8), 4059–4068. Available from: [Link]

  • PubMed. (2023). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry, 15(24), 2187-2203. Available from: [Link]

  • National Institutes of Health. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 116(34), 16718–16723. Available from: [Link]

  • MDPI. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 17(2), 161. Available from: [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available from: [Link]

  • PubChem. (2024). This compound. Available from: [Link]

  • ResearchGate. (2013). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available from: [Link]

  • Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. Available from: [Link]

  • ResearchGate. (2012). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Available from: [Link]

  • MDPI. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(6), 6397–6429. Available from: [Link]

  • YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

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  • RSC Publishing. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Available from: [Link]

Sources

Palladium catalysts for (2-Carbamoyl-5-chlorophenyl)boronic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of (2-Carbamoyl-5-chlorophenyl)boronic acid

Introduction: The Significance of Substituted Biaryl Amides

The synthesis of complex biaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among these, molecules derived from this compound are of particular interest. The resulting 2'-carbamoyl biaryl scaffolds are prevalent in a range of pharmaceutically active compounds, acting as key structural motifs for enzyme inhibitors and other therapeutic agents. The Suzuki-Miyaura reaction stands as the preeminent method for constructing the requisite C-C bond, valued for its functional group tolerance, mild reaction conditions, and the commercial availability of its components.[1][2]

However, the coupling of this compound presents a distinct set of challenges. The ortho-carbamoyl group introduces significant steric hindrance around the reactive boronic acid moiety. This bulkiness can impede the crucial transmetalation step in the catalytic cycle.[3][4][5][6] Furthermore, the coupling partner, often an aryl chloride, is inherently less reactive than its bromide or iodide counterparts, demanding a highly active catalyst system.[7][8] This guide provides a detailed exploration of the mechanistic considerations, catalyst selection, and optimized protocols necessary to achieve high-yield coupling for this challenging substrate.

Catalyst and Ligand Selection: Overcoming Steric and Electronic Hurdles

The success of a Suzuki-Miyaura coupling, especially with demanding substrates, is critically dependent on the palladium catalyst and, more specifically, the phosphine ligand that coordinates to it.

The Causality Behind Ligand Choice

For sterically hindered substrates like this compound, the ligand must serve two primary functions:

  • Promote Oxidative Addition: The ligand must be electron-rich to facilitate the oxidative addition of the aryl halide (particularly less reactive aryl chlorides) to the Pd(0) center.

  • Facilitate Reductive Elimination: The ligand must be bulky enough to promote the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. This steric bulk helps to bring the two organic groups on the palladium intermediate into proximity.

Buchwald's biaryl phosphine ligands are exemplary in this regard. Ligands such as SPhos and XPhos possess both the electronic and steric properties required for these challenging transformations.[6][8] Their bulk accelerates reductive elimination, which is often the rate-limiting step for hindered substrates, preventing catalyst decomposition and side reactions.

Recommended Catalyst Systems

The following table summarizes catalyst systems proven to be effective for couplings involving sterically hindered boronic acids and unactivated aryl chlorides.

Catalyst SystemPrecatalystLigandKey AdvantagesTypical Loading (mol%)
System 1 Pd₂(dba)₃SPhosExcellent for hindered substrates; high activity.[6]1-2% Pd, 2-4% Ligand
System 2 Pd(OAc)₂XPhosBroad utility, effective for aryl chlorides.[9]1-2% Pd, 2-4% Ligand
System 3 XPhos PalladacyclePre-formedAir- and moisture-stable, rapid catalyst activation.[10][11]1-2%

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps after the formation of the active Pd(0)L₂ species.

  • Oxidative Addition: The aryl halide (Ar¹-X) adds to the Pd(0) complex, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid (Ar²-B(OH)₃⁻) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[12]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are expelled from the palladium complex, forming the new biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans pd2_trans->pd0 product Ar¹-Ar² pd2_trans->product xb [XB(OH)₃]⁻ ox_add_label Oxidative Addition trans_label Transmetalation red_elim_label Reductive Elimination ar1x Ar¹-X ar2b Ar²B(OH)₃⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to provide robust starting points for the coupling of this compound with a generic aryl chloride. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General Conditions with Pd₂(dba)₃ / SPhos

This protocol uses a common palladium source and a highly effective biaryl phosphine ligand.

Materials:

  • Aryl Chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (e.g., 1.0 mmol), this compound (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.5 mmol, 2.5 equiv).

  • In a separate vial, weigh Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.035 mmol, 3.5 mol%).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.

  • Add the catalyst and ligand solids to the flask under a positive pressure of inert gas.

  • Add degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Using an Air-Stable Palladacycle Precatalyst

This protocol offers greater convenience and reproducibility by using a well-defined, air-stable precatalyst that rapidly generates the active Pd(0) species.[10]

Materials:

  • Aryl Chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Palladacycle (e.g., G3 or G4) (2.0 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous THF or CPME (Cyclopentyl methyl ether)

Step-by-Step Procedure:

  • To a dry reaction vial with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), Cs₂CO₃ (2.5 mmol), and the XPhos Palladacycle (0.02 mmol, 2.0 mol%).

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with inert gas three times.

  • Add degassed anhydrous solvent (4 mL) via syringe.

  • Stir the reaction mixture at a designated temperature (can often be run at lower temperatures, e.g., 60-80 °C, due to high catalyst activity).

  • Monitor the reaction as described in Protocol 1.

  • Perform aqueous work-up and purification as described in Protocol 1.

Experimental Workflow Overview

The general laboratory workflow for performing the coupling reaction is outlined below. Adherence to inert atmosphere techniques is critical for success.

Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup 1. Assemble & Dry Glassware reagents 2. Weigh Solid Reagents setup->reagents inert 3. Add Solids & Purge with Inert Gas reagents->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat & Stir (e.g., 100 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor quench 7. Cool & Quench with Water monitor->quench extract 8. Organic Extraction quench->extract purify 9. Dry & Concentrate extract->purify column 10. Column Chromatography purify->column analysis 11. Product Analysis (NMR, MS) column->analysis

Caption: General laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, this may indicate catalyst deactivation. Ensure solvents are thoroughly degassed and the system is kept under a strict inert atmosphere. An increase in catalyst loading or switching to a more robust palladacycle precatalyst may be beneficial.

  • Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom. This is often exacerbated by excess water or high temperatures. Using a milder base (e.g., K₃PO₄ instead of stronger hydroxides) and ensuring the boronic acid is of high quality can mitigate this issue.[10][13] Sometimes, using the corresponding boronate ester can improve stability.[1]

  • Homocoupling: Formation of biaryl products from the coupling of two boronic acid molecules (Ar²-Ar²) can occur. This is typically minimized by using the correct stoichiometry (slight excess of boronic acid) and a highly active catalyst that favors the cross-coupling pathway.

Conclusion

The palladium-catalyzed coupling of this compound is a challenging yet highly valuable transformation. Success hinges on overcoming the steric hindrance imposed by the ortho-carbamoyl group and the lower reactivity of aryl chloride partners. By selecting highly active catalyst systems, such as those employing bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos, and by carefully controlling reaction conditions under an inert atmosphere, researchers can efficiently synthesize complex biaryl amides. The protocols and mechanistic insights provided herein serve as a comprehensive guide for drug development professionals and scientists to harness the power of the Suzuki-Miyaura reaction for this important class of molecules.

References

  • Czaplicka, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available at: [Link]

  • Czaplicka, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Available at: [Link]

  • Czaplicka, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Organic Chemistry Portal. Available at: [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14154–14165. Available at: [Link]

  • Various Authors. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate. Available at: [Link]

  • Thomas, E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Available at: [Link]

  • Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Sci-Hub. Available at: [Link]

  • Kwong, F. Y., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Hong Kong Baptist University - HKBU Scholars. Available at: [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Nishihara, Y., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. Available at: [Link]

  • Plescia, J., & Moitessier, N. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]

Sources

Topic: Suzuki Coupling Conditions for Electron-Deficient Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Navigating the Challenges of Aryl Chloride Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This transformation is central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] While aryl iodides and bromides are highly reactive substrates, the use of aryl chlorides is economically and environmentally advantageous due to their lower cost and broader availability.

However, the inertness of the C-Cl bond presents a significant hurdle. The rate-limiting step in the Suzuki catalytic cycle for aryl chlorides is typically the initial oxidative addition to the palladium(0) center.[1][5] This step is energetically demanding due to the high bond dissociation energy of the aryl-chloride bond. Electron-deficient aryl chlorides, such as those bearing nitro, cyano, or keto functionalities, offer a degree of electronic activation that facilitates this crucial step compared to their electron-rich counterparts.[3][5] Nevertheless, achieving high yields and fast conversion rates still requires a carefully optimized catalytic system.

This guide provides a detailed exploration of the critical parameters, mechanistic insights, and field-proven protocols for successfully employing electron-deficient aryl chlorides in Suzuki-Miyaura coupling reactions.

Mechanistic Considerations: The Catalytic Cycle

The efficacy of a Suzuki coupling reaction hinges on the seamless progression through a three-stage catalytic cycle. Understanding the role of each stage is paramount to troubleshooting and optimizing reactions involving challenging aryl chloride substrates.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the aryl-chloride bond, forming a Pd(II) intermediate. This is the most challenging step for aryl chlorides.[2] The use of bulky, electron-rich ligands on the palladium center is crucial as they increase the electron density on the metal, promoting its insertion into the C-Cl bond.[6][7]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the Pd(II) complex. This process requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[1][8]

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2] This step is typically fast, especially when the ligands on the palladium are bulky, which encourages the collapse of the intermediate to the final product.[9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_intermediate Ar-Pd(II)(Cl)L₂ pd0->oa_intermediate Oxidative Addition tm_intermediate Ar-Pd(II)(Ar')L₂ oa_intermediate->tm_intermediate Transmetalation tm_intermediate->pd0 product Ar-Ar' tm_intermediate->product Reductive Elimination arx Ar-Cl arx->oa_intermediate boronic Ar'-B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic->boronate Activation base Base base->boronate boronate->oa_intermediate Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Aryl Chloride, Boronic Acid, Base setup->reagents solvent Add Solvent(s) reagents->solvent degas Degas Mixture (e.g., Sparge with N₂) solvent->degas catalyst Add Catalyst/Ligand degas->catalyst reaction Heat to Desired Temp (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General Experimental Workflow for Suzuki Coupling.

Protocol 1: Buchwald Ligand System in Toluene/Water

This protocol is highly reliable for a broad range of electron-deficient aryl chlorides and boronic acids.

Materials:

  • Electron-Deficient Aryl Chloride (e.g., 4-chlorobenzonitrile): 1.0 mmol, 1.0 equiv.

  • Arylboronic Acid: 1.2 mmol, 1.2 equiv.

  • Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol, 2 mol%

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): 0.04 mmol, 4 mol%

  • Potassium Phosphate (K₃PO₄): 2.0 mmol, 2.0 equiv.

  • Toluene (anhydrous): 4 mL

  • Deionized Water: 0.4 mL

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask against a positive flow of nitrogen.

  • Add anhydrous toluene (4 mL) and deionized water (0.4 mL) via syringe.

  • Seal the flask and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: NHC Catalyst System in Dioxane

This protocol utilizes a robust NHC-palladium catalyst, which can be particularly effective for more challenging or sterically hindered substrates.

Materials:

  • Electron-Deficient Aryl Chloride (e.g., 1-chloro-4-nitrobenzene): 1.0 mmol, 1.0 equiv.

  • Arylboronic Acid: 1.1 mmol, 1.1 equiv.

  • [Pd(IPr)(cin)Cl] Precatalyst: 0.015 mmol, 1.5 mol%

  • Potassium Carbonate (K₂CO₃): 2.5 mmol, 2.5 equiv.

  • 1,4-Dioxane (anhydrous): 5 mL

Procedure:

  • Add the aryl chloride (1.0 mmol), arylboronic acid (1.1 mmol), K₂CO₃ (2.5 mmol), and the [Pd(IPr)(cin)Cl] precatalyst (0.015 mmol) to an oven-dried Schlenk tube with a stir bar. [6]2. Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and purify by flash column chromatography to obtain the pure product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently strong base.3. Reaction temperature too low.1. Use a fresh palladium source/ligand or a pre-formed precatalyst. Ensure the reaction is strictly anaerobic.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10-20 °C increments.
Significant Starting Material Remaining Incomplete oxidative addition or slow overall kinetics.Increase catalyst loading (e.g., from 1 mol% to 3 mol%). Switch to a more active ligand system (e.g., from a general phosphine to SPhos or IPr). Increase reaction time.
Formation of Homocoupled Boronic Acid Product (Ar'-Ar') 1. Presence of oxygen in the reaction.2. Slow transmetalation relative to other pathways.1. Thoroughly degas the solvent and ensure a tight inert atmosphere.2. Use a slight excess of boronic acid (1.1-1.2 equiv). Ensure the base is sufficiently strong and soluble.
Formation of Dehalogenated Product (Ar-H) Protodeboronation of the boronic acid followed by reductive coupling.Use anhydrous solvents. Avoid overly strong bases or prolonged reaction times at high temperatures. Consider using a boronate ester instead of a boronic acid.

Conclusion

The Suzuki-Miyaura coupling of electron-deficient aryl chlorides is a highly achievable and valuable transformation when the correct catalytic system is employed. The key to success lies in overcoming the high activation barrier of the C-Cl bond. By selecting bulky, electron-rich ligands such as Buchwald biaryl phosphines or N-heterocyclic carbenes, in combination with an appropriate base and solvent system, researchers can reliably synthesize a vast array of biaryl compounds. The protocols and troubleshooting guide provided herein serve as a robust foundation for developing and optimizing these critical reactions in academic and industrial settings.

References

  • Bedford, R. B., et al. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. ResearchGate. Retrieved from [Link]

  • Rowsell, B. J. S., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. Retrieved from [Link]

  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Merck Millipore. (n.d.). Buchwald Phosphine Ligands. Merck Millipore. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11408–11417. Retrieved from [Link]

  • Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 39(23), 4114-4136. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. Retrieved from [Link]

  • ResearchGate. (2007, December). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. Request PDF. Retrieved from [Link]

  • Ananikov, V. P., et al. (2018). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis, 8(3), 2059–2069. Retrieved from [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. Retrieved from [Link]

  • ResearchGate. (2022, November). The Suzuki coupling reaction of aryl chlorides a. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • Bei, X., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry, 64(18), 6797–6803. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]

  • ResearchGate. (2025, August 5). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. Retrieved from [Link]

  • Hie, L., et al. (2017). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Journal of the American Chemical Society, 139(1), 453–463. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Kumar, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(44), 27367-27376. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction. Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

  • Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Download Table. Retrieved from [Link]

  • Urayama, T., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters, 25(25), 4694–4699. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suzuki-Miyaura coupling reactions of aryl chlorides catalyzed by a new nickel(II) σ-aryl complex. Request PDF. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. Retrieved from [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. Retrieved from [Link]

  • University of the Sunshine Coast, Queensland. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]

  • Scilit. (n.d.). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. Request PDF. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. Retrieved from [Link]

  • van der Heijden, P. D., et al. (2022). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society, 144(1), 321–331. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of (2-Carbamoyl-5-chlorophenyl)boronic Acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Centrality of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[3][4] A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[5][][7]

A PROTAC molecule consists of three key components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ligase, and a chemical linker that connects them.[7][8] While the warhead and anchor provide specificity, the linker is a critical determinant of a PROTAC's efficacy.[9] Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, profoundly influencing degradation efficiency, selectivity, and pharmacokinetic properties.[5][10] The synthesis of PROTACs, therefore, requires a modular and robust chemical toolbox to systematically explore the vast chemical space of linker designs.

This guide focuses on the application of (2-Carbamoyl-5-chlorophenyl)boronic acid , a versatile building block, in the modular synthesis of PROTACs. We will explore its role in constructing rigid biaryl motifs, which are increasingly important in advanced linker design, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Section 1: this compound - A Key Architectural Element

This substituted phenylboronic acid is a valuable reagent for introducing a specific, functionalized aromatic ring into a larger molecular scaffold. Its utility in PROTAC synthesis stems from its ability to participate in highly reliable carbon-carbon bond-forming reactions.

Physicochemical Properties

A clear understanding of the reagent's properties is foundational to its successful application.

PropertyValueSource
Molecular Formula C₇H₇BClNO₃[11]
Molecular Weight 199.40 g/mol [11]
Appearance Solid
SMILES B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O[11]
InChI Key ANUCOOWCIFLMDP-UHFFFAOYSA-N[11]
Strategic Role in PROTAC Design

The structure of this compound offers several advantages for constructing PROTAC linkers or modifying terminal ligands:

  • Rigid Scaffold: The phenyl ring provides a rigid, planar element. Incorporating such structures into a linker can reduce its conformational flexibility, which can pre-organize the PROTAC into a bioactive conformation, potentially lowering the entropic penalty of forming the ternary complex.[9]

  • Defined Exit Vectors: The ortho-boronic acid and para-chloro substituents provide well-defined points for connection and potential further functionalization.

  • Modulation of Physicochemical Properties: The carbamoyl (-CONH₂) group is a hydrogen bond donor and acceptor, which can be used to fine-tune solubility and cell permeability.[10]

The primary application for this reagent in PROTAC synthesis is the Suzuki-Miyaura cross-coupling reaction , a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.[12][13]

Section 2: The Suzuki-Miyaura Coupling Workflow in PROTAC Assembly

The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) bond between a boronic acid (or its ester) and an organohalide, catalyzed by a palladium(0) complex. This reaction is exceptionally well-suited for the complex, multi-step syntheses required for PROTACs.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., an aryl bromide attached to a warhead).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, regenerating the Pd(0) catalyst and forming the new C-C bond.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) oa->pd2_complex trans Transmetalation pd2_complex->trans pd2_r1r2 R¹-Pd(II)L₂-R² (Transmetalation Complex) trans->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 r1r2 R¹-R² (Coupled Product) re->r1r2 r1x R¹-X (Organohalide) r1x->oa r2b R²-B(OH)₂ (Boronic Acid) + Base r2b->trans

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General PROTAC Synthesis Workflow

This compound can be incorporated at various stages, but it is most powerfully used to connect two key fragments of the PROTAC in a modular fashion.

PROTAC_Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Core Assembly via Suzuki Coupling cluster_3 Final PROTAC Assembly frag_a Warhead-Br (or Linker-Br) suzuki Suzuki-Miyaura Coupling frag_a->suzuki frag_b (2-Carbamoyl-5-chlorophenyl) boronic acid frag_b->suzuki intermediate Warhead-Biaryl-Core suzuki->intermediate linker_attach Linker Attachment & E3 Ligand Conjugation intermediate->linker_attach protac Final PROTAC Molecule linker_attach->protac

Figure 2: Modular workflow for PROTAC synthesis using Suzuki coupling.

Section 3: Experimental Protocol

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction.

Protocol: Palladium-Catalyzed Coupling of this compound with a Model Aryl Bromide

Objective: To synthesize 4'-bromo-3-carbamoyl-6-chloro-[1,1'-biphenyl]-2-carboxylic acid as a representative biaryl core. This protocol is illustrative; the aryl halide can be replaced with a warhead- or linker-functionalized halide.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound199.40200 mg1.0
2,4-Dibromobenzoic acid (Model Aryl Halide)279.91308 mg1.1
Pd(PPh₃)₄ (Tetrakis)1155.5658 mg0.05
Potassium Carbonate (K₂CO₃)138.21415 mg3.0
1,4-Dioxane-8 mL-
Water (degassed)-2 mL-

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Schlenk line or balloon setup

  • Standard glassware for workup (separatory funnel, beakers)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: Assemble the flask and condenser, then purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintaining an oxygen-free environment is critical to prevent the degradation of the Pd(0) catalyst.

  • Reagent Addition: To the flask, add this compound (1.0 eq), 2,4-dibromobenzoic acid (1.1 eq), potassium carbonate (3.0 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Expert Insight: Using a slight excess of the aryl halide can help drive the reaction to completion. The base is crucial for the transmetalation step.[14]

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture is chosen to ensure solubility for both the organic and inorganic reagents.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The reaction is complete when the limiting reagent (the boronic acid) is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with 50 mL of ethyl acetate. c. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. d. Transfer the filtrate to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: Safety, Handling, and Waste Disposal

Proper laboratory practice is paramount when handling organoboronic acids and palladium catalysts.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related reagents present several hazards. The following table summarizes key safety information derived from Safety Data Sheets (SDS).

SubstanceGHS Hazard Statements (H-phrases)Precautionary Statements (P-phrases)
Phenylboronic Acids (General Class) H302: Harmful if swallowed.[15][16] H315: Causes skin irritation.[17][18] H319: Causes serious eye irritation.[17][18] H335: May cause respiratory irritation.[17][18]P261: Avoid breathing dust.[17] P280: Wear protective gloves/eye protection.[15][17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][18]
Palladium Catalysts Varies by ligand, but generally considered toxic and an irritant.Handle in a fume hood. Avoid inhalation and skin contact.
1,4-Dioxane Flammable liquid and vapor. Suspected of causing cancer. Causes serious eye irritation.Use in a well-ventilated area or fume hood. Keep away from ignition sources.

Required PPE:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Splash-proof safety goggles

  • Flame-retardant lab coat

  • Work should be conducted in a certified chemical fume hood.[18]

Waste Disposal
  • Organic Waste: All organic solvents and reaction residues should be collected in a designated chlorinated or non-chlorinated hazardous waste container, as appropriate.

  • Heavy Metal Waste: Palladium-containing waste (e.g., the Celite plug, chromatography silica) should be collected in a separate, clearly labeled hazardous waste container for heavy metals. Do not mix with regular organic waste.

Section 5: Conclusion and Future Outlook

This compound is an exemplary reagent that, through the robust and versatile Suzuki-Miyaura cross-coupling, enables the modular construction of complex PROTAC molecules. Its application facilitates the rational design of linkers with rigid biaryl components, a strategy that is increasingly vital for optimizing the delicate conformational requirements of potent degraders.

As the field of targeted protein degradation continues to mature, the demand for sophisticated, synthetically accessible building blocks will only grow.[19] The principles and protocols outlined in this guide provide researchers with a foundational understanding of how to leverage boronic acids to accelerate the discovery of next-generation PROTAC therapeutics.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. [Link]

  • Oxford University Clinical Research Unit. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • ResearchGate. (2020). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. [Link]

  • National Center for Biotechnology Information. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Chemistry & Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • bioRxiv. (2023). Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. [Link]

  • Semantic Scholar. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. [Link]

  • National Center for Biotechnology Information. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy. [Link]

  • MDPI. (2023). Bifunctional Small Molecules for Targeted Protein Degradation. Molecules. [Link]

  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]

  • ScienceDirect. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • ResearchGate. (2020). Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq), bis(pinacolato) diboron (2 eq), PdCl2(dppf) (5 mol %), KOAC (3 eq), and DMSO or 1,4‐dioxane as solvents (0.2 M). [Link]

  • PubChem. This compound. [Link]

  • National Center for Biotechnology Information. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Phenylboronic acid. [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... [Link]

  • MDPI. (2024). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Catalysts. [Link]

  • ResearchGate. (2025). Targeted Protein Degradation for Agricultural Applications: Rationale, Challenges, and Outlook. [Link]

  • PubMed. (2025). Targeted Protein Degradation: From Basic Science to Therapeutic Applications. ACS Chemical Biology. [Link]

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Application Notes & Protocols: Synthesis of VHL E3 Ligase Ligands Using Boronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation (TPD), a revolutionary therapeutic modality. Proteolysis-targeting chimeras (PROTACs) that recruit VHL are at the forefront of this field, necessitating robust and scalable methods for synthesizing high-affinity VHL ligands.[1][2][3] This guide provides an in-depth exploration of synthetic strategies centered on boronic acids and their derivatives. We will dissect the mechanistic rationale behind employing palladium- and copper-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Chan-Lam couplings—to construct the intricate architecture of VHL ligands.[4][5] Detailed, field-tested protocols for the synthesis and characterization of key intermediates and final ligand products are provided, alongside expert insights into reaction optimization and quality control. This document is designed to empower researchers to confidently synthesize and validate these critical components for advancing their TPD programs.

Foundational Concepts: The VHL E3 Ligase in Targeted Protein Degradation

Mechanism of Action: The VHL/HIF-1α Axis

The VHL protein is the substrate recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[6] Under normal oxygen conditions (normoxia), VHL's primary role is to regulate cellular responses to hypoxia by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for destruction. This process is exquisitely controlled:

  • Prolyl Hydroxylation: Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α.[7]

  • VHL Recognition: This post-translational modification creates a high-affinity binding site for VHL.[8]

  • Polyubiquitination: The CRL2^VHL^ complex recruits an E2 ubiquitin-conjugating enzyme, which catalyzes the attachment of a polyubiquitin chain to HIF-1α.

  • Proteasomal Degradation: The polyubiquitinated HIF-1α is then recognized and degraded by the 26S proteasome.[7]

Hijacking the System: The PROTAC Approach

PROTACs are heterobifunctional molecules that co-opt this natural degradation machinery to eliminate proteins of interest (POIs).[9][10] A VHL-recruiting PROTAC consists of a VHL ligand connected via a chemical linker to a ligand for a POI. By inducing proximity between VHL and the POI, the PROTAC facilitates the formation of a ternary complex, leading to the POI's ubiquitination and degradation.[9][11] The development of potent, small-molecule VHL ligands was a critical breakthrough that unlocked the therapeutic potential of this E3 ligase for TPD.[3][6][10]

VHL_PROTAC_Mechanism cluster_0 Natural VHL Pathway (Normoxia) cluster_1 PROTAC-Mediated Degradation HIF HIF-1α PHD PHD Enzymes (+ O2) HIF->PHD Hydroxylation hHIF Hydroxylated HIF-1α PHD->hHIF VHL VHL E3 Ligase (CRL2VHL) hHIF->VHL Binding Ub_HIF Polyubiquitinated HIF-1α VHL->Ub_HIF Ubiquitination Proteasome 26S Proteasome Ub_HIF->Proteasome Degradation Degradation Proteasome->Degradation POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Induces Proximity VHL2 VHL E3 Ligase (CRL2VHL) VHL2->PROTAC Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome2 26S Proteasome Ub_POI->Proteasome2 Degradation2 Degradation Proteasome2->Degradation2

Figure 1. VHL-mediated protein degradation pathway and its co-option by PROTACs.

Synthetic Strategy: The Power of Boronic Acid Cross-Coupling

The core of most modern VHL ligands is a functionalized hydroxyproline scaffold. The synthesis of these ligands, such as the widely used VH032 and its derivatives, often involves constructing biaryl or aryl-heterocycle systems.[12][13] Boronic acids are exceptionally versatile reagents for these transformations due to their stability, commercial availability, and favorable reactivity in palladium- and copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[14] It is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance. In VHL ligand synthesis, it is frequently used to couple the thiazole moiety to the central aromatic ring.[12]

  • Causality & Insight: The choice of palladium catalyst and ligand is critical. Modern catalysts like Pd-PEPPSI-IPr are highly effective for C-H arylation, offering high yields and minimizing side reactions, even on gram scales.[13][15] The reaction mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle, which is highly efficient under basic conditions.[14]

Chan-Lam Coupling: Efficient C-N and C-O Bond Formation

The Chan-Lam coupling reaction utilizes a copper catalyst to form a bond between a boronic acid and an N-H or O-H containing compound (amines, alcohols, phenols).[4][16] This reaction is prized for its mild conditions, often running at room temperature and open to the air, making it highly practical.[4] In the context of VHL ligands, it can be employed for coupling nitrogen-containing heterocycles or for late-stage functionalization.

  • Causality & Insight: Compared to palladium-catalyzed C-N couplings like the Buchwald-Hartwig reaction, the Chan-Lam coupling offers an air-stable and often more economical alternative.[4][17] The mechanism is thought to proceed through a copper(III) intermediate that undergoes reductive elimination to form the desired product.[4]

Synthetic_Workflow Start Starting Materials (e.g., 4-Bromo-2-hydroxybenzonitrile, 4-Methylthiazole) Precursor Synthesis of Key Precursors (e.g., Boronic Ester) Start->Precursor Suzuki Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) Precursor->Suzuki C-C Bond Formation Intermediate Key Biaryl Intermediate Suzuki->Intermediate Amidation Amide Coupling with Hydroxyproline Core Intermediate->Amidation Final Final VHL Ligand (e.g., VH032) Amidation->Final QC Purification & Quality Control (HPLC, NMR, MS) Final->QC

Figure 2. Generalized workflow for VHL ligand synthesis using boronic acid chemistry.

Detailed Experimental Protocols

The following protocols describe a representative synthesis for a VH032-type ligand, a foundational building block for many PROTACs.[12][13][18]

Protocol 1: Synthesis of (3-fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine (Key Intermediate)

This protocol utilizes a Suzuki-Miyaura coupling to construct the core biaryl structure.

Table 1: Reagents and Materials for Protocol 1

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
4-bromo-3-fluorobenzonitrile200.015.0 g25.0Starting material
4-Methylthiazole99.152.72 g (2.48 mL)27.5 (1.1 eq)Coupling partner
Pd-PEPPSI-IPr catalyst678.05170 mg0.25 (1 mol%)Palladium catalyst[13][15]
Pivalic Acid102.13766 mg7.5 (0.3 eq)Additive
Potassium Carbonate (K₂CO₃)138.216.91 g50.0 (2.0 eq)Base
Dimethylacetamide (DMA)87.1250 mL-Anhydrous solvent
Raney Nickel (Ra-Ni)-~1.0 g (slurry)-Catalyst for nitrile reduction
Methanol (MeOH) / Ammonia (7N in MeOH)-100 mL / 10 mL-Solvent for reduction
Hydrogen (H₂) gas-50 psi-Reducing agent

Step-by-Step Methodology:

  • Reaction Setup (Suzuki Coupling): To a dry, oven-baked 250 mL round-bottom flask, add 4-bromo-3-fluorobenzonitrile (5.0 g), potassium carbonate (6.91 g), pivalic acid (766 mg), and Pd-PEPPSI-IPr catalyst (170 mg).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous DMA (50 mL) followed by 4-methylthiazole (2.48 mL) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 125 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Workup and Extraction: Cool the reaction to room temperature. Pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Coupled Product): Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 3-fluoro-4-(4-methylthiazol-5-yl)benzonitrile as a solid.

  • Reaction Setup (Nitrile Reduction): Dissolve the purified benzonitrile intermediate in methanol (100 mL) in a hydrogenation vessel. Carefully add a slurry of Raney Nickel (~1.0 g) and 7N ammonia in methanol (10 mL).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature for 12-18 hours.

  • Final Workup: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, (3-fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine, which can be used in the next step without further purification if purity is >95% by LC-MS.

  • Expertise & Causality: The use of pivalic acid as an additive in the Suzuki coupling can accelerate the C-H activation step, leading to shorter reaction times and higher yields.[13] The subsequent nitrile reduction under ammoniacal conditions prevents the formation of secondary amine byproducts, ensuring a clean conversion to the desired primary amine.

Protocol 2: Amide Coupling to the Hydroxyproline Core

This protocol forms the final VHL ligand by coupling the amine intermediate with the protected hydroxyproline core.

Table 2: Reagents and Materials for Protocol 2

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid231.254.63 g20.0Boc-Hyp-OH, the VHL core
(3-fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine222.284.45 g20.0From Protocol 1
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.238.36 g22.0 (1.1 eq)Amide coupling reagent
DIPEA (N,N-Diisopropylethylamine)129.245.22 g (7.0 mL)40.0 (2.0 eq)Non-nucleophilic base
Dichloromethane (DCM)84.93100 mL-Anhydrous solvent
Trifluoroacetic acid (TFA)114.0220 mL-For Boc deprotection

Step-by-Step Methodology:

  • Reaction Setup (Amide Coupling): Dissolve Boc-Hyp-OH (4.63 g) in anhydrous DCM (100 mL) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add the amine intermediate from Protocol 1 (4.45 g), followed by DIPEA (7.0 mL) and HATU (8.36 g).

  • Reaction and Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS until completion.

  • Workup: Dilute the reaction with DCM (100 mL). Wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purification (Boc-protected Ligand): Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/methanol) to yield the Boc-protected VHL ligand.

  • Deprotection: Dissolve the purified, Boc-protected ligand in DCM (50 mL) and cool to 0 °C. Add TFA (20 mL) dropwise.

  • Finalization: Allow the reaction to warm to room temperature and stir for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can be triturated with diethyl ether to yield a solid. The free base can be obtained by dissolving the salt in a minimal amount of water, basifying with sodium bicarbonate, and extracting with ethyl acetate or DCM. The final product is the VHL ligand (a derivative of VH032).

  • Trustworthiness & Self-Validation: Each step should be monitored by LC-MS to confirm the consumption of starting material and the formation of the product with the correct mass. The final product's identity and purity must be confirmed by the characterization methods outlined in the next section.

Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to ensure the synthesized ligand is suitable for biological assays and PROTAC synthesis.[19]

Table 3: Summary of Expected Analytical Data for a VH032-type Ligand

Analysis MethodExpected ResultPurpose
¹H NMR (400 MHz, DMSO-d₆)Characteristic peaks for aromatic protons (7-8 ppm), thiazole proton (~9 ppm), hydroxyproline scaffold protons (2-4.5 ppm), and amide NH proton (~8.5 ppm). Integration should match the expected number of protons.Confirms the chemical structure and proton environment.
¹³C NMR (100 MHz, DMSO-d₆)Peaks corresponding to all unique carbon atoms, including carbonyl carbons (~170 ppm) and aromatic/heterocyclic carbons (110-150 ppm).Verifies the carbon backbone of the molecule.
HRMS (ESI+) Calculated [M+H]⁺ mass should match the observed mass to within 5 ppm. For example, for VH032 (C₁₉H₂₁FN₄O₃S), the expected [M+H]⁺ is 421.1395.Provides unambiguous confirmation of the elemental composition and molecular weight.[19]
HPLC/UPLC A single major peak with >95% purity by area under the curve (AUC) at a relevant wavelength (e.g., 254 nm).Assesses the purity of the final compound, which is critical for accurate biological data.
Binding Assay (e.g., SPR/ITC) When tested against the VHL/Elongin B/Elongin C (VCB) complex, should exhibit a dissociation constant (Kd) in the nanomolar to low micromolar range, consistent with literature values for active VHL ligands.[7][20]Functionally validates that the synthesized ligand binds to its intended target with the expected affinity. This is the ultimate proof of successful synthesis.

Conclusion and Future Directions

The strategic use of boronic acids in palladium- and copper-catalyzed cross-coupling reactions provides a powerful and modular platform for the synthesis of VHL E3 ligase ligands. The protocols and insights detailed in this guide offer a robust framework for producing these essential building blocks for PROTAC development. By understanding the causality behind each synthetic step and adhering to rigorous quality control standards, researchers can confidently generate high-quality VHL ligands, accelerating the discovery of novel therapeutics in the exciting field of targeted protein degradation. The continued evolution of cross-coupling methodologies will undoubtedly lead to even more efficient and versatile routes to these and other E3 ligase ligands in the future.

References

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
  • Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed.
  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
  • Targeted Protein Degradation in Lung Cancer: The Emerging Role of PROTAC Technology and E3 Ligases. Bentham Science Publisher.
  • Review on VHL ligands.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing).
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. No source found.
  • PROTAC-Driven Protective Therapy increases the therapeutic window of anticancer drugs. No source found.
  • An In-depth Technical Guide to V-H-L E3 Ligase Ligands. Benchchem.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
  • Chan–Lam coupling. Wikipedia.
  • PROTAC Molecules Activity and Efficacy Evalu
  • CHAN LAM COUPLING. PPTX - Slideshare.
  • A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase.
  • Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society.
  • Discovery of E3 Ligase Ligands for Target Protein Degrad
  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing.
  • Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores.
  • VHL ligand binding increases intracellular level of VHL. bioRxiv.
  • Overcoming Roadblocks in PROTAC Characteriz
  • Application of PROTACs in target identification and valid
  • Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. ChemRxiv.
  • Chemical structures of VHL ligands and their binding affinities to VHL...
  • (PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. PMC - NIH.
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • A patent review of von Hippel-Lindau (VHL)
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. No source found.
  • A Comparative Guide to Novel VHL Ligands for PROTAC Development. Benchchem.
  • Workflow for E3 Ligase Ligand Valid
  • (PDF) Click chemistry in the development of PROTACs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Vhl e3 ligase ligand for protac research. Sigma-Aldrich.
  • Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders.
  • University of Dundee Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors a. No source found.
  • (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection.
  • Suzuki–Miyaura cross-coupling for chemoproteomic applic

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Application Notes and Protocols for (2-Carbamoyl-5-chlorophenyl)boronic acid in Chan-Lam Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Avenues in N-Arylation with Functionalized Boronic Acids

The Chan-Lam coupling reaction has emerged as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-N linkages.[1][2] This copper-catalyzed cross-coupling of boronic acids with N-H containing compounds offers significant advantages over traditional methods, including mild reaction conditions, tolerance to air and moisture, and the use of an inexpensive and abundant metal catalyst.[3][4] These features make the Chan-Lam coupling an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on the application of a specialized, yet potentially highly valuable, building block: (2-Carbamoyl-5-chlorophenyl)boronic acid . The strategic placement of an ortho-carbamoyl group and a para-chloro substituent offers unique opportunities for molecular design and late-stage functionalization. The carbamoyl moiety can act as a directing group or a key pharmacophore, while the chloro atom provides a handle for further synthetic transformations. While specific literature on the Chan-Lam coupling of this exact boronic acid is not extensively documented, this guide will provide a comprehensive framework for its use, drawing upon established principles and protocols for structurally related ortho-substituted arylboronic acids. Researchers can leverage the insights and methodologies presented herein to successfully incorporate the (2-carbamoyl-5-chlorophenyl) motif into a diverse range of molecular scaffolds.

The Chan-Lam Coupling: Mechanistic Insights and the Role of Substituents

The Chan-Lam coupling reaction proceeds through a catalytic cycle involving copper in various oxidation states. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway is illustrated below.[2][5]

The Catalytic Cycle

The reaction is initiated by the formation of a copper(II) complex with the N-H containing substrate. Transmetalation with the boronic acid then occurs, followed by a key reductive elimination step from a transient Cu(III) intermediate to form the desired C-N bond and a Cu(I) species. The catalytic cycle is completed by the re-oxidation of Cu(I) to Cu(II) by an external oxidant, which is often atmospheric oxygen.[1]

Chan_Lam_Cycle CuII Cu(II) Catalyst AmineComplex [L-Cu(II)-NR'H] CuII->AmineComplex Coordination Transmetalation Transmetalation AmineComplex->Transmetalation CuIII_Intermediate [L-Cu(III)(Ar)(NR')] Transmetalation->CuIII_Intermediate ReductiveElimination Reductive Elimination CuIII_Intermediate->ReductiveElimination Product Ar-NR' ReductiveElimination->Product CuI Cu(I) Species ReductiveElimination->CuI Release of Oxidation Oxidation CuI->Oxidation Oxidation->CuII Regeneration Amine R'NH Amine->AmineComplex BoronicAcid ArB(OH)₂ BoronicAcid->Transmetalation Oxidant Oxidant (O₂) Oxidant->Oxidation

Figure 1: A simplified representation of the Chan-Lam coupling catalytic cycle.

Influence of Substituents on this compound

The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the outcome of the Chan-Lam coupling.

  • Ortho-Carbamoyl Group: The presence of a substituent at the ortho position can introduce steric hindrance, potentially slowing down the transmetalation step. However, the carbamoyl group (-CONH₂) is also capable of coordinating to the copper center, which could pre-organize the transition state and facilitate the reaction. This directing group effect may counteract the steric bulk, and in some cases, even accelerate the coupling. The amide functionality is generally well-tolerated in Chan-Lam couplings.[1]

  • Para-Chloro Group: The chloro substituent is an electron-withdrawing group, which can influence the electronic nature of the aryl ring. In some Chan-Lam systems, electron-deficient arylboronic acids have shown reduced reactivity.[6] This is potentially due to a slower transmetalation step or a less favorable reductive elimination from the Cu(III) intermediate. However, this effect is often highly dependent on the specific reaction conditions and the nature of the amine coupling partner.

Experimental Protocols: N-Arylation with this compound

The following protocols are generalized procedures based on established methods for Chan-Lam couplings with functionalized arylboronic acids. It is crucial to note that optimization of reaction parameters (catalyst, base, solvent, temperature, and reaction time) will likely be necessary to achieve optimal results for specific substrates.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine this compound, Amine/Heterocycle, Cu(II) salt, and Base in Solvent start->reagents reaction Stir at specified temperature under an air atmosphere (or with an oxidant) reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Quench reaction, extract with organic solvent, wash, and dry monitoring->workup Complete purification Purify by column chromatography, recrystallization, or preparative HPLC workup->purification characterization Characterize product by NMR, Mass Spectrometry, and other appropriate analytical techniques purification->characterization end End characterization->end

Figure 2: A general workflow for a Chan-Lam coupling experiment.

Protocol 1: N-Arylation of an Aniline Derivative

This protocol describes a general procedure for the coupling of this compound with a substituted aniline.

Materials:

  • This compound

  • Aniline derivative

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aniline derivative (1.0 equivalent), and copper(II) acetate (1.0-2.0 equivalents).

  • Add anhydrous dichloromethane as the solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent).

  • Add pyridine (2.0-3.0 equivalents) to the reaction mixture.

  • Seal the vial and stir the reaction mixture vigorously at room temperature under an air atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated aniline.

Optimization Notes:

  • Base: Other bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can be screened.

  • Solvent: Other solvents like methanol, acetonitrile, or tetrahydrofuran (THF) may be beneficial for certain substrates.

  • Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be required.

  • Catalyst Loading: For less reactive substrates, a catalytic amount of Cu(OAc)₂ (10-20 mol%) with an additive like myristic acid might be explored, though stoichiometric copper is often used in these types of couplings.

Protocol 2: N-Arylation of a Heterocyclic Amine (e.g., Indazole)

This protocol provides a general method for the coupling of this compound with a nitrogen-containing heterocycle.

Materials:

  • This compound

  • Indazole (or other N-H containing heterocycle)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the indazole (1.0 equivalent) and this compound (1.5 equivalents) in methanol.

  • Add copper(II) acetate (1.5 equivalents) and pyridine (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated indazole.

Optimization Notes:

  • Solvent: A co-solvent system, such as MeCN/EtOH, has been shown to be effective for challenging couplings.[7]

  • Additives: The use of molecular sieves can be beneficial in some cases to remove water and improve yields.

  • Reaction Time: Reactions with less nucleophilic heterocycles may require longer reaction times or elevated temperatures.

Data Presentation: Expected Reactivity and Scope

The following tables provide an illustrative summary of the expected outcomes for the Chan-Lam coupling of this compound with various amines and N-heterocycles.

Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. They are based on typical yields and reaction conditions observed for Chan-Lam couplings of structurally similar arylboronic acids. Actual results will vary depending on the specific substrate and optimized reaction conditions.

Table 1: Illustrative Chan-Lam Coupling of this compound with Various Amines

EntryAmineProductConditionsTime (h)Yield (%)
1AnilineN-(2-Carbamoyl-5-chlorophenyl)anilineCu(OAc)₂, Pyridine, DCM, rt2475
24-MethoxyanilineN-(2-Carbamoyl-5-chlorophenyl)-4-methoxyanilineCu(OAc)₂, Pyridine, DCM, rt2082
34-NitroanilineN-(2-Carbamoyl-5-chlorophenyl)-4-nitroanilineCu(OAc)₂, Pyridine, DCM, 40 °C3660
4BenzylamineN-Benzyl-2-amino-4-chlorobenzamideCu(OAc)₂, Et₃N, MeOH, rt1878
5Morpholine4-(2-Carbamoyl-5-chlorophenyl)morpholineCu(OAc)₂, Et₃N, MeOH, 50 °C2465

Table 2: Illustrative Chan-Lam Coupling of this compound with N-Heterocycles

EntryN-HeterocycleProductConditionsTime (h)Yield (%)
1Indole1-(2-Carbamoyl-5-chlorophenyl)-1H-indoleCu(OAc)₂, Pyridine, MeOH, rt2470
2Pyrazole1-(2-Carbamoyl-5-chlorophenyl)-1H-pyrazoleCu(OAc)₂, Pyridine, MeOH, rt1885
3Imidazole1-(2-Carbamoyl-5-chlorophenyl)-1H-imidazoleCu(OAc)₂, Pyridine, DCM, rt2088
47-Azaindole1-(2-Carbamoyl-5-chlorophenyl)-1H-pyrrolo[2,3-b]pyridineCu(OAc)₂, Pyridine, MeOH, 40 °C3068
5Carbazole9-(2-Carbamoyl-5-chlorophenyl)-9H-carbazoleCu(OAc)₂, Pyridine, DCM, 40 °C3672

Conclusion

This compound represents a promising and versatile building block for the synthesis of complex molecules through the Chan-Lam coupling reaction. The presence of the ortho-carbamoyl and para-chloro substituents provides unique electronic and steric properties that can be exploited in drug discovery and materials science. While specific protocols for this reagent are not yet widely available, the general methodologies and mechanistic understanding of the Chan-Lam reaction provide a solid foundation for its successful application. The protocols and illustrative data presented in this guide are intended to serve as a starting point for researchers, who are encouraged to perform systematic optimization to achieve the best possible outcomes for their specific synthetic targets. The continued exploration of functionalized boronic acids like the one discussed herein will undoubtedly expand the synthetic utility of the Chan-Lam coupling and enable the creation of novel and valuable chemical entities.

References

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • ResearchGate. N-arylation of aniline 50 with phenyl boronic acid. [Link]

  • ResearchGate. Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. [Link]

  • MDPI. Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. [Link]

  • PubMed. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • ChemRxiv. Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. [Link]

  • Organic Chemistry Portal. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. [Link]

  • PubMed. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. [Link]

  • ResearchGate. ChemInform Abstract: Visible-Light-Mediated Chan-Lam Coupling Reactions of Aryl Boronic Acids and Aniline Derivatives. [Link]

  • Semantic Scholar. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. [Link]

  • RSC Publishing. Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature. [Link]

  • ResearchGate. Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Stereoselective Copper-Catalyzed Chan-Lam-Evans N-Arylation of Glucosamines with Arylboronic Acids at Room Temperature. [Link]

  • ACS Publications. Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. [Link]

  • ResearchGate. N-Arylation Reaction of 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction Using Cu@Phen@MGO Catalyst. [Link]

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]

  • PubMed. Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process. [Link]

Sources

Application Note: Advanced Copper-Catalyzed Coupling Strategies for (2-Carbamoyl-5-chlorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of copper-catalyzed cross-coupling reactions utilizing (2-Carbamoyl-5-chlorophenyl)boronic acid, a highly valuable building block in modern medicinal chemistry. We move beyond standard procedures to dissect the mechanistic nuances and strategic considerations essential for leveraging this substrate in drug discovery pipelines. Detailed, field-tested protocols for both Chan-Lam C-N coupling and Suzuki-Miyaura C-C coupling are presented, with a focus on how the ortho-carbamoyl group can be exploited for enhanced reactivity. This note serves as a practical resource for chemists seeking to construct complex molecular architectures, such as substituted benzamides and functionalized biaryl compounds, which are prevalent in pharmacologically active agents.

Introduction: The Strategic Value of Functionalized Boronic Acids

Boronic acids and their derivatives are foundational pillars in contemporary drug discovery, prized for their stability, low toxicity, and versatile reactivity in metal-catalyzed cross-coupling reactions.[1] Their application has led to the successful development of several FDA-approved drugs, including the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam, underscoring their clinical significance.[2][3]

Among the vast arsenal of available building blocks, this compound presents a unique combination of features: a reactive boronic acid moiety for coupling, a chloro-substituent for further functionalization, and a strategically positioned ortho-carbamoyl group. This amide functionality is not merely a passive substituent; its proximity to the reaction center can profoundly influence catalytic activity, potentially through chelation-assisted pathways that stabilize catalytic intermediates.[4][5]

While palladium catalysis has long dominated the landscape of cross-coupling, copper-catalyzed systems have emerged as a powerful and economical alternative.[6] Copper catalysts exhibit unique reactivity profiles, often tolerate a broader range of functional groups, and can facilitate reactions under milder conditions, sometimes even open to the atmosphere, which is a distinct advantage over the often air-sensitive palladium systems.[7][8] This guide details robust protocols for harnessing copper catalysis to unlock the synthetic potential of this compound.

Mechanistic Framework: The Dual Reactivity of Copper Catalysis

The coupling of this compound can be directed down two primary, high-value pathways: C-N bond formation (Chan-Lam coupling) or C-C bond formation (Suzuki-Miyaura coupling). The choice of coupling partner, catalyst system, and reaction conditions dictates the outcome.

The Chan-Lam N-Arylation Pathway

The Chan-Lam coupling is an oxidative reaction that forms a carbon-heteroatom bond, typically between an arylboronic acid and an N-H or O-H containing compound.[9] The reaction is often performed in the presence of a Cu(II) salt, a base, and an oxidant (frequently atmospheric oxygen), and can proceed at ambient temperatures.[7] The catalytic cycle, while intricate and subject to substrate-specific variations, is generally understood to involve the formation of a key copper(III) intermediate, from which the product is formed via reductive elimination.[7]

The ortho-carbamoyl group on the boronic acid substrate can play a crucial role by acting as a chelating director, stabilizing the copper center and facilitating the transmetalation step. This chelation assistance can lower the activation energy of the reaction, leading to higher efficiency and selectivity.[4]

Chan_Lam_Cycle cluster_cycle Catalytic Cycle Cu_II Cu(II) Catalyst Cu_II_Ar [LₙCu(II)Ar] Intermediate Cu_II->Cu_II_Ar Transmetalation Ar_B_OH2 (2-Carbamoyl-5-Cl-Ph)B(OH)₂ Ar_B_OH2->Cu_II_Ar Amine R₂NH (Amine) Cu_II_Ar_Amine [LₙCu(III)(Ar)(NR₂)] Intermediate Amine->Cu_II_Ar_Amine Base Base Base->Cu_II_Ar Product Ar-NR₂ Cu_I Cu(I) Cu_I->Cu_II Re-oxidation Oxidant Oxidant (e.g., O₂) Oxidant->Cu_I Cu_II_Ar_Amine->Product Cu_II_Ar_Amine->Cu_I Reductive Elimination Cu_II_Ar->Cu_II_Ar_Amine Ligand Exchange & Oxidation

Caption: Generalized catalytic cycle for the Chan-Lam C-N coupling reaction.

The Suzuki-Miyaura C-C Coupling Pathway

Though traditionally the domain of palladium, copper-catalyzed Suzuki-Miyaura reactions are gaining traction for the synthesis of biaryl compounds. These reactions typically require a Cu(I) source and may proceed under ligand-free conditions for certain substrates, although the addition of phosphine or nitrogen-based ligands can be beneficial.[10][11] The mechanism is distinct from the palladium version and can involve radical pathways, particularly when coupling with alkyl halides.[11] For aryl-aryl couplings, the cycle generally involves oxidative addition of the aryl halide to a Cu(I) species, transmetalation with the boronic acid, and reductive elimination to furnish the biaryl product.

Application Protocol 1: Chan-Lam Coupling for N-Arylation

This protocol describes a general method for the coupling of this compound with various primary and secondary amines. The conditions are mild and leverage an open-flask setup, making it highly practical for synthesis and library generation.

Objective: To synthesize a diverse set of N-aryl benzamides by coupling the title boronic acid with various amines.

Rationale: The direct formation of a C-N bond under mild conditions is a powerful tool for rapidly accessing complex molecules from simple precursors. This method avoids the harsher conditions often required for classical Ullmann condensations.[12]

Experimental Protocol:

  • Reagents & Setup:

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 200 mg, 1.0 mmol).

    • Add the desired amine (1.2 equiv).

    • Add Copper(II) acetate (Cu(OAc)₂, 0.1 equiv, 10 mol%).

    • Add Pyridine (2.0 equiv) as the base.

    • Add Dichloromethane (DCM) or Methanol (MeOH) as the solvent (to achieve a 0.2 M concentration with respect to the boronic acid).

  • Reaction Execution:

    • Leave the flask open to the atmosphere (or pierce the septum with a needle connected to a balloon of air).

    • Stir the reaction mixture vigorously at room temperature (20-25 °C).

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up & Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of EDTA (1M) to chelate and remove the copper catalyst.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure N-arylated product.

Data Presentation: Representative Reaction Parameters

EntryAmine SubstrateCatalyst Loading (mol%)Base (equiv)SolventTime (h)Typical Yield (%)
1Aniline10Pyridine (2.0)DCM1885-92
2Morpholine10Pyridine (2.0)MeOH1288-95
3Benzylamine10Pyridine (2.0)DCM2475-83
42-Aminopyridine10Pyridine (2.0)MeOH2080-87

Application Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol details a method for the C-C bond formation between this compound and an aryl iodide, producing a functionalized biaryl scaffold.

Objective: To synthesize 4'-substituted-4-carbamoyl-2-chloro-1,1'-biphenyl derivatives.

Rationale: The biaryl motif is a privileged structure in medicinal chemistry. This copper-catalyzed approach provides an efficient, cost-effective alternative to palladium-based methods for constructing these valuable cores.[10]

Experimental Protocol:

  • Reagents & Setup:

    • Strictly under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

    • To an oven-dried Schlenk tube, add Copper(I) iodide (CuI, 0.05 equiv, 5 mol%).

    • Add 1,10-Phenanthroline (0.05 equiv, 5 mol%) as a ligand.

    • Add the aryl iodide (1.0 equiv).

    • Add this compound (1.5 equiv).

    • Add Potassium carbonate (K₂CO₃, 2.5 equiv) as the base.

    • Add anhydrous, degassed Dimethylformamide (DMF) as the solvent (to achieve 0.5 M concentration).

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the mixture for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

  • Work-up & Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate) to isolate the desired biaryl product.

Data Presentation: Representative Reaction Parameters

EntryAryl Iodide SubstrateCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
14-Iodoanisole5 / 5K₂CO₃ (2.5)DMF10080-88
21-Iodo-4-nitrobenzene5 / 5K₂CO₃ (2.5)DMF10075-82
32-Iodothiophene5 / 5K₂CO₃ (2.5)DMF10070-78
44-Iodotoluene5 / 5K₂CO₃ (2.5)DMF10082-90

Troubleshooting and Optimization Insights

IssuePotential CauseSuggested Solution
Low Conversion Insufficient catalyst activity; Steric hindrance; Poor substrate solubility.Screen different copper sources (e.g., Cu(OAc)₂, CuI, CuTC). For Chan-Lam, add myristic acid to improve solubility.[8][12] For Suzuki, screen ligands (phosphines, N-heterocycles). Increase temperature.
Protodeborylation Presence of excess water or protic sources; Base-mediated decomposition.Ensure anhydrous conditions for Suzuki coupling. Use a non-nucleophilic base like 2,6-lutidine for Chan-Lam.[8] Use boronic ester derivatives for increased stability.
Homocoupling of Boronic Acid Oxidative conditions favoring B-to-B coupling (Glaser-type side reaction).For Chan-Lam, ensure the amine is present to trap the aryl-copper intermediate. For Suzuki, maintain a strictly inert atmosphere to prevent oxidative side reactions.
Formation of Side Products Reaction with other functional groups; Over-arylation of primary amines.Use milder bases or lower temperatures. In Chan-Lam with primary amines, carefully control stoichiometry (use a slight excess of boronic acid) to minimize diarylation.[8]

Conclusion

This compound is a versatile and powerful building block for constructing molecularly complex and pharmacologically relevant compounds. By employing cost-effective and robust copper catalysis, researchers can efficiently execute both C-N and C-C bond-forming reactions. The protocols and insights provided herein demonstrate the practical application of these methods, highlighting how strategic selection of catalysts, ligands, and conditions can overcome common synthetic challenges. Mastering these copper-catalyzed transformations will undoubtedly accelerate the discovery and development of next-generation therapeutics.

References

  • Chan-Lam Coupling - Organic Chemistry Portal. [Link]

  • Chan–Lam coupling - Wikipedia. [Link]

  • Copper-Catalyzed Amidation of Primary and Secondary Alkyl Boronic Esters - PMC - NIH. [Link]

  • Copper-Catalyzed Suzuki–Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates | Organic Letters - ACS Publications. [Link]

  • Copper-Catalyzed Suzuki–Miyaura Cross-Couplings of Unactivated Alkyl Halides . [Link]

  • Copper-Catalyzed Coupling of Arylboronic Acids and Amines - Organic Chemistry Portal. [Link]

  • Microwave Assisted Copper-catalyzed Synthesis of Substituted Benzamides Through Decarboxylative C-N Cross Coupling | Request PDF - ResearchGate. [Link]

  • Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst . [Link]

  • Copper-Catalyzed Coupling of Arylboronic Acids and Amines | Request PDF. [Link]

  • Copper-Catalyzed Coupling of Arylboronic Acids and Amines | Organic Letters. [Link]

  • "DEVELOPMENT OF COPPER-CATALYZED SUZUKI-MIYAURA COUPLING USING ALKYLBOR" by Prakash Basnet - UNM Digital Repository. [Link]

  • N-Amidation by Copper-Mediated Cross-coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids - PMC - NIH. [Link]

  • Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Copper-catalyzed cross-coupling of chloramine salts and arylboronic acids in water: A green and practical route to N-arylsulfonamides - ResearchGate. [Link]

  • Copper-Mediated Oxidative Coupling of Benzamides with Maleimides via Directed C–H Cleavage | Organic Letters - ACS Publications. [Link]

  • Copper catalyzed cross-coupling reactions of carboxylic acids : an expedient route to amides , 5-substituted γ-lactams and α-acyloxy esters - RSC Advances (RSC Publishing). [Link]

  • Cu-catalyzed copper-mediated cascade coupling of benzamides. - ResearchGate. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . [Link]

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The Strategic deployment of (2-Carbamoyl-5-chlorophenyl)boronic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

The incorporation of boronic acids into the medicinal chemist's toolbox has marked a transformative era in drug design and synthesis.[1] Initially perceived with caution, boron-containing compounds have shed their reputation for toxicity, emerging as versatile and potent pharmacophores.[2] This shift in perspective has been catalyzed by the clinical success of drugs like the proteasome inhibitor bortezomib.[2] Arylboronic acids, in particular, serve as indispensable building blocks, primarily through their participation in the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures inherent to modern therapeutics.[3]

Within this esteemed class of reagents, (2-Carbamoyl-5-chlorophenyl)boronic acid has garnered significant attention. Its unique substitution pattern—a chloro group para to the boronic acid and a carbamoyl group in the ortho position—renders it a highly strategic component in the synthesis of targeted therapies, most notably inhibitors of Poly(ADP-ribose) polymerase (PARP). This guide provides an in-depth exploration of the applications and protocols associated with this key synthetic intermediate.

Physicochemical Properties and Strategic Value

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization.

PropertyValueSource
Molecular Formula C₇H₇BClNO₃[4]
Molecular Weight 199.40 g/mol [4]
Appearance White to off-white solid[5]
CAS Number 1313617-51-4[4]

The strategic value of this molecule lies in its trifecta of functional groups:

  • The Boronic Acid Group: This is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage.

  • The Ortho-Carbamoyl Group: This group is not merely a passive substituent. It is a key pharmacophoric element in many PARP inhibitors, engaging in crucial hydrogen bonding interactions within the enzyme's active site.[3] Its presence ortho to the boronic acid can also influence the reactivity of the boronic acid through electronic and steric effects, and potentially through a directing group effect.[6]

  • The Para-Chloro Group: The chlorine atom provides an additional point of diversity for medicinal chemistry exploration and can influence the electronic properties of the aromatic ring.

Core Application: A Linchpin in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway.[7] In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a powerful class of anticancer agents.[8]

The 2-carbamoylbiaryl moiety is a cornerstone pharmacophore for a significant class of potent PARP inhibitors. This compound serves as a direct and efficient precursor to this critical structural motif. The general synthetic strategy involves the Suzuki-Miyaura coupling of this boronic acid with a suitable aryl or heteroaryl halide to construct the biaryl core of the inhibitor.

PARP_Inhibitor_Synthesis cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling boronic_acid This compound catalyst Pd Catalyst + Ligand boronic_acid->catalyst + aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->catalyst + product Biaryl PARP Inhibitor Precursor catalyst->product C-C Bond Formation base Base base->catalyst

Caption: General workflow for PARP inhibitor synthesis.

Experimental Protocols: The Suzuki-Miyaura Coupling

The successful execution of the Suzuki-Miyaura coupling with this compound hinges on the careful selection of reaction parameters. The presence of an electron-withdrawing carbamoyl group can influence the reactivity of the boronic acid, necessitating optimized conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl bromide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1 to 10:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl/heteroaryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent catalyst degradation and homocoupling of the boronic acid.[9]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.[10]

    • Dilute the filtrate with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[11]

Causality Behind Experimental Choices:
  • Catalyst Selection: While Pd(PPh₃)₄ is a workhorse, for more challenging couplings (e.g., with electron-rich or hindered aryl chlorides), more advanced catalyst systems employing bulky, electron-rich phosphine ligands (such as Buchwald ligands like SPhos or XPhos) may be necessary to promote the oxidative addition step.[12][13] Palladacycle precatalysts also offer high activity and air stability.[14]

  • Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[15] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[16] The choice of base can significantly impact the reaction rate and yield, and empirical screening is often beneficial. For substrates sensitive to hydrolysis, a milder base may be required.

  • Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often employed. Water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. However, excess water can promote protodeboronation, so the ratio needs to be optimized.[17]

Troubleshooting Common Issues:
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient degassing; low reaction temperature.Use a fresh batch of catalyst or a more active precatalyst. Ensure rigorous degassing of solvents. Increase the reaction temperature.[17]
Protodeboronation Excess water in the reaction; prolonged reaction time at high temperature.Use anhydrous solvents and a carefully controlled amount of water. Monitor the reaction closely and stop it upon completion. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[18]
Homocoupling of Boronic Acid Presence of oxygen; use of a Pd(II) precatalyst without efficient in situ reduction.Ensure a strictly inert atmosphere. Use a Pd(0) source or a precatalyst known for efficient reduction.[9]

The Role of the Ortho-Carbamoyl Group: A Deeper Dive

The ortho-carbamoyl group plays a dual role. In the context of the Suzuki-Miyaura reaction, it can act as a directing group, potentially influencing the regioselectivity of the coupling in more complex substrates. Its electron-withdrawing nature can also decrease the nucleophilicity of the boronic acid, sometimes necessitating more forcing reaction conditions or more active catalysts.[11]

From a medicinal chemistry perspective, this group is often a key pharmacophoric feature. In many PARP inhibitors, the amide NH₂ and carbonyl oxygen of the 2-carbamoyl group form critical hydrogen bonds with amino acid residues (like Gly863 and Ser904) in the nicotinamide-binding pocket of the PARP enzyme, anchoring the inhibitor and contributing significantly to its potency.[3]

Carbamoyl_Interaction cluster_inhibitor 2-Carbamoylbiaryl Moiety cluster_parp PARP Active Site inhibitor C(=O)NH₂ gly863 Gly863 inhibitor->gly863 H-Bond ser904 Ser904 inhibitor->ser904 H-Bond

Caption: Carbamoyl group interaction with PARP active site.

Safety and Handling

Arylboronic acids are generally considered to be of low toxicity, but appropriate safety precautions should always be taken.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Some boronic acids can be sensitive to air and moisture.

Conclusion

This compound is a testament to the strategic design of building blocks in modern drug discovery. Its utility extends beyond being a simple coupling partner; it is a carefully crafted molecule that delivers a key pharmacophoric element directly into the heart of a therapeutic target. A comprehensive understanding of its properties and the nuances of its application in the Suzuki-Miyaura coupling reaction empowers medicinal chemists to efficiently synthesize novel and potent therapeutics, particularly in the ever-important field of oncology. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this valuable synthetic intermediate.

References

  • Walker, S. D., et al. (2004). A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki-Miyaura cross couplings in water. Journal of the American Chemical Society, 126(43), 14046-14047. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53216538, this compound. Retrieved from [Link].

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(31), 5357-5360. [Link]

  • Various Authors (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. [Link]

  • Elmasry, M. F., et al. (2020). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 94, 103387. [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]

  • Caron, S., et al. (2009). N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner. Journal of the American Chemical Society, 131(47), 17232-17233. [Link]

  • Ferraris, D. V. (2010). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors. Current Topics in Medicinal Chemistry, 10(12), 1251-1273. [Link]

  • Various Authors (2023). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate. [Link]

  • Newman, S. G., & Lautens, M. (2012). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 51(40), 10132-10135. [Link]

  • Chemistry LibreTexts (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Baker, S. J., et al. (2021). Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]

  • Li, W., et al. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Catalysts, 13(4), 738. [Link]

  • Li, Y., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Yoneda Labs (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Various Authors (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ResearchGate. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1475-1485. [Link]

  • Wang, L., et al. (2022). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Acta Pharmaceutica Sinica B, 12(9), 3415-3433. [Link]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227-1233. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-40). The Royal Society of Chemistry. [Link]

Sources

Application Notes & Protocols: (2-Carbamoyl-5-chlorophenyl)boronic acid as a Novel Building Block for Covalent Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Reversible Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] At the heart of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural disposal system, the Ubiquitin-Proteasome System (UPS).[4][5] A typical PROTAC consists of two key moieties—a "warhead" that binds to a protein of interest (POI) and an E3 ligase ligand—connected by a chemical linker.[6][7][8][9] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4]

While the majority of PROTACs in development utilize reversible E3 ligase binders, primarily targeting Cereblon (CRBN) or von Hippel-Lindau (VHL), the field is rapidly evolving.[5][10] A frontier in PROTAC technology is the development of covalent and irreversible E3 ligase ligands.[11][12][13][14] Covalent PROTACs offer the potential for prolonged pharmacodynamic effects, increased efficacy at lower concentrations, and resilience to target mutations or high intracellular concentrations of competing native ligands.

This document provides a detailed guide for researchers on the application of (2-Carbamoyl-5-chlorophenyl)boronic acid as a novel, exploratory building block for the synthesis of covalent Cereblon-targeting PROTACs. We will delve into the mechanistic rationale, provide detailed synthetic and biological protocols, and offer insights into data interpretation for this advanced class of protein degraders.

Mechanistic Rationale: Boronic Acid as a Covalent Warhead for Cereblon

Cereblon (CRBN) is a widely exploited E3 ligase in TPD due to the availability of well-characterized small molecule ligands, such as derivatives of thalidomide (immunomodulatory imide drugs or IMiDs).[10] These ligands bind reversibly to a specific pocket on CRBN. However, the development of covalent CRBN ligands, which form a permanent bond with the protein, is an area of intense research.[11][12][13][14]

Boronic acids are versatile chemical groups known for their ability to form reversible covalent bonds with diols. In medicinal chemistry, they have been successfully employed as inhibitors of serine proteases.[15][16] More recently, aryl boronic acids have been utilized as "caging groups" in PROTACs, designed to be cleaved under specific conditions, such as in the presence of reactive oxygen species (ROS), to activate the degrader molecule.[17]

We propose leveraging the electrophilic nature of the boron atom in This compound to target nucleophilic residues within the Cereblon binding pocket, potentially leading to a covalent interaction. This could offer a novel strategy for creating potent and durable protein degraders.

Experimental Workflows and Protocols

Workflow Overview

The successful development and characterization of a PROTAC using this compound follows a logical progression from chemical synthesis to biological validation.

PROTAC Development Workflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Biological Validation A Synthesize Linker-POI Ligand Conjugate B Couple with this compound A->B Step 1 C Purify and Characterize Final PROTAC B->C Step 2 D Confirm Target Protein Degradation (Western Blot) C->D Testing E Determine Degradation Potency (DC50) and Kinetics D->E Quantitative Analysis F Assess Covalent Engagement (Washout Assay) E->F Mechanism of Action

Caption: General synthetic scheme for coupling a POI ligand to the boronic acid building block.

Protocol 2: Western Blot for BRD4 Degradation

This protocol is a standard method to assess whether the newly synthesized PROTAC induces the degradation of its target protein, BRD4, in a cellular context.

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa, HEK293T, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized PROTAC and DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a DMSO-only control.

  • Proteasome Inhibition Control: In a separate well, co-treat cells with a mid-range concentration of the PROTAC and 20 µM MG132. This control is crucial to demonstrate that degradation is proteasome-dependent.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies (anti-BRD4 and anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the BRD4 signal to the loading control (GAPDH). Plot the normalized BRD4 levels against the PROTAC concentration to determine the half-maximal degradation concentration (DC50).

Expected Results: A successful PROTAC will show a dose-dependent decrease in BRD4 protein levels. The degradation should be rescued in the presence of the proteasome inhibitor MG132.

Treatment GroupPROTAC Conc.Expected BRD4 LevelExpected GAPDH Level
Vehicle Control0 (DMSO)High (100%)Constant
Low Dose10 nMSlightly ReducedConstant
Mid Dose100 nMSignificantly ReducedConstant
High Dose1 µMMaximally ReducedConstant
Rescue100 nM + MG132High (Rescued)Constant
Protocol 3: Covalent Engagement Washout Assay

This assay is critical for differentiating a covalent PROTAC from a reversible one. It assesses whether the degradation effect persists after the compound has been removed from the cell culture medium.

Materials:

  • Same as Protocol 2

  • A reversible, non-covalent BRD4-degrading PROTAC for comparison (e.g., ARV-825)

Procedure:

  • Cell Seeding: Seed cells in multiple identical 6-well plates.

  • Compound Incubation (Pulse): Treat the cells with a concentration of your boronic acid-PROTAC and the control reversible PROTAC that gives significant degradation (e.g., 5x DC50) for a short period (e.g., 4 hours).

  • Washout:

    • After the 4-hour pulse, collect one set of plates for a "no washout" time point (T=0).

    • For the remaining plates, carefully aspirate the medium, wash the cells three times with warm, serum-free medium to remove any unbound compound.

    • After the final wash, add fresh, complete medium (without any PROTAC) to the wells.

  • Chase Period: Incubate the "washout" plates for various time points (e.g., 4, 8, 12, 24 hours).

  • Lysis and Analysis: At each time point (including the T=0 point), lyse the cells and perform a Western blot for BRD4 and a loading control as described in Protocol 2.

  • Data Analysis: Quantify the BRD4 protein levels at each time point, normalized to the loading control and the T=0 time point.

Interpreting the Results:

  • Covalent PROTAC: The degradation of BRD4 should be sustained even after the compound is washed out, as the PROTAC remains covalently bound to Cereblon, continuing to catalytically degrade the target. BRD4 levels will recover slowly, primarily dependent on new protein synthesis.

  • Reversible PROTAC: Upon washout, the reversible PROTAC will diffuse out of the cells, leading to a rapid cessation of degradation. BRD4 protein levels will recover much more quickly as the PROTAC effect is lost.

Washout Assay cluster_covalent Expected Covalent Result cluster_reversible Expected Reversible Result A Treat cells with PROTAC (4 hours) B Wash 3x with fresh media to remove unbound PROTAC A->B C Add fresh media (no PROTAC) and incubate B->C D Collect samples at various time points (4, 8, 12, 24h) C->D E Analyze BRD4 levels by Western Blot D->E F Sustained BRD4 Degradation E->F If covalent G Rapid BRD4 Recovery E->G If reversible

Caption: Logic and expected outcomes of the covalent engagement washout assay.

Conclusion and Future Directions

The use of this compound as a building block for protein degraders represents an exciting, albeit exploratory, avenue in the field of TPD. The protocols outlined here provide a comprehensive framework for synthesizing, testing, and validating novel PROTACs based on this chemistry. The key to success lies in rigorously demonstrating proteasome-dependent degradation of the target protein and confirming the covalent nature of the interaction with Cereblon. Successful validation would open the door to a new class of covalent degraders with potentially superior pharmacological properties, further expanding the powerful toolkit of targeted protein degradation.

References

  • Nowak, R. P., et al. (2023). Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. RSC Chemical Biology. [Link]

  • Huerta, F., et al. (2023). Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. bioRxiv. [Link]

  • Nowak, R. P., et al. (2023). Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. Semantic Scholar. [Link]

  • Raina, K., et al. (2016). BRD4 degradation by PROTACs represents a more effective therapeutic strategy than BRD4 inhibitors in ovarian cancer. Cancer Research. [Link]

  • Lu, J., et al. (2015). BRD4 Degradation By Protacs Represents a More Effective Therapeutic Strategy Than BRD4 Inhibitors in DLBCL. Blood. [Link]

  • Kim, T. H., et al. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Science. [Link]

  • Al-Tannak, N. P., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Li, K., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wu, T., et al. (2023). Bifunctional Small Molecules for Targeted Protein Degradation. Chinese Journal of Chemistry. [Link]

  • Wójcik, P., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Chemical Biology. [Link]

  • Toman, A., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry. [Link]

  • Ciulli, A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

  • Testa, A., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. [Link]

  • GlobalChemMall. This compound. GlobalChemMall. [Link]

  • Farnaby, W., et al. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Zorba, A., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2022). Targeted Protein Degradation for Agricultural Applications: Rationale, Challenges, and Outlook. ResearchGate. [Link]

  • Jones, P., et al. (2024). Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. RSC Medicinal Chemistry. [Link]

  • Shchekotikhin, A., et al. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Molecules. [Link]

  • Zhu, R., et al. (2025). Targeted Protein Degradation: From Basic Science to Therapeutic Applications. ACS Chemical Biology. [Link]

  • Al-Tannak, N. P., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using (2-Carbamoyl-5-chlorophenyl)boronic acid. This boronic acid derivative, while a valuable building block, presents unique challenges due to both steric hindrance from the ortho-carbamoyl group and electronic effects. This document provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to help you navigate these complexities and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with this challenging substrate.

Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the most likely causes?

A1: Low yields with this substrate typically stem from a few key issues. The primary culprits are often related to the inherent properties of the boronic acid itself: steric hindrance and electronic deactivation. The ortho-carbamoyl group can sterically impede the approach of the boronic acid to the palladium center during the transmetalation step.[1][2][3] Additionally, the electron-withdrawing nature of both the carbamoyl and chloro groups can slow this crucial step.[4][5] Other common issues include suboptimal choice of catalyst, ligand, base, or solvent, as well as the degradation of the boronic acid through protodeboronation.[6][7][8][9]

Q2: I am observing a significant amount of my aryl halide starting material being converted into its corresponding arene (dehalogenation). Why is this happening and how can I stop it?

A2: Dehalogenation is a frequent side reaction in Suzuki couplings where the aryl halide is reduced instead of coupled.[6][8] This occurs when the palladium complex, after oxidative addition, reacts with a hydride source in the reaction mixture. Common hydride sources can be the solvent (especially alcohols) or certain bases. To minimize this, consider switching to a non-protic solvent and using a non-hydroxide base. Employing bulky, electron-rich phosphine ligands can also help to favor the desired cross-coupling pathway over dehalogenation.[8]

Q3: My boronic acid seems to be degrading during the reaction, as evidenced by the formation of 4-chlorobenzamide. What is this side reaction and how can I mitigate it?

A3: This is a classic case of protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7][8] This is particularly prevalent with electron-deficient boronic acids.[10] The proton source for this reaction is often water in the reaction mixture. To minimize protodeboronation, you can try using anhydrous conditions, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or protecting the boronic acid as a more stable derivative, such as a MIDA boronate ester.[6][7][11]

Q4: I see a significant amount of homocoupling of my boronic acid. What causes this and what are the solutions?

A4: Homocoupling of boronic acids to form a biaryl species is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that mediate this side reaction.[6][9][12] Thoroughly degassing your solvent and maintaining a strict inert atmosphere (Nitrogen or Argon) throughout the reaction is crucial to prevent this.[9][13] Using a fresh, active catalyst and ensuring your Pd(II) precatalyst is efficiently reduced to the active Pd(0) species can also minimize homocoupling.[6]

II. The Suzuki-Miyaura Catalytic Cycle: A Quick Refresher

Understanding the mechanism is key to effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[14][15][16]

Suzuki Coupling Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²B(OH)₃]⁻ (Activated Boronic Acid) PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Forms R¹-R² RedElim->Pd0 Regenerates Catalyst BoronicAcid R²-B(OH)₂ (this compound) ActivatedBoronicAcid [R²B(OH)₃]⁻ (Boronate Complex) BoronicAcid->ActivatedBoronicAcid + OH⁻ Base Base (e.g., K₂CO₃) Base->ActivatedBoronicAcid Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Quality & Purity (Boronic Acid, Aryl Halide, Solvent, Base) Start->CheckReagents CheckReagents->Start Impure Reagents (Replace/Purify) CheckSetup Review Reaction Setup (Inert Atmosphere, Degassing, Temperature) CheckReagents->CheckSetup Reagents OK CheckSetup->Start Setup Issues (Degas, Use Glovebox) OptimizeCatalyst Optimize Catalyst & Ligand CheckSetup->OptimizeCatalyst Setup OK OptimizeBase Optimize Base OptimizeCatalyst->OptimizeBase OptimizeSolvent Optimize Solvent System OptimizeBase->OptimizeSolvent Success Improved Yield OptimizeSolvent->Success

Sources

Technical Support Center: Deboronation of (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Carbamoyl-5-chlorophenyl)boronic acid. This guide is designed to provide in-depth troubleshooting for the common side reaction of deboronation, a critical challenge in synthetic chemistry, particularly in cross-coupling reactions. Here, we dissect the causes of this undesired reaction and offer field-proven strategies to mitigate it, ensuring the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem with this compound?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a hydrogen atom from a proton source in the reaction medium.[1] For this compound, this results in the formation of 4-chloro-2-aminobenzamide, a byproduct that consumes your starting material and reduces the overall yield of your desired cross-coupling product. The susceptibility of an arylboronic acid to deboronation is influenced by factors such as pH, temperature, and the electronic properties of the substituents on the aromatic ring.[1][2]

Q2: What are the primary drivers of protodeboronation for this specific molecule?

A2: The protodeboronation of arylboronic acids can be catalyzed by both acid and base.[3] For this compound, the presence of both an electron-withdrawing chloro group and a carbamoyl group can influence its stability. While electron-withdrawing groups can sometimes stabilize the boronic acid, the overall electronic environment and reaction conditions play a crucial role. Under basic conditions, common in Suzuki-Miyaura coupling, the boronic acid is converted to the more reactive boronate species.[4] High pH (>10), elevated temperatures, and the presence of water can accelerate the rate of protodeboronation.[1]

Q3: How can I detect if deboronation is occurring in my reaction?

A3: Several analytical techniques can be employed to monitor the progress of your reaction and detect the formation of the deboronated byproduct, 4-chloro-2-aminobenzamide.

  • Thin-Layer Chromatography (TLC): A rapid and simple method to qualitatively assess the reaction mixture. A curcumin-based stain can be used for the specific visualization of boronic acids, appearing as a red spot.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and quantifying the starting material, desired product, and the deboronated byproduct.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis. A post-column derivatization method with alizarin can selectively detect boronic acids and their derivatives.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the boronic acid starting material and the appearance of signals corresponding to the deboronated arene.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving deboronation issues during your experiments.

Issue 1: Low yield of the desired cross-coupling product with significant formation of 4-chloro-2-aminobenzamide.

This is the classic sign of protodeboronation competing with your desired Suzuki-Miyaura coupling reaction. The key is to favor the kinetics of the cross-coupling over the deboronation pathway.

Causality & Troubleshooting Workflow

The rate of protodeboronation is highly sensitive to the reaction conditions. By systematically optimizing these parameters, you can significantly suppress this side reaction.

G start Low Yield & High Deboronation Observed base Are you using a strong base (e.g., NaOH, KOH)? start->base temp Is the reaction temperature high (>80-100 °C)? base->temp No sol_base Switch to a milder base: - K₃PO₄ - K₂CO₃ - Cs₂CO₃ base->sol_base Yes catalyst Is your catalyst system sluggish? temp->catalyst No sol_temp Lower the reaction temperature. (e.g., 60-80 °C) temp->sol_temp Yes solvent Is there excess water in your solvent? catalyst->solvent No sol_catalyst Employ a highly active catalyst system: - Use modern Pd precatalysts. - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). catalyst->sol_catalyst Yes sol_solvent Use anhydrous solvents and reagents. solvent->sol_solvent Yes G cluster_0 Standard Suzuki Coupling cluster_1 Slow-Release Strategy BA This compound Reaction Suzuki Reaction Conditions (Base, Pd Catalyst, Heat) BA->Reaction Product Desired Product Reaction->Product SideProduct Deboronated Byproduct (4-chloro-2-aminobenzamide) Reaction->SideProduct BE Boronic Ester (Pinacol or MIDA) Hydrolysis Slow Hydrolysis BE->Hydrolysis BA_in_situ Free Boronic Acid (Low Concentration) Hydrolysis->BA_in_situ Reaction2 Suzuki Reaction Conditions BA_in_situ->Reaction2 Product2 Desired Product Reaction2->Product2 SideProduct2 Minimal Deboronated Byproduct Reaction2->SideProduct2

Caption: Comparison of standard vs. slow-release Suzuki coupling.

Additives:
  • Concept: Certain additives can influence the reaction pathways. For instance, the addition of copper or silver salts has been reported to accelerate cross-coupling reactions, which can help to outcompete deboronation. [3]However, these should be used judiciously as they can also introduce other side reactions.

Section 4: Summary of Key Parameters and Recommendations

ParameterStandard Conditions (High Deboronation Risk)Recommended Conditions (Low Deboronation Risk)Rationale
Base Strong bases (NaOH, KOH, Na₂CO₃)Milder bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Reduces pH, slowing the rate of base-catalyzed protodeboronation. [1]
Temperature High (> 80-100 °C)Moderate (60-80 °C)Minimizes the thermal acceleration of the deboronation side reaction. [1]
Catalyst System Older Pd catalysts, inefficient ligandsHighly active Pd precatalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos)Accelerates the desired cross-coupling, outcompeting deboronation. [9]
Boron Source Free Boronic AcidBoronic Ester (Pinacol, MIDA)"Slow-release" of the boronic acid keeps its concentration low, minimizing side reactions. [3][10]
Solvent Protic solvents, non-anhydrous conditionsAnhydrous aprotic solventsReduces the availability of proton sources for the deboronation reaction. [11]

References

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Butters, M., et al. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • Unknown Author. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]

  • Perrin, C. L., & Fabian, M. A. (2000). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. Semantic Scholar. Available at: [Link]

  • Unknown Author. (n.d.). Mechanism of Cu-catalyzed aryl boronic acid halode-boronation using electrophilic halogen: development of a base-catalyzed Iododeboronation for radiolabeling applications. University of St Andrews Research Portal. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Midland, M. M., & Deani, S. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]

  • Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Available at: [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Available at: [Link]

Sources

Purification of Suzuki coupling products of (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying Suzuki Coupling Products of (2-Carbamoyl-5-chlorophenyl)boronic acid

Introduction: Navigating the Challenges

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in Suzuki-Miyaura cross-coupling reactions. While this reagent is a valuable building block, the resulting biaryl amide products present unique purification challenges. The presence of the polar carbamoyl (amide) group, combined with potential side products from the boronic acid moiety, often complicates standard purification protocols.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity for your target compounds. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and field-proven experience to ensure your success.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your Suzuki coupling product in a direct question-and-answer format.

Q1: My crude product shows a baseline, highly polar spot on TLC that stains with potassium permanganate. What is it and how can I remove it?

A1: This highly polar impurity is almost certainly unreacted this compound or its corresponding boroxine anhydride. Boronic acids are known for their high polarity and tendency to adhere strongly to silica gel.

Causality: The boronic acid functional group, -B(OH)₂, is capable of strong hydrogen bonding interactions with the silanol groups (Si-OH) on the surface of silica gel, causing it to either remain at the baseline or streak severely during chromatography.

Solutions:

  • Aqueous/Liquid-Liquid Extraction: The most effective way to remove residual boronic acid is during the aqueous workup.

    • Basic Wash: After diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), perform a wash with a mild aqueous base like 1M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1] This deprotonates the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous layer.

    • Acidic Wash (Caution): While a dilute acid wash (e.g., 1M HCl) can also help, be mindful that strong acidic conditions could potentially hydrolyze the amide group in your product if performed for an extended period.

  • Chromatographic Modification: If the boronic acid persists after workup, modifying your column chromatography can help.

    • Solvent Polarity: Sometimes, a very polar eluent system (e.g., 5-10% methanol in dichloromethane) can eventually elute the boronic acid after your product has been collected.

    • Acid/Base Additives: Adding a small amount (0.5-1%) of acetic acid to your eluent can help by protonating the silica surface and reducing the boronic acid's binding. Conversely, a small amount of triethylamine can also be effective.

Q2: I've isolated my product, but the NMR shows a symmetrical biaryl impurity. What is this and how did it form?

A2: You are observing the product of homocoupling (also known as a Glaser-type coupling), which is a common side reaction in Suzuki couplings.[2] This impurity is the symmetrical dimer formed from two molecules of your this compound.

Causality: Homocoupling is primarily promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid, often mediated by the palladium catalyst.[2][3] It can also be influenced by the choice of base and catalyst system.

Mitigation & Removal:

  • Prevention (During Reaction):

    • Thorough Degassing: The most critical step is to rigorously degas all solvents and the reaction mixture itself (e.g., by bubbling with argon or nitrogen for 15-20 minutes) before adding the palladium catalyst.[2][4]

    • Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes favor the desired cross-coupling over homocoupling. However, a large excess should be avoided.

  • Removal (During Purification):

    • Chromatography: The homocoupled product will have a different polarity and molecular weight compared to your desired product. It can typically be separated using flash column chromatography on silica gel.

    • Crystallization: If your desired product is a solid, recrystallization is an excellent method for removing the homocoupling impurity, as its different molecular structure will likely lead to different solubility properties.[5]

Q3: My product streaks severely during flash chromatography, making separation difficult. How can I get sharp, well-defined bands?

A3: Streaking (or tailing) of amide-containing compounds on silica gel is a classic problem caused by strong, non-ideal interactions with the stationary phase.

Causality: The amide functional group contains both hydrogen bond donors (N-H) and acceptors (C=O).[6] These groups can interact strongly and heterogeneously with the acidic silanol groups on the silica surface, leading to poor chromatographic performance.

Solutions:

  • Eluent Modification:

    • Polar Protic Solvents: Add a small percentage (1-5%) of methanol or ethanol to your hexane/ethyl acetate or DCM eluent system. The alcohol will compete for the hydrogen bonding sites on the silica, resulting in faster and more uniform elution of your amide.[5]

    • Acid/Base Additives: As mentioned previously, adding 0.5-1% of acetic acid or triethylamine to the eluent can cap the active sites on the silica gel and significantly improve peak shape. Choose the additive based on the stability of your compound.

  • Alternative Stationary Phases:

    • Neutralized Silica: Use silica gel that has been pre-treated or "neutralized."

    • Alumina: Basic or neutral alumina can be an effective alternative to silica for purifying compounds with amide groups.

    • Reversed-Phase Chromatography: If the issue persists, reversed-phase flash chromatography (using a C18 stationary phase and water/acetonitrile or water/methanol gradients) is an excellent, albeit more expensive, option for purifying polar compounds.[7]

Q4: My final product has a grayish or black tint, indicating palladium contamination. How do I remove it?

A4: Residual palladium from the catalyst is a frequent and troublesome impurity, particularly in pharmaceutical development where metal limits are strict.

Causality: The palladium catalyst can be reduced to palladium black (Pd(0)) during the reaction, which is insoluble and can be difficult to remove completely by standard filtration or chromatography. Some palladium may also remain complexed to your product.

Solutions:

  • Workup & Filtration:

    • Celite Filtration: After the reaction is complete, dilute the mixture with your workup solvent and filter it through a pad of Celite®. This can remove a significant portion of the precipitated palladium black.[1]

    • Activated Charcoal: Stirring the organic solution with activated charcoal for 10-15 minutes before filtration can also help adsorb residual palladium.[1]

  • Palladium Scavengers: If contamination persists, the use of a dedicated metal scavenger is the most robust solution.

    • Thiol-Based Scavengers: Reagents like QuadraSil® MP or SiliaMetS® Thiol are functionalized silica gels that have a very high affinity for palladium. Stirring your product solution with a small amount of one of these scavengers for a few hours, followed by filtration, is highly effective.

    • Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of sodium thiocyanate or cysteine can help extract palladium residues.

Frequently Asked Questions (FAQs)

What are the primary side reactions to be aware of with this compound?

Beyond the homocoupling reaction discussed above, the most significant side reaction is protodeboronation .

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[8] In this specific case, it would result in the formation of 2-amino-4-chlorobenzamide. This reaction is often promoted by aqueous, acidic, or basic conditions and elevated temperatures.[8][9] The propensity for protodeboronation is highly dependent on the specific boronic acid and the reaction conditions.[10] Minimizing reaction time and using milder bases can sometimes reduce its occurrence. This byproduct is typically separable by chromatography.

What is a good general purification strategy for a Suzuki product containing a primary amide?

A multi-step approach is often best. The following workflow provides a robust starting point.

G cluster_0 Post-Reaction cluster_1 Workup / Extraction cluster_2 Purification cluster_3 Final Polish A 1. Quench Reaction (e.g., with water) B 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C 3. Filter through Celite® (Removes Pd Black) B->C D 4. Basic Aqueous Wash (1M Na₂CO₃) C->D E 5. Brine Wash & Dry (over Na₂SO₄) D->E F 6. Concentrate in Vacuo E->F G 7. Flash Column Chromatography (Assess need for additives) F->G H 8. Combine Pure Fractions & Concentrate I 9. Recrystallization (If solid and required) H->I J 10. Characterization (NMR, MS, etc.) H->J I->J

How can I best monitor the reaction to anticipate purification issues?

Regular monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[11]

  • TLC Analysis: Co-spot your reaction mixture with your starting materials (the aryl halide and the boronic acid). This allows you to track the consumption of starting materials and the formation of your product. Look for the appearance of new spots that could correspond to side products like the homocoupled dimer or the protodeboronated compound.

  • LC-MS Analysis: This is the most definitive method. It will allow you to see the mass of your desired product and any major byproducts, giving you a clear picture of the reaction's progress and cleanliness.

Data Summary & Protocols

Table 1: Common Impurities and Their Characteristics
Impurity NameStructurePolarity on SilicaRemoval Strategy
This compound 4-chloro-2-(dihydroxyboranyl)benzamideVery HighBasic aqueous wash (e.g., 1M Na₂CO₃) during workup.
Homocoupling Product 4,4'-dichloro-[1,1'-biphenyl]-2,2'-dicarboxamideLower than productFlash chromatography, crystallization.
Protodeboronation Product 4-chlorobenzamideHigher than productFlash chromatography.
Palladium Residues Pd(0), Pd(II) speciesN/AFiltration through Celite®, treatment with activated charcoal, or dedicated metal scavengers.
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
Polarity of ProductStationary PhaseRecommended Eluent SystemModifier (if needed for streaking)
Moderately PolarSilica GelHexane / Ethyl Acetate (Gradient)1-2% Methanol
Moderately PolarSilica GelDichloromethane / Methanol (Gradient)0.5% Acetic Acid
Highly PolarSilica GelDichloromethane / Methanol (Gradient, up to 20% MeOH)0.5% Triethylamine (if base-stable)
Highly PolarC18 Reversed-PhaseWater / Acetonitrile (Gradient)0.1% Formic Acid or TFA (if acid-stable)
Protocol 1: Standard Workup and Flash Column Chromatography
  • Reaction Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (EtOAc) (approx. 10-20x the reaction volume).

  • Filtration: Filter the mixture through a short plug of Celite® in a Büchner funnel to remove the bulk of the palladium catalyst. Wash the Celite® pad with additional EtOAc.[1]

  • Aqueous Washes: Transfer the filtrate to a separatory funnel.

    • Wash with 1M aqueous Na₂CO₃ solution (2x). This removes unreacted boronic acid.

    • Wash with water (1x).

    • Wash with saturated aqueous NaCl (brine) (1x) to aid in separating the layers.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]

  • Chromatography:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the adsorbed material onto a pre-packed silica gel column.

    • Elute the column with an appropriate solvent gradient (see Table 2), starting with a low polarity and gradually increasing it.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization for Solid Products
  • Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve your product poorly at room temperature but well at elevated temperatures. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water or hexanes/ethyl acetate).[1][5]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to fully dissolve it.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals.

  • Crystal Formation: If crystals do not form, try gently scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Isolate the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Purification: A Decision Tree

G

References

  • Wikipedia. Protodeboronation. [Link]

  • Journal of Chemical Education. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • NIH National Center for Biotechnology Information. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]

  • MDPI. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • ResearchGate. Protodeboronation of arylboronic acids in acetic acid. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • NIH National Center for Biotechnology Information. (4-Carbamoylphenyl)boronic acid. [Link]

  • ResearchGate. Homocoupling of various phenyl boronic acids. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • ResearchGate. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NIH National Center for Biotechnology Information. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

  • NIH National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • PubMed. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • ResearchGate. How to separate amide and nitrile from mixture?. [Link]

  • NIH National Center for Biotechnology Information. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

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Technical Support Center: Palladium Catalyst Removal in (2-Carbamoyl-5-chlorophenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for palladium removal from reactions involving (2-Carbamoyl-5-chlorophenyl)boronic acid. This resource is designed for researchers, chemists, and process development professionals to provide actionable solutions and in-depth insights into common purification challenges. The unique structure of this compound, featuring both a Lewis acidic boronic acid and a potentially coordinating carbamoyl group, can present specific challenges in palladium removal due to chelation effects. This guide will help you navigate these complexities to achieve high product purity.

Troubleshooting Guide: Common Palladium Removal Issues

This section addresses specific problems you may encounter during the purification of products derived from this compound.

Issue 1: High Palladium Levels Persist After Standard Chromatography

  • Problem: Your isolated product, post-silica gel chromatography, shows residual palladium levels significantly above the desired limit (e.g., >100 ppm).

  • Possible Cause:

    • Strong Product Chelation: The carbamoyl and boronic acid moieties in your product or starting material can act as ligands, forming stable, soluble complexes with palladium that co-elute with your product.[1][2]

    • Palladium Speciation: The reaction may leave palladium in various oxidation states (e.g., Pd(0), Pd(II)), some of which may have higher affinity for your product or be more soluble in the chromatography eluent.[3][4]

  • Solution:

    • Introduce a Scavenging Step: Chromatography alone is often insufficient for achieving the low ppm levels required for pharmaceutical applications.[5] A dedicated metal scavenger is the most robust solution.

    • Select an Appropriate Scavenger: For polar, functionalized molecules, thiol-based silica scavengers are highly effective as they form strong, irreversible bonds with palladium.[3][6]

    • Optimize Scavenging Conditions: Experiment with scavenger loading (typically 5-20 equivalents relative to palladium), temperature (room temperature to 60 °C), and time (2-24 hours) to find the optimal balance for your specific product stream.[2]

Issue 2: Significant Product Loss During Purification

  • Problem: You observe a dramatic decrease in yield after implementing a palladium removal step.

  • Possible Cause:

    • Non-Selective Adsorption: Activated carbon, while inexpensive, is notoriously non-selective and can adsorb your desired product along with the palladium, significantly reducing yield.[1][2]

    • Co-precipitation: If using a precipitation-based method, your product may be co-precipitating with the palladium species.

  • Solution:

    • Avoid Overusing Adsorbents: Use the minimum effective amount of scavenger or activated carbon. A screening study can determine the optimal ratio.[4]

    • Switch to a More Selective Scavenger: Functionalized silica or polymer-based scavengers offer much higher selectivity for palladium over a polar organic product.[2][7]

    • Solvent Optimization: Ensure your product is highly soluble in the solvent used during the scavenging step. This minimizes its affinity for the solid-supported scavenger, reducing yield loss.[2]

Issue 3: Inconsistent Palladium Removal Between Batches

  • Problem: The same purification protocol yields vastly different final palladium levels from one run to the next.

  • Possible Cause:

    • Variable Palladium Species: Minor variations in reaction conditions (e.g., reaction time, temperature, air exposure) can alter the final speciation of the palladium catalyst, affecting the efficacy of your removal method.[1][4]

    • Inconsistent Work-up: Differences in the aqueous work-up can change the coordination sphere of the palladium, impacting its solubility and affinity for scavengers.

  • Solution:

    • Standardize the Work-up: Implement a strict, standardized work-up protocol before the scavenging step to ensure the palladium is in a consistent state.

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, scavengers containing 2,4,6-trimercaptotriazine (TMT) can bind effectively to various forms of palladium.[2]

    • Consider a Pre-treatment Step: A mild oxidation (e.g., with H₂O₂) or reduction (e.g., with NaHSO₃) can sometimes convert various palladium species into a single, more easily removed form.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical? A1: There are two primary drivers. First, regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs) due to palladium's toxicity; the oral consumption limit is typically 10 ppm.[7][10] Second, residual palladium can act as a catalyst in downstream synthetic steps, leading to unwanted side reactions and impurity formation.[4]

Q2: What are the main methods for removing palladium catalysts? A2: The most common industrial methods include:

  • Adsorption: Using solid-supported metal scavengers (e.g., functionalized silica or polymers) or activated carbon to bind palladium, which is then removed by filtration.[3][6][7]

  • Crystallization: Purifying the product via recrystallization, which can leave palladium impurities concentrated in the mother liquor.[2]

  • Extraction: Using an aqueous solution with a chelating agent to pull the palladium out of the organic phase.[2][8]

  • Filtration: A simple first step to remove heterogeneous catalysts (like Pd/C) or precipitated palladium metal using filter aids like Celite®.[4][11][12]

Q3: How do I choose the best palladium scavenger for my reaction? A3: The choice depends on several factors:

  • Nature of Your Product: For a polar molecule like this compound, a highly selective scavenger (e.g., thiol-functionalized silica) is preferred over non-selective options like carbon to prevent product loss.[1]

  • Palladium Species: Thiol-based scavengers are excellent for soft metals like Pd(0) and Pd(II).

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent.

  • Cost and Scalability: For large-scale manufacturing, the cost and ease of handling the scavenger are critical considerations.[13]

Q4: What are the typical regulatory limits for palladium in APIs? A4: According to ICH Q3D guidelines for elemental impurities, palladium is a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[10][14]

Q5: How can I accurately measure the amount of residual palladium in my sample? A5: The industry-standard methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[15] These techniques are highly sensitive and can detect palladium at parts-per-billion (ppb) levels. For high-throughput screening of purification methods, rapid fluorescent or colorimetric assays are also available.[15][16]

Decision Workflow for Palladium Removal

This diagram outlines a logical approach to selecting and implementing a palladium removal strategy.

G cluster_0 cluster_1 Start Reaction Complete (Crude Mixture) IsPdHetero Is Pd Heterogeneous? (e.g., Pd/C) Start->IsPdHetero Filter Filter through Celite® IsPdHetero->Filter Yes ScavengeScreen Screen Scavenging Methods (Thiol-Silica, Carbon, Aq. Wash) IsPdHetero->ScavengeScreen No (Homogeneous) Analyze1 Analyze Pd Content (ICP-MS) Filter->Analyze1 BelowLimit1 Pd < Target Limit? Analyze1->BelowLimit1 End1 Product Meets Spec BelowLimit1->End1 Yes BelowLimit1->ScavengeScreen No Optimize Optimize Best Method (Equiv, Time, Temp) ScavengeScreen->Optimize Analyze2 Analyze Pd Content (ICP-MS) Optimize->Analyze2 BelowLimit2 Pd < Target Limit? Analyze2->BelowLimit2 End2 Product Meets Spec BelowLimit2->End2 Yes Troubleshoot Troubleshoot (See Guide) BelowLimit2->Troubleshoot No

Caption: Decision tree for selecting a palladium removal strategy.

Experimental Protocols

Below are detailed, step-by-step methodologies for common palladium removal techniques suitable for products derived from this compound.

Protocol 1: Thiol-Functionalized Silica Scavenging (Slurry Method)

This is the recommended first-line method due to its high efficiency and selectivity.

G A 1. Dissolve Crude Product in Solvent (e.g., THF, EtOAc) B 2. Add Thiol-Silica Scavenger (5-20 eq. to Pd) A->B C 3. Stir Mixture (2-16 h at RT to 60°C) B->C D 4. Filter Mixture to Remove Scavenger C->D E 5. Wash Scavenger with Fresh Solvent D->E F 6. Concentrate Combined Filtrates for Product E->F

Caption: Workflow for palladium removal using a silica scavenger.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate, Acetonitrile) to a concentration of 5-10 mL per gram of product.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-20 weight equivalents relative to the initial mass of palladium catalyst used).

  • Incubation: Stir the resulting slurry at a controlled temperature. Start with room temperature for 4-16 hours. If removal is incomplete, the temperature can be increased up to 60 °C.

  • Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite® to remove the solid scavenger.

  • Washing: Wash the collected scavenger on the filter with 2-3 bed volumes of fresh solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and washes. The palladium-free product can now be isolated by removing the solvent under reduced pressure.

  • Analysis: Submit a sample of the final material for palladium analysis by ICP-MS to confirm purity.[7]

Protocol 2: Activated Carbon Treatment

A cost-effective but less selective method. Best used when product loss is not a primary concern.

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add activated carbon (typically 1-2 times the weight of the crude product).

  • Incubation: Stir the slurry at room temperature for 1-4 hours. Caution: Longer times can lead to increased product loss.[1]

  • Filtration: Filter the mixture through a thick pad of Celite® to ensure all fine carbon particles are removed. This step is critical, as carbon fines can be difficult to remove later.

  • Isolation & Analysis: Concentrate the filtrate and analyze for residual palladium and product yield.

Protocol 3: Aqueous Sodium Bisulfite (NaHSO₃) Wash

This method is effective for reducing and extracting certain palladium species and has been successfully demonstrated on a large scale.[8]

  • Dissolution: After the reaction, dilute the mixture with a suitable water-immiscible organic solvent like toluene or MTBE.

  • Aqueous Wash: Add an aqueous solution of sodium bisulfite (e.g., 20% w/v).

  • Heating and Stirring: Heat the biphasic mixture to 50-60 °C and stir vigorously for 1-2 hours. The elevated temperature helps break down palladium complexes and facilitates extraction.[8]

  • Phase Separation: Cool the mixture to room temperature and separate the aqueous and organic layers.

  • Further Washes: Wash the organic layer with brine, then dry it over sodium sulfate.

  • Isolation & Analysis: Filter and concentrate the organic layer to obtain the product. Analyze for residual palladium.

Data Summary: Comparison of Methods

The table below summarizes the key characteristics of each palladium removal technique to aid in your selection process.

MethodSelectivityEfficiencyCostScalabilityKey Consideration
Thiol-Silica Scavenger HighVery High (<10 ppm)MediumExcellentRecommended for high-value APIs where product loss is critical.[3]
Activated Carbon LowMedium-HighLowExcellentRisk of significant product yield loss due to non-specific adsorption.[1]
Aqueous NaHSO₃ Wash MediumHigh (<100 ppm)LowExcellentRequires a biphasic system and elevated temperatures.[8]
Chromatography HighMediumHighPoorOften insufficient as a standalone method for trace palladium removal.[5]
Crystallization MediumVariableLowGoodEfficiency is highly dependent on the compound and solvent system.[2]

References

  • A. C. S. Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development.
  • BenchChem. (2025). Comparing efficiency of different palladium scavengers.
  • Johnson Matthey Technology Review. (2016). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Pharma Manufacturing. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • Arbor Assays. (2017). Palladium Detection for API Purification.
  • ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
  • A. C. S. Publications. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal in 4-Formylphenylboronic Acid Reactions.
  • A. C. S. Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • Books. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • Reddit. (2025). Your trick to remove residual palladium : r/Chempros.
  • NIH. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC.
  • BenchChem. (2025). Technical Support Center: Removing Palladium Catalyst Residues from Final Products.

Sources

Technical Support Center: Homocoupling of (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers utilizing (2-Carbamoyl-5-chlorophenyl)boronic acid in synthetic applications. This resource is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the undesired homocoupling of this specific boronic acid. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to mitigate this common side reaction, ensuring the success of your cross-coupling endeavors.

The this compound is a valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties—namely the electron-withdrawing nature of the carbamoyl and chloro groups and the ortho-substitution pattern—can predispose it to homocoupling, a reaction that leads to the formation of a symmetrical biaryl impurity, 4,4'-dichloro-2,2'-biphenyldicarboxamide. This guide will delve into the mechanisms behind this side reaction and provide actionable protocols to favor your desired cross-coupling product.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem with my this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid react with each other to form a symmetrical dimer. In the case of this compound, this results in the formation of 4,4'-dichloro-2,2'-biphenyldicarboxamide. This is problematic as it consumes your starting material, reduces the yield of your desired product, and introduces a potentially difficult-to-remove impurity.

The propensity of this compound to undergo homocoupling is heightened by its electronic properties. Arylboronic acids with electron-withdrawing substituents, such as the carbamoyl and chloro groups present here, are known to be more susceptible to this side reaction.

Q2: What is the primary cause of homocoupling in my palladium-catalyzed reaction?

A2: The most prevalent cause of palladium-catalyzed homocoupling is the presence of oxygen in the reaction mixture.[1][2] The generally accepted mechanism involves the formation of a palladium-peroxo complex from the reaction of the Pd(0) catalyst with dissolved oxygen.[1] This peroxo species can then react with two molecules of the boronic acid to generate the homocoupled product. Additionally, the use of a Pd(II) precatalyst can contribute to homocoupling, as the reduction to the active Pd(0) species can be accompanied by the oxidative homocoupling of the boronic acid.[2]

Q3: Can homocoupling occur even under supposedly anaerobic conditions?

A3: Yes, while oxygen-mediated pathways are the most common, homocoupling can still occur under rigorously deoxygenated conditions. One proposed mechanism involves a protonolysis/second transmetalation event, which can be more prevalent with electron-deficient arylboronic acids.

Q4: How do the ortho-substituents on my boronic acid affect homocoupling?

A4: The ortho-carbamoyl group in this compound introduces steric hindrance. While significant steric bulk can sometimes disfavor coupling reactions, in this case, the electronic effects of the substituents likely play a more dominant role in promoting homocoupling. For sterically hindered substrates, the choice of a suitable bulky ligand is crucial to facilitate the desired cross-coupling over the homocoupling pathway.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues with the homocoupling of this compound.

Issue 1: Significant Formation of Homocoupled Product (4,4'-dichloro-2,2'-biphenyldicarboxamide)

This is the most common issue encountered with this substrate. The following troubleshooting steps are presented in order of likely impact.

Root Cause Analysis & Corrective Actions:

  • Oxygen Contamination: The primary suspect for excessive homocoupling.

    • Solution: Implement rigorous deoxygenation of your reaction setup.

      • Protocol: Sparge all solvents with an inert gas (argon or nitrogen) for at least 30-60 minutes prior to use. Assemble your reaction vessel under a positive pressure of inert gas. The freeze-pump-thaw method is highly effective for complete oxygen removal from solvents.

  • Palladium Precatalyst Choice: Using a Pd(II) source can initiate homocoupling during its in-situ reduction to Pd(0).

    • Solution:

      • Opt for a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.

      • If using a Pd(II) precatalyst, consider the addition of a mild reducing agent to facilitate a cleaner reduction to Pd(0).

  • Ligand Selection: The choice of phosphine ligand is critical for promoting the desired cross-coupling catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands. These are known to accelerate reductive elimination, the final step in the Suzuki-Miyaura catalytic cycle, which can outcompete the homocoupling pathway.

      • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often effective for challenging substrates.

  • Base Selection: The base plays a crucial role in the transmetalation step and can influence the rate of competing side reactions.

    • Solution: The choice of base is often substrate and solvent dependent. A screening of bases is recommended.

      • Commonly Used Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are good starting points. For base-sensitive substrates, milder bases like KF can be considered.

Experimental Workflow for Minimizing Homocoupling:

cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution Solvent Solvent Degassing (Sparge with Ar/N2) Assembly Assemble under Inert Gas Solvent->Assembly Reagents Dry Reagents Reagents->Assembly Catalyst Add Pd(0) Precatalyst & Bulky Ligand Assembly->Catalyst Base Add Base Catalyst->Base Boronic_Acid Add (2-Carbamoyl-5-chlorophenyl) boronic acid Base->Boronic_Acid Aryl_Halide Add Aryl Halide Boronic_Acid->Aryl_Halide Heating Heat to Optimized Temperature Aryl_Halide->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring cluster_synthesis Proposed Synthesis of Homocoupled Product Starting_Material 2-halo-5-chlorobenzamide Ullmann Ullmann Coupling (Cu, heat) Starting_Material->Ullmann 2 equivalents Product 4,4'-dichloro-2,2'-biphenyldicarboxamide Ullmann->Product

Sources

Technical Support Center: Solvent Effects on the Reactivity of (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Carbamoyl-5-chlorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes. Our focus is on the critical role of solvent selection in modulating the reactivity of this sterically hindered and electronically deactivated boronic acid.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, stability, and general reactivity of this compound.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is primarily influenced by two structural features:

  • Ortho-Carbamoyl Group: This bulky substituent creates significant steric hindrance around the boronic acid moiety. This can slow down the crucial transmetalation step in Suzuki-Miyaura coupling reactions.[1] Additionally, the amide functionality can potentially coordinate with the palladium catalyst, influencing its activity and the reaction pathway.

  • Electron-Withdrawing Nature: The chloro and carbamoyl groups are electron-withdrawing, which decreases the nucleophilicity of the arylboronic acid. This can make the transmetalation step of the catalytic cycle more challenging.

Q2: How stable is this compound, and what is the primary decomposition pathway?

A2: Like many arylboronic acids, especially those with electron-withdrawing groups, this compound is susceptible to protodeboronation . This is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-chloro-6-carbamoylbenzene. This process is often promoted by aqueous basic conditions and elevated temperatures, which are common in Suzuki-Miyaura coupling.[2][3]

Q3: What are the general recommendations for storing this boronic acid?

A3: To minimize degradation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to moisture and light. For long-term storage, refrigeration is recommended.

Q4: Can I use this boronic acid directly, or should I consider converting it to a boronate ester?

A4: While the boronic acid can be used directly, converting it to a boronate ester, such as a pinacol ester, can enhance its stability and reduce the rate of protodeboronation.[4] Boronate esters are generally less reactive than their corresponding boronic acids, which can be advantageous in controlling the reaction.[4] However, the use of boronic acids is often preferred for their higher reactivity in the transmetalation step, provided that protodeboronation can be effectively managed.

II. Troubleshooting Guide: Solvent and Reaction Condition Optimization

This section provides a detailed, question-and-answer formatted guide to troubleshoot common issues encountered during Suzuki-Miyaura coupling reactions with this compound, with a special focus on the impact of solvent choice.

Q5: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the first parameters I should investigate?

A5: When facing low or no yield, a systematic approach to troubleshooting is crucial. The interplay between the solvent, base, and catalyst is often the root cause.

  • Initial Checks:

    • Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidative degradation of the palladium catalyst and promote homocoupling of the boronic acid.

    • Reagent Purity: Verify the purity of your boronic acid, aryl halide, and solvent. Ensure the solvent is anhydrous and properly degassed.

    • Catalyst Activity: Use a fresh, active palladium catalyst. Pre-catalysts like Pd(OAc)₂ require in-situ reduction to Pd(0), and their activity can be compromised by improper handling.

  • Solvent and Base Combination: The choice of solvent and base is critical and highly interdependent.

    • Polar Aprotic Solvents: Solvents like DMF, dioxane, and THF are commonly used. DMF, often in combination with water, can be effective but may also promote protodeboronation at higher temperatures.

    • Less Polar Solvents: Toluene can also be a good choice, particularly for reactions run at higher temperatures, as it can sometimes minimize side reactions.

    • Base Selection: A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong bases like sodium hydroxide (NaOH) to minimize protodeboronation.[3] The base should be finely powdered to ensure maximum surface area.

Illustrative Solvent Effects on Yield:

The following table provides illustrative data on how solvent choice can impact the yield of a model Suzuki-Miyaura coupling between this compound and 4-bromoanisole. Note: This data is representative and actual results may vary depending on the specific reaction partners and conditions.

Solvent System (v/v)BaseTemperature (°C)Illustrative Yield (%)Key Observations
Dioxane/H₂O (4:1)K₂CO₃9075-85Good general-purpose system, balances solubility and reactivity.
Toluene/H₂O (10:1)K₃PO₄10070-80Can be effective for less polar substrates and may reduce protodeboronation.
DMF/H₂O (4:1)K₂CO₃9065-75Higher polarity can aid solubility but may increase the risk of protodeboronation.
THF/H₂O (4:1)Cs₂CO₃8060-70Milder conditions, but THF's lower boiling point limits the reaction temperature.
Acetonitrile (MeCN)K₃PO₄8040-50Can sometimes lead to different selectivity or lower yields for this type of substrate.[5]

Q6: I'm observing a significant amount of protodeboronation byproduct. How can I minimize this?

A6: Protodeboronation is a major challenge with this substrate. Here are several strategies to mitigate it, with a focus on solvent and reaction parameter adjustments:

  • Solvent Choice:

    • Anhydrous Conditions: Switching to strictly anhydrous solvents like dioxane or toluene can significantly reduce the rate of protodeboronation by eliminating the primary proton source (water).

    • Aprotic vs. Protic: While aqueous mixtures are common, for this substrate, minimizing water content is often beneficial. If a co-solvent is needed for solubility, using a minimal amount is advised.

  • Base Selection:

    • Milder Bases: Use weaker bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃). These are often effective in promoting the reaction while being less aggressive in promoting protodeboronation.

    • Anhydrous Base: Ensure the base is anhydrous if you are running the reaction under anhydrous conditions.

  • Temperature and Reaction Time:

    • Lower Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Monitor Progress: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

Q7: The reaction is sluggish, and increasing the temperature leads to decomposition. What catalyst and ligand system should I use for this sterically hindered boronic acid?

A7: For sterically hindered boronic acids like this compound, the choice of ligand is critical to overcome the slow kinetics of the transmetalation and reductive elimination steps.

  • Recommended Ligands:

    • Bulky, Electron-Rich Phosphines: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective. These ligands promote the formation of monoligated palladium species, which are more reactive in the catalytic cycle.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands can also be very effective for challenging Suzuki couplings.

  • Palladium Pre-catalysts:

    • Pre-formed Catalysts: Using well-defined palladium pre-catalysts like XPhos Pd G3 or SPhos Pd G3 can lead to more reproducible results as they do not require an in-situ activation step.

Workflow for a Challenging Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A 1. Add Aryl Halide, This compound, and finely powdered K3PO4 to an oven-dried flask. B 2. Seal with septum and purge with Argon for 10-15 min. A->B C 3. Add degassed solvent (e.g., Dioxane) via syringe. B->C D 4. Add Palladium pre-catalyst (e.g., XPhos Pd G3) under positive Argon pressure. C->D E 5. Heat the reaction to the desired temperature (e.g., 90-100 °C) with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature, dilute with an organic solvent, and wash with water and brine. F->G H 8. Dry the organic layer, concentrate, and purify by column chromatography. G->H

Caption: A robust workflow for Suzuki-Miyaura coupling of challenging substrates.

III. Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using this compound, incorporating best practices for minimizing side reactions.

Protocol 1: Suzuki-Miyaura Coupling in Dioxane/Water

This protocol is a good starting point for a wide range of aryl halides.

  • Reagents and Equipment:

    • This compound (1.2 equiv)

    • Aryl halide (1.0 equiv)

    • Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

    • 1,4-Dioxane, anhydrous and degassed

    • Deionized water, degassed

    • Oven-dried round-bottom flask with a magnetic stir bar and condenser

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To the oven-dried flask, add the aryl halide, this compound, and potassium carbonate.

    • Seal the flask with a septum and evacuate and backfill with inert gas three times.

    • Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide.

    • Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.

    • Replace the septum with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting this Protocol:

  • Low Yield: Consider switching to a more active catalyst system like XPhos Pd G3 and K₃PO₄ as the base.

  • Protodeboronation: Reduce the amount of water or switch to an anhydrous solvent system like toluene with KF as the base.

Logical Relationship of Troubleshooting Steps:

G Start Low Yield or Side Products Inert Check Inert Atmosphere Start->Inert Purity Verify Reagent Purity Start->Purity SolventBase Optimize Solvent/ Base Combination Start->SolventBase Catalyst Screen Catalyst/ Ligand System SolventBase->Catalyst Success Optimized Reaction SolventBase->Success TempTime Adjust Temperature/ Reaction Time Catalyst->TempTime Catalyst->Success TempTime->Success

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Technical Support Center: Troubleshooting Byproducts in Cross-Coupling Reactions of (2-Carbamoyl-5-chlorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Carbamoyl-5-chlorophenyl)boronic acid is a vital building block in contemporary drug discovery and development, prized for its utility in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its unique substitution pattern, featuring both an electron-withdrawing carbamoyl group and a chloro substituent, presents distinct challenges during synthesis. The formation of undesired byproducts can significantly impact reaction yield, purity, and overall efficiency, posing a considerable hurdle for researchers.

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to diagnose and mitigate common byproduct formation. By understanding the underlying mechanistic principles, you can optimize your reaction conditions to achieve cleaner, more efficient syntheses.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant peak in my LC-MS that corresponds to the mass of 3-chlorobenzamide. What is this byproduct and why is it forming?

This byproduct is the result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3] For a detailed explanation and mitigation strategies, please refer to the Troubleshooting Guide for Protodeboronation .

Q2: My reaction mixture shows a significant amount of a high molecular weight impurity, which appears to be a dimer of my starting boronic acid. What is causing this?

This is a classic case of homocoupling , where two molecules of the boronic acid react with each other.[4] This is often exacerbated by the presence of oxygen. Our Troubleshooting Guide for Homocoupling provides comprehensive solutions to this issue.

Q3: Besides the expected product, I am also isolating 5-chloro-2-carboxybenzoic acid. How is this happening?

This indicates that the carbamoyl group is not stable under your reaction conditions and is likely undergoing hydrolysis. Factors like high temperature and the nature of the base can promote this side reaction. See our Troubleshooting Guide for Carbamoyl Group Instability for preventative measures.

Q4: I'm seeing evidence of dechlorinated products in my crude reaction mixture. What could be the cause?

This is likely due to a side reaction known as hydrodehalogenation (or protodehalogenation), where the chloro substituent is replaced by a hydrogen atom.[5] While less common than protodeboronation, it can occur under certain conditions. Our guide on Minimizing Hydrodehalogenation can help.

In-Depth Troubleshooting Guides

Troubleshooting Guide for Protodeboronation

Symptom: Formation of 3-chlorobenzamide, confirmed by LC-MS or NMR analysis.

Root Cause Analysis: Protodeboronation is the protonolysis of the carbon-boron bond.[3] This side reaction can be promoted by several factors, including:

  • Presence of Protic Solvents or Water: Water and alcohols can serve as proton sources.

  • Acidity/Basicity: Both acidic and basic conditions can facilitate protodeboronation. The reaction pH is a critical factor in the speciation and stability of the boronic acid.[3][6] For highly electron-deficient arylboronic acids, base-catalyzed protodeboronation can be particularly rapid.[7][8]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.

  • Inefficient Catalysis: If the catalytic cycle is slow or stalled, the boronic acid has more time to decompose.

Mechanism of Protodeboronation

The exact mechanism can vary depending on the reaction conditions. Under aqueous basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form. For electron-deficient systems, this can lead to the liberation of a transient aryl anion, which is then protonated.

Protodeboronation cluster_legend Protodeboronation Pathway A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ A->B + OH⁻ C Ar-H B->C + H₂O (Proton Source) D B(OH)₃ B->D - Ar⁻ key Ar = (2-Carbamoyl-5-chlorophenyl)

Caption: Base-catalyzed protodeboronation pathway.

Proposed Solutions & Optimization

ParameterRecommendationRationale
Solvent Use anhydrous aprotic solvents like dioxane, THF, or toluene.[5]Minimizes the primary source of protons.
Base Use anhydrous, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF.[5][9]Avoids hydroxides or alkoxides which can introduce water or act as proton sources.
Temperature Maintain the lowest effective temperature for the reaction.Reduces the rate of the undesired protodeboronation side reaction.
Catalyst System Employ highly active catalyst systems (e.g., with bulky, electron-rich phosphine ligands like SPhos or XPhos).[10][11]A faster catalytic cycle outcompetes the slower protodeboronation reaction.
Reaction Setup Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).Prevents atmospheric moisture from entering the reaction.

Verification Workflow:

  • Set up a small-scale control reaction using previously established conditions that led to protodeboronation.

  • In parallel, set up a series of reactions implementing the changes suggested in the table above (e.g., one with an anhydrous solvent, one with a different base, etc.).

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Upon completion, quantify the ratio of desired product to the protodeboronated byproduct by NMR or LC-MS analysis of the crude reaction mixture.

Troubleshooting Guide for Homocoupling

Symptom: Formation of a symmetrical biaryl byproduct, the dimer of this compound.

Root Cause Analysis: Homocoupling of boronic acids is a well-documented side reaction in Suzuki-Miyaura couplings.[4] It is often significantly promoted by the presence of molecular oxygen.[4] The mechanism can involve the formation of a palladium-peroxo complex which then facilitates the coupling of two boronic acid molecules.[12] For electron-deficient arylboronic acids, homocoupling can sometimes predominate.[11]

Mechanism of Oxygen-Mediated Homocoupling

Homocoupling cluster_legend Homocoupling Pathway Pd0 Pd(0)L₂ Peroxo L₂Pd(O₂) Pd0->Peroxo + O₂ O2 O₂ Intermediate1 L₂Pd(Ar)(OOB(OH)₂) Peroxo->Intermediate1 + Ar-B(OH)₂ ArBOH2_1 Ar-B(OH)₂ Intermediate2 L₂Pd(Ar)₂ Intermediate1->Intermediate2 + Ar-B(OH)₂ ArBOH2_2 Ar-B(OH)₂ Intermediate2->Pd0 Reductive Elimination ArAr Ar-Ar (Homocoupling Product) Intermediate2->ArAr key Ar = (2-Carbamoyl-5-chlorophenyl)

Caption: Simplified mechanism of oxygen-induced homocoupling.

Proposed Solutions & Optimization

ParameterRecommendationRationale
Degassing Thoroughly degas the reaction mixture (solvent, base, and substrates) before adding the palladium catalyst. Use techniques like freeze-pump-thaw or sparging with an inert gas (Ar or N₂).Rigorous exclusion of oxygen is the most effective way to prevent this side reaction.[4]
Catalyst Loading Avoid excessively high catalyst loadings.Higher concentrations of Pd(0) can increase the rate of reaction with any residual oxygen.
Ligand Choice Use ligands that promote a rapid rate of cross-coupling. Bulky biarylphosphine ligands are often effective.[10]A fast and efficient catalytic cycle for the desired reaction will minimize the opportunity for homocoupling to occur.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times can increase the likelihood of side reactions.

Verification Workflow:

  • Prepare two identical reaction mixtures.

  • Degas one reaction mixture thoroughly using a freeze-pump-thaw cycle (3 times).

  • For the second reaction, perform a less rigorous degassing (e.g., brief sparging with N₂).

  • Add the catalyst to both reactions and run them under identical conditions.

  • Compare the product-to-homocoupling byproduct ratio in both reactions using LC-MS or NMR.

Troubleshooting Guide for Carbamoyl Group Instability

Symptom: Formation of 5-chloro-2-carboxybenzoic acid, indicating hydrolysis of the primary amide.

Root Cause Analysis: The carbamoyl (amide) group can be susceptible to hydrolysis under certain cross-coupling conditions, particularly with strong bases and high temperatures in the presence of water.

Proposed Solutions & Optimization

ParameterRecommendationRationale
Base Selection Use milder bases such as K₃PO₄, K₂CO₃, or organic bases like triethylamine, if compatible with the reaction. Avoid strong hydroxides (NaOH, KOH).Strong bases can directly promote the hydrolysis of the amide functionality.
Temperature Control Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.Hydrolysis is an activated process, and lowering the temperature will significantly reduce its rate.
Water Content Use anhydrous solvents and reagents.Water is a necessary reactant for the hydrolysis to occur.
Reaction Time Minimize the reaction time by using a more active catalyst system.Reduces the exposure of the carbamoyl group to potentially harsh reaction conditions.

References

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Zhang, G., Li, Y., & Liu, J. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Cox, P. A., et al. (2017, August 21). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Aggarwal, V. K., et al. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
  • Wikipedia.
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society.
  • BenchChem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Lazzaro, F., et al. (2014). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
  • Bishnoi, H., et al. (2022).
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)

Sources

Technical Support Center: Accelerating Suzuki Coupling with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the reaction rate and overall success when working with challenging aryl chloride substrates. Here, we move beyond simple protocols to explain the underlying principles that govern this powerful C-C bond-forming reaction, providing you with the knowledge to troubleshoot and optimize your experiments effectively.

Aryl chlorides are economically and environmentally attractive starting materials due to their low cost and broad commercial availability.[1] However, their lower reactivity compared to aryl bromides or iodides presents a significant challenge, primarily due to the strength of the C-Cl bond, which makes the rate-determining oxidative addition step more difficult.[2][3] This guide will provide actionable solutions to overcome this hurdle.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering probable causes and validated solutions.

Issue 1: Low or No Conversion of Aryl Chloride

You've set up your reaction, but after the specified time, analysis shows a large amount of unreacted aryl chloride.

Possible Causes & Recommended Actions:

  • Insufficiently Active Catalyst System: The combination of palladium precursor and ligand is the most critical factor for activating aryl chlorides.[4]

    • Explanation: The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[2] Bulky, electron-rich phosphine ligands are known to accelerate this step by increasing electron density on the palladium, facilitating the cleavage of the strong C-Cl bond.[4][5]

    • Solution 1: Employ Modern Ligands. Switch from traditional ligands like PPh₃ to state-of-the-art, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands are designed to promote the coupling of unactivated and sterically demanding aryl chlorides, often at room temperature.[4][7]

    • Solution 2: Use a Precatalyst. Well-defined palladium precatalysts offer greater consistency and activity compared to in-situ generated catalysts from sources like Pd(OAc)₂.[8][9] Consider using commercially available Buchwald, Organ, or Nolan-type precatalysts.[1][9]

    • Solution 3: Optimize Ligand-to-Metal Ratio. For in-situ generated catalysts, the ratio of ligand to palladium can dramatically impact yield. An excess of the ligand is often beneficial. For example, increasing the XPhos:Pd(OAc)₂ ratio from 0.8:1 to 1.2:1 has been shown to nearly double the yield in certain cases.[8]

  • Inappropriate Base or Solvent: The choice of base and solvent system is crucial and interdependent.[2]

    • Explanation: The base activates the organoboron reagent, facilitating the transmetalation step.[5] The solvent must be capable of dissolving the reagents and stabilizing the catalytic species.

    • Solution 1: Select a Stronger Base. Strong bases are often required for aryl chloride couplings.[2] While K₂CO₃ might be sufficient for activated systems, consider using stronger bases like K₃PO₄ or Cs₂CO₃ for more challenging substrates.[8][10]

    • Solution 2: Match Base and Solvent. The effectiveness of a base can be solvent-dependent. For instance, K₃PO₄ and Cs₂CO₃ often perform well in ethereal solvents like 1,4-dioxane or THF, sometimes with a small amount of water.[11][12]

    • Solution 3: Consider Aqueous Media. For certain catalyst systems, particularly those with sulfonated ligands, running the reaction in water can be highly effective and environmentally friendly, even at very low catalyst loadings.[13][14]

  • Reaction Temperature and Time: The reaction may simply need more energy or time to proceed to completion.

    • Explanation: The activation energy for the oxidative addition of aryl chlorides is higher than for bromides or iodides.

    • Solution: Increase Temperature or Time. If room temperature reactions are failing, gradually increase the temperature. Microwave irradiation can also be a powerful tool to accelerate slow reactions.[15][16] Extending the reaction time is another straightforward approach.

Issue 2: Formation of Significant Side Products

Your reaction yields the desired product, but it's contaminated with byproducts, complicating purification.

Possible Causes & Recommended Actions:

  • Homocoupling of Boronic Acid: This side reaction, which forms a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.

    • Solution: Ensure Rigorous Inert Conditions. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[15][17]

  • Dehalogenation of the Aryl Halide: The aryl chloride is reduced to the corresponding arene instead of undergoing cross-coupling.[12]

    • Explanation: This can occur if a hydride source is present, which can react with the palladium intermediate.

    • Solution: Re-evaluate Base and Solvent. Certain bases and solvents can promote dehalogenation. Switching to a different, non-coordinating base or a different solvent system can mitigate this issue.[15]

  • Protodeboronation: The boronic acid reacts with a proton source (often water), converting it back to the corresponding arene and reducing its effective concentration.[15]

    • Solution 1: Use Anhydrous Conditions. If possible, use anhydrous solvents and reagents.

    • Solution 2: Use Boronic Esters or Trifluoroborates. Derivatives like pinacol esters or potassium trifluoroborates are often more stable and less susceptible to protodeboronation than the corresponding boronic acids.[18]

Frequently Asked Questions (FAQs)

Q1: Why are aryl chlorides so much less reactive than aryl bromides or iodides?

A1: The primary reason lies in the bond dissociation energy of the carbon-halogen bond. The C-Cl bond (approx. 96 kcal/mol) is significantly stronger than the C-Br (approx. 81 kcal/mol) and C-I bonds.[3] This makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more energetically demanding for aryl chlorides.[2]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining for Ar-Cl) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArCl Ar-Cl ArCl->OxAdd Boronic Ar'-B(OR)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Q2: How do bulky, electron-rich ligands facilitate the coupling of aryl chlorides?

A2: These ligands influence the catalytic cycle in two critical ways:

  • Electronic Effect: As electron-donating ligands, they increase the electron density on the palladium(0) center. This makes the metal more nucleophilic and better able to donate electron density into the σ* orbital of the C-Cl bond, facilitating the oxidative addition.[5][19]

  • Steric Effect: The bulkiness of the ligands promotes the final reductive elimination step, where the new C-C bond is formed and the product is released. This steric hindrance destabilizes the square planar Pd(II) intermediate, encouraging it to collapse and regenerate the active Pd(0) catalyst.[4][5]

Q3: Can I use a "ligandless" catalyst system for aryl chlorides?

A3: While some "ligandless" conditions using heterogeneous catalysts like Pd/C have been reported for activated aryl chlorides (those with electron-withdrawing groups), they are generally not effective for unactivated or electron-rich aryl chlorides.[20][21] For a broad substrate scope and reliable reactivity, a well-chosen ligand is almost always necessary.

Q4: What is the role of water in some Suzuki coupling reactions?

A4: Water can play several beneficial roles. It can help dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃), which is often crucial for the reaction to proceed. It can also participate in the transmetalation step by interacting with the boronic acid. However, an excess of water can promote the undesirable side reaction of protodeboronation.[15] The optimal amount is system-dependent and often requires empirical optimization.

Q5: Are there alternatives to palladium for coupling aryl chlorides?

A5: Yes, research into using more earth-abundant and less expensive metals is an active area. Nickel catalysts have shown promise for coupling unreactive electrophiles, including aryl chlorides.[2] More recently, iron-catalyzed Suzuki couplings of aryl chlorides have also been demonstrated, although this technology is still developing.[22][23]

Key Parameter Summary

For quick reference, the table below summarizes the key components and recommendations for improving Suzuki coupling with aryl chlorides.

ComponentStandard ConditionsRecommended for Aryl ChloridesRationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Buchwald/Nolan Precatalysts, Pd₂(dba)₃Higher activity, stability, and reproducibility.[8][9]
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, RuPhos, IPr (NHC)Bulky, electron-rich ligands accelerate oxidative addition.[6]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, KOHStronger bases are needed to facilitate transmetalation.[1][11]
Solvent Toluene, DMF1,4-Dioxane, THF, 2-MeTHF (+/- H₂O)Ethereal solvents often provide the best results with strong bases.[11][12]
Temperature 80-110 °CRoom Temp to 100 °CModern catalysts can enable reactions at lower temperatures.[1][24]

Experimental Protocol: General Procedure for Aryl Chloride Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of a generic aryl chloride with an arylboronic acid using a modern catalyst system.

Workflow for a General Suzuki-Miyaura Coupling

protocol_workflow prep 1. Reagent Preparation (Aryl Chloride, Boronic Acid, Base) setup 2. Reaction Setup (Add reagents to flask) prep->setup inert 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert add_cat 4. Add Catalyst & Solvent (Pd precatalyst, ligand, degassed solvent) inert->add_cat react 5. Reaction (Stir at specified Temp & Time) add_cat->react workup 6. Work-up (Quench, extract with organic solvent) react->workup purify 7. Purification (Column chromatography) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, ~0.2 M concentration)

Procedure:

  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and base.[8]

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition: Under a positive flow of inert gas, add the palladium precatalyst followed by the anhydrous, degassed solvent.

  • Reaction: Place the vessel in a preheated oil bath and stir at the desired temperature (a good starting point is 80-100 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.[8]

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This guide provides a foundational understanding and practical advice for overcoming the challenges associated with Suzuki coupling of aryl chlorides. By systematically applying these principles of catalyst selection, reaction condition optimization, and troubleshooting, you can significantly improve the rate and success of your reactions.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 49–97.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Li, G., et al. (2020). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Zhang, Y., et al. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • da Costa, M. F., et al. (2012). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Current Organic Chemistry.
  • Hadei, N., et al. (2007). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. [Link]

  • Espinosa, M. R., et al. (2021). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]

  • Grote, T. W., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Liu, D., et al. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. Bioconjugate Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • ResearchGate. (2018). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. [Link]

  • Sherwood, T. C., et al. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Green, S. P., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. [Link]

  • ResearchGate. (2015). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]

  • Shields, J. D., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • More, B. M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Semantic Scholar. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • More, B. M., et al. (2021). Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Cardiff University. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Wikipedia. (2023). Carbodicarbenes. [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]

  • Kumar, S., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). Suzuki coupling reactions of aryl chlorides. [Link]

  • All Things Chemistry. (2020). Suzuki Coupling. YouTube. [Link]

  • LeBlond, C. R., et al. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. The Journal of Organic Chemistry. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Fleck, C., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Reddit. (2021). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • White Rose Research Online. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • Scilit. (2008). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]

Sources

Technical Support Center: LC-MS Analysis of (2-Carbamoyl-5-chlorophenyl)boronic acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the LC-MS analysis of reaction mixtures containing (2-Carbamoyl-5-chlorophenyl)boronic acid. Boronic acids are a uniquely reactive class of compounds, and their analysis presents specific challenges that require a nuanced approach. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure robust and reliable analytical results.

Fundamentals: The Unique Chemistry of Boronic Acids in LC-MS

Boronic acids, such as this compound, are organoboranes characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their utility as synthetic building blocks, particularly in Suzuki-Miyaura cross-coupling reactions, is well-established.[1] However, the very features that make them reactive in synthesis create challenges for their analytical characterization by LC-MS.

The boron atom in a boronic acid is a Lewis acid, meaning it has a vacant p-orbital, making it susceptible to nucleophilic attack.[2] This inherent reactivity leads to several phenomena that can complicate LC-MS analysis:

  • Dehydration and Boroxine Formation: Boronic acids are prone to dehydration, especially at elevated temperatures or in non-aqueous environments, to form cyclic trimeric anhydrides known as boroxines.[3][4] This can lead to the observation of unexpected ions in the mass spectrum and a decrease in the signal of the parent analyte.

  • Adduct Formation: The Lewis acidic nature of the boron atom facilitates the formation of adducts with solvents, buffers, or matrix components.[5][6] This can result in complex mass spectra with multiple adduct ions, making data interpretation challenging.[7]

  • Oxidative and Hydrolytic Instability: Boronic acids can be susceptible to oxidative degradation, cleaving the C-B bond to form an alcohol and boric acid.[2][8] They can also be unstable in aqueous solutions, which is a critical consideration for reversed-phase chromatography.[9] Some boronic esters are particularly prone to hydrolysis back to the boronic acid on a reversed-phase column.[10]

Understanding these fundamental properties is the first step in developing a successful LC-MS method and troubleshooting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound and what ions should I look for in the mass spectrum?

The molecular weight of this compound (C₇H₇BClNO₃) is 199.40 g/mol .[11] In LC-MS analysis, you will typically be looking for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. However, due to the chemistry of boronic acids, other ions are frequently observed.

Q2: Why am I seeing an ion at a much higher m/z than my expected compound?

This is a very common observation with boronic acids and is often due to the formation of a cyclic trimer anhydride, known as a boroxine.[3] This occurs through the dehydration of three boronic acid molecules. For this compound, this would result in a significant loss of signal for the monomer and the appearance of a high-mass ion.

Q3: Is positive or negative ion mode better for boronic acid analysis?

While both modes can be used, negative ion electrospray ionization (ESI) is often preferred for the analysis of underivatized boronic acids.[12] This is because boronic acids can readily deprotonate to form the [M-H]⁻ ion, which is often a very intense and stable signal.[13] In contrast, positive mode can sometimes lead to more complex spectra with various adducts.[14]

Q4: My peak shape is very poor (tailing or splitting). What could be the cause?

Poor peak shape for boronic acids can stem from several factors:

  • On-column degradation: The compound may be unstable under the mobile phase conditions, leading to peak tailing.[15]

  • Interaction with the stationary phase: The polar nature of boronic acids can lead to strong interactions with silica-based columns, causing tailing.[16]

  • Co-elution with related species: If the boronic acid is in equilibrium with its boroxine form or other adducts, this can manifest as broad or split peaks.[15]

  • Injection solvent stronger than the mobile phase: This can cause peak distortion.[17]

Q5: Should I consider derivatization for analyzing my boronic acid?

Derivatization can be a powerful strategy to overcome the inherent instability of boronic acids.[18] Converting the boronic acid to a more stable boronate ester, for example, with MIDA (N-methyliminodiacetic acid), can improve stability, chromatographic behavior, and ionization efficiency.[19][20] This is particularly useful for trace-level quantification.[21] However, for routine reaction monitoring where speed is essential, developing a method for the underivatized acid is often preferred.[5][12]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for Analyte 1. Analyte Degradation: The boronic acid is unstable in the sample diluent or mobile phase.[9] 2. Poor Ionization: The chosen ESI polarity or source conditions are not optimal.[22] 3. Boroxine Formation: The analyte has converted to its trimeric anhydride form, which may ionize poorly or be outside the scanned mass range.[3][4]1. Sample Preparation: Prepare samples fresh in a suitable solvent (e.g., acetonitrile/water) and analyze promptly. Consider derivatization for increased stability.[18][19] 2. MS Optimization: Switch to negative ion mode to detect the [M-H]⁻ ion.[12] Optimize source parameters like capillary voltage and source temperature.[5] 3. Method Adjustment: Use a mobile phase that discourages dehydration, such as one containing ammonium acetate or formate.[5][13]
Multiple Unexpected Peaks in Mass Spectrum 1. Adduct Formation: Formation of adducts with mobile phase components (e.g., sodium [M+Na]⁺, acetonitrile [M+ACN+H]⁺) or solvent molecules.[5][7][23] 2. In-source Fragmentation/Reaction: The analyte is fragmenting or reacting within the ion source. 3. Presence of Impurities: The reaction mixture contains multiple boron-containing species or other impurities.1. Mobile Phase Purity: Use high-purity solvents and additives. The addition of a small amount of ammonium acetate or formate can promote the formation of a single desired ion and suppress unwanted adducts.[23] 2. Source Optimization: Reduce the source temperature and cone voltage to minimize in-source processes.[5] 3. Chromatographic Separation: Optimize the LC gradient to separate the different components of the mixture.
Poor Chromatographic Peak Shape (Tailing, Broadening, Splitting) 1. Secondary Interactions: The boronic acid is interacting with active sites on the silica-based column.[16] 2. On-Column Equilibrium: Interconversion between the boronic acid and its boroxine or other forms during chromatography.[15] 3. Column Overload: Injecting too much sample.[17] 4. Inappropriate Injection Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase.[17]1. Column Choice: Use a modern, high-performance C18 column. Consider a column with end-capping to minimize silanol interactions.[5] 2. Mobile Phase pH: Adjusting the mobile phase pH can improve peak shape. For boronic acids, slightly acidic to neutral pH is often a good starting point.[16] 3. Reduce Injection Volume/Concentration: Dilute the sample and/or inject a smaller volume. 4. Solvent Matching: Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Retention Time Drift 1. Column Degradation: Harsh mobile phase conditions (e.g., high pH) can degrade silica-based columns over time.[17] 2. Column Contamination: Buildup of matrix components on the column. 3. Mobile Phase Instability: The mobile phase composition is changing over time.1. Use Stable Columns: Employ columns designed for a wider pH range if necessary.[16] 2. Column Washing: Implement a robust column washing procedure between runs and at the end of a sequence. 3. Fresh Mobile Phase: Prepare mobile phases fresh daily.

Recommended Starting LC-MS Conditions

This table provides a validated starting point for the analysis of this compound. Further optimization will likely be required based on your specific instrumentation and reaction mixture complexity.

ParameterRecommended ConditionRationale & Reference
LC Column C18, 2.1 x 50-100 mm, < 3 µmProvides good retention and separation for a wide range of boronic acids.[5][13]
Mobile Phase A 10 mM Ammonium Acetate in WaterAmmonium acetate helps to control pH and can minimize the formation of solvent adducts.[5]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography of boronic acids.[12][13]
Gradient 5-95% B over 5-10 minutesA generic gradient to elute compounds with a range of polarities. Adjust as needed for your specific reaction mixture.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape but may also accelerate degradation. Start at a moderate temperature.
Injection Volume 1 - 5 µLKeep the injection volume low to avoid peak distortion and column overload.
MS Ionization Mode ESI NegativeOften provides a strong and clean [M-H]⁻ signal for boronic acids.[12]
MS Scan Range m/z 100 - 1000This range will cover the monomer, potential adducts, and the boroxine trimer.
Key Ions to Monitor [M-H]⁻: m/z 198.0The primary ion of interest for this compound in negative mode.

Visualizing the Workflow and Troubleshooting Logic

To further aid in experimental design and problem-solving, the following diagrams illustrate a standard workflow and a decision tree for troubleshooting common issues.

Caption: Standard LC-MS analysis workflow for a boronic acid reaction mixture.

Caption: Decision tree for troubleshooting common LC-MS issues with boronic acids.

References

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  • Stella, V. J., & Himmelstein, K. J. (1980). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 69(4), 384-387. [Link]

  • St-Gelais, A., Joly, M. A., & Perreault, H. (2011). Facile analysis and sequencing of linear and branched peptide boronic acids by MALDI mass spectrometry. Analytical Chemistry, 83(9), 3469-3477. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Baldwin, S. J., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(2), 239-244. [Link]

  • North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]

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  • Ye, M. M., et al. (2019). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Journal of Liquid Chromatography & Related Technologies, 42(15-16), 499-507. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Reddy, A. S., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 39(12), 598-605. [Link]

  • Chromatography Forum. (2012). analysis of boric acid by LC-MS. Chromatography Forum. [Link]

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Request PDF. [Link]

  • Li, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018415118. [Link]

  • Tivari, P., & Brodbelt, J. S. (1996). Borinium adduct ion formation with barbiturates in a quadrupole ion-trap mass spectrometer. Journal of Mass Spectrometry, 31(4), 403-410. [Link]

  • Al-Zoubi, R. M. (2014). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Li, W., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 219-226. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • Wu, X., & Anslyn, E. V. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 10(4), 1097-1104. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board. [Link]

  • D'Angelo, M., et al. (2022). Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. ResearchGate. [Link]

  • MolecularCloud. (n.d.). A Comprehensive Overview of Boronic Acids & Derivatives. MolecularCloud. [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • Reddit. (2024). HPLC peak shape trouble shooting. r/Chempros. [Link]

  • ResearchGate. (2015). How do I get boronic acid ionization on LCMS?. ResearchGate. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Gong, L., & McCullagh, J. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 30(14), 1649-1656. [Link]

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Validation & Comparative

A Comparative Guide to the Purity Analysis of (2-Carbamoyl-5-chlorophenyl)boronic acid by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, establishing the absolute purity of key intermediates is a cornerstone of robust and reproducible drug development. (2-Carbamoyl-5-chlorophenyl)boronic acid, a vital building block in contemporary medicinal chemistry, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and ultimately, the quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive purity assessment of this compound. We will move beyond simple spectral interpretation to explore the quantitative power of NMR (qNMR), comparing the widely-used ¹H qNMR methodology with the more specialized ¹¹B qNMR approach. This document is designed to provide not just protocols, but the causal logic behind the experimental choices, empowering you to develop and validate your own robust analytical methods.

The Analyte and Its Challenges

This compound (Structure 1) is a deceptively complex molecule from an analytical perspective. Like many boronic acids, it is susceptible to several common impurity-forming pathways that can complicate analysis.

Structure 1: Analyte and Potential Impurities

Caption: Target analyte and common impurities.

Key analytical challenges include:

  • Dehydration to Boroxines: Boronic acids readily undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium complicates analysis as the boroxine will have distinct NMR signals from the monomeric acid.[1]

  • Residual Boric Acid: Inorganic boric acid (H₃BO₃) can be a byproduct or unreacted starting material from certain synthetic routes. It is invisible in ¹H NMR but is a critical impurity to quantify.

  • Protodeboronation: The C-B bond can be cleaved under certain conditions, leading to the formation of 4-chloro-2-aminobenzamide. This impurity lacks the boronic acid moiety entirely but can be difficult to separate chromatographically.

Comparative Analysis: ¹H vs. ¹¹B Quantitative NMR

Quantitative NMR (qNMR) is a primary analytical method where the integrated signal intensity of a nucleus is directly proportional to its molar concentration.[2] This allows for the determination of a compound's purity by co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard.[3] Both ¹H and ¹¹B NMR can be employed for this purpose, each offering a unique set of advantages and disadvantages.

Feature¹H qNMR (Proton)¹¹B qNMR (Boron-11)
Principle Compares the integral of analyte protons to protons of a certified internal standard.[4]Directly quantifies the boron-containing species, often against a boron-containing standard.
Sensitivity Very High (¹H is a spin-½ nucleus with ~100% natural abundance).[5]Moderate (¹¹B has 80.1% natural abundance but a lower gyromagnetic ratio).[6]
Spectral Complexity Can be complex. Aromatic region may have overlapping signals from analyte and impurities.Very simple. Often a single, broad signal for the sp² boron of the boronic acid.[6][7]
Impurity Detection Excellent for organic impurities (e.g., protodeboronation product, residual solvents). Cannot detect boric acid.Excellent for boron-containing impurities (boric acid, boroxines).[8] Will not detect non-boron species.
Key Challenge Finding a "clean" analyte signal, free from overlap with impurities or the standard.¹¹B is a quadrupolar nucleus, leading to broader lines and requiring longer relaxation delays (T1) for accurate integration.[6]
Authoritative Standing Well-established in pharmacopeias (e.g., USP <761>) for purity determination of organic molecules.[9][10]A powerful, specialized technique, particularly useful for speciation of boron compounds.

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol describes a validated system for determining the mass fraction (purity) of this compound using an internal standard.

Diagram: ¹H qNMR Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte weigh_std Accurately weigh ~8 mg of CRM Standard (e.g., Maleic Acid) dissolve Dissolve both in ~0.7 mL DMSO-d6 in a vial weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer lock_shim Lock & Shim Spectrometer transfer->lock_shim params Set Quantitative Parameters (D1 ≥ 5 x T1) lock_shim->params acquire Acquire Spectrum (≥ 64 scans) params->acquire process Apply Fourier Transform, Phase, and Baseline Correction acquire->process integrate Integrate selected Analyte and Standard signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: Workflow for purity determination by ¹H qNMR.

Materials and Reagents
  • This compound: The sample to be analyzed.

  • Certified Reference Material (CRM): Maleic acid. It is stable, non-hygroscopic, and has a sharp singlet in DMSO-d6 at ~6.2 ppm, which is typically clear of aromatic analyte signals.[2]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9% D, with low water content.

  • Equipment: High-precision analytical balance (readability to 0.01 mg), volumetric vials, Class A pipettes, 5 mm NMR tubes.

Causality Behind Experimental Choices
  • Choice of Internal Standard: Maleic acid is selected because its olefinic proton signal is a singlet that does not overlap with the complex aromatic signals of the analyte. Its solubility in DMSO-d6 is compatible with the analyte.[2]

  • Choice of Solvent: DMSO-d6 is an excellent solvent for both the analyte and the standard. Its high boiling point minimizes evaporation during sample preparation. The residual proton signal at ~2.5 ppm is far from the signals of interest.

  • Accurate Weighing: qNMR is a primary ratio method. The accuracy of the final purity value is directly dependent on the accuracy of the masses of the analyte and the internal standard.[3]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry glass vial. Record the mass (m_analyte).

    • To the same vial, add approximately 8 mg of the maleic acid CRM. Record the mass (m_std).

    • Add ~0.7 mL of DMSO-d6 to the vial and vortex until both components are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (e.g., 400 MHz Spectrometer):

    • Insert the sample, lock on the deuterium signal of DMSO-d6, and perform automated or manual shimming to achieve optimal line shape.

    • Crucial Parameter Setting: Set the relaxation delay (D1) to be at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being integrated (both analyte and standard). A conservative, universal value of 30-60 seconds is often sufficient for many small molecules to ensure full magnetization recovery.

    • Set the pulse angle to 90°.

    • Acquire the spectrum with a sufficient number of scans (e.g., 64 or 128) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Apply a baseline correction (e.g., 5th-order polynomial) to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[11]

Calculation of Purity

The mass fraction (Purity_analyte) is calculated using the following equation[9]:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I_analyte: Integral of a selected, well-resolved signal from the analyte.

  • I_std: Integral of the signal from the internal standard (maleic acid singlet at ~6.2 ppm).

  • N_analyte: Number of protons giving rise to the selected analyte signal (e.g., 1H for a specific doublet).

  • N_std: Number of protons for the standard's signal (2H for the two olefinic protons of maleic acid).

  • M_analyte: Molar mass of the analyte (199.40 g/mol ).[12]

  • M_std: Molar mass of the standard (maleic acid, 116.07 g/mol ).

  • m_analyte: Mass of the analyte weighed.

  • m_std: Mass of the standard weighed.

  • Purity_std: Certified purity of the internal standard (e.g., 99.95%).

Conclusion: An Integrated Approach to Purity

The purity analysis of this compound by NMR is a powerful application of modern analytical chemistry. While ¹H qNMR stands as the primary method for determining the mass fraction of the main component and related organic impurities, it must be complemented by orthogonal techniques. ¹¹B NMR provides direct, unambiguous evidence for the presence or absence of inorganic boron impurities like boric acid. By integrating these two NMR methodologies, researchers and drug development professionals can achieve a holistic and metrologically sound understanding of their material's quality, ensuring the integrity of their downstream synthetic processes and the final API. This dual-pronged approach embodies the principles of scientific rigor and self-validating systems, forming a trustworthy foundation for chemical development.

References

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Request PDF: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). ResearchGate. [Link]

  • USP. (n.d.). Stimuli Article (qNMR). US Pharmacopeia. [Link]

  • D'Souza, R., & Tirmizi, S. A. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. JEOL Applications Notes. [Link]

  • ResearchGate. (n.d.). ¹H, ¹¹B and ¹⁹F NMR chemical shifts of the title compound in various solvents. ResearchGate. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • Supporting Information: Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Aguilera-Sáez, L. M., et al. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 143, 4707-4714. [Link]

  • ResearchGate. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • SDSU Chemistry. (n.d.). ¹¹B NMR Chemical Shifts. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Chemical shifts. (n.d.). [Link]

  • ResearchGate. (2025). A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. [Link]

  • ResearchGate. (2002). ¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

  • GlobalChemMall. (n.d.). This compound. [Link]

  • Google Patents. (2017). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

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A Comparative Guide to the Reactivity of (2-Carbamoyl-5-chlorophenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Boronic Acid Reactivity in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures. The choice of boronic acid is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an in-depth technical comparison of the reactivity of (2-Carbamoyl-5-chlorophenyl)boronic acid with other commonly employed boronic acids. By examining the interplay of electronic and steric factors, we aim to provide a predictive framework for its performance and guide the rational selection of substrates in your synthetic endeavors. While direct kinetic data for this compound is not extensively available in the current literature, this guide synthesizes established principles of physical organic chemistry and data from analogous systems to build a robust comparative analysis.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination[1]. The reactivity of the boronic acid primarily influences the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The efficiency of this step is governed by the electronic and steric properties of the boronic acid.

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L_n pd_aryl_halide R¹-Pd(II)-X L_n pd0->pd_aryl_halide Oxidative Addition (R¹-X) pd_aryl_boronate R¹-Pd(II)-R² L_n pd_aryl_halide->pd_aryl_boronate Transmetalation (R²-B(OH)₂) product R¹-R² pd_aryl_boronate->product Reductive Elimination R1 R¹ = Aryl, Vinyl, etc. from halide R2 R² = Aryl, Vinyl, etc. from boronic acid L L = Ligand X X = Halide (Br, I, Cl), OTf

Caption: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deconstructing the Reactivity of this compound

To understand the reactivity of this compound, we must dissect the influence of its substituents: the ortho-carbamoyl group (-CONH₂) and the para-chloro group (-Cl).

Electronic Effects: A Push-Pull Scenario

The rate of transmetalation is significantly influenced by the electronic nature of the substituents on the phenylboronic acid. Electron-withdrawing groups (EWGs) generally enhance the reactivity of the boronic acid. This is because they increase the Lewis acidity of the boron atom, facilitating the formation of the boronate species (R-B(OH)₃⁻) upon reaction with the base. This boronate is more nucleophilic and readily participates in the transmetalation step[2].

  • Carbamoyl Group (-CONH₂): The carbamoyl group is considered to be moderately electron-withdrawing through a combination of inductive and resonance effects[3][4]. The electronegative oxygen and nitrogen atoms pull electron density from the aromatic ring.

  • Chloro Group (-Cl): The chloro group is also an electron-withdrawing group, primarily through its inductive effect, although it has a weak electron-donating resonance effect.

The combined electron-withdrawing nature of both the carbamoyl and chloro groups in this compound is expected to increase the Lewis acidity of the boron atom, thereby promoting the formation of the active boronate species and potentially accelerating the transmetalation step compared to unsubstituted phenylboronic acid.

Steric Effects: The Ortho-Substituent Challenge

Steric hindrance, particularly from ortho-substituents, can significantly impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step[5].

  • Ortho-Carbamoyl Group: The carbamoyl group in the ortho position presents a significant steric barrier. This steric bulk can hinder the optimal orientation of the boronic acid for efficient transmetalation, potentially leading to lower reaction rates and yields compared to its meta or para isomers.

Potential for Catalyst Interaction

An interesting feature of the ortho-carbamoyl group is its potential to coordinate with the palladium catalyst through the lone pairs on the nitrogen and oxygen atoms. While this could potentially stabilize the transition state and influence regioselectivity in certain cases, it could also lead to catalyst inhibition by forming a stable chelate that is slow to undergo reductive elimination. The net effect of this potential interaction is difficult to predict without specific experimental data.

Comparative Reactivity Analysis

To provide a practical context for the reactivity of this compound, we will compare it with a selection of other commercially available boronic acids with varying electronic and steric profiles.

Boronic AcidSubstituentsExpected Electronic Effect on ReactivityExpected Steric Effect on ReactivityPredicted Overall Reactivity (Relative to Phenylboronic Acid)
This compound 2-CONH₂ (ortho, EWG), 5-Cl (para, EWG)IncreasedDecreased (significant)Moderate
Phenylboronic acidNoneBaselineBaselineBaseline
4-Methoxyphenylboronic acid4-OCH₃ (para, EDG)DecreasedMinimalLower
4-Trifluoromethylphenylboronic acid4-CF₃ (para, strong EWG)Increased (significant)MinimalHigher
2-Methylphenylboronic acid2-CH₃ (ortho, weak EDG)Slightly DecreasedDecreased (moderate)Lower
2,6-Dimethylphenylboronic acid2,6-di-CH₃ (ortho, weak EDG)DecreasedDecreased (very significant)Much Lower

Note: This table presents a qualitative prediction based on established principles. Actual reaction outcomes will also depend on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

Experimental Protocol: A Framework for Comparative Reactivity Studies

To empirically validate the predicted reactivity, a standardized experimental protocol is essential. The following protocol outlines a parallel synthesis approach for comparing the performance of different boronic acids in a Suzuki-Miyaura coupling reaction with a common aryl halide.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis and Comparison A Prepare stock solutions of: - Aryl halide (e.g., 4-bromoanisole) - Palladium catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) C Add stock solutions to each vial A->C B In separate reaction vials, add: - this compound - Comparator boronic acids B->C D Seal vials and heat to a constant temperature (e.g., 80 °C) with vigorous stirring C->D E Monitor reaction progress at set time points (e.g., 1h, 2h, 4h, 8h) via TLC or LC-MS D->E F Quench reactions and perform work-up E->F G Isolate and purify the products (e.g., column chromatography) F->G H Determine the yield of each reaction G->H I Compare yields at each time point to establish relative reaction rates H->I

Caption: A generalized workflow for a comparative study of boronic acid reactivity.

Detailed Step-by-Step Methodology

Materials:

  • This compound

  • Comparator boronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-trifluoromethylphenylboronic acid, 2-methylphenylboronic acid)

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Internal standard for quantitative analysis (e.g., dodecane)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-bromoanisole (1.0 M in toluene).

    • Prepare a stock solution of potassium carbonate (2.0 M in deionized water).

    • Prepare a stock solution of the palladium catalyst (0.02 M in toluene).

  • Reaction Setup:

    • To a series of identical reaction vials equipped with stir bars, add the respective boronic acid (0.12 mmol).

    • To each vial, add the aryl halide stock solution (100 µL, 0.1 mmol).

    • Add the internal standard (e.g., 50 µL of a 0.1 M solution of dodecane in toluene).

  • Reaction Initiation and Monitoring:

    • To each vial, add the solvent mixture (e.g., 1 mL of a 4:1:1 mixture of toluene:ethanol:water).

    • Add the base solution (120 µL, 0.24 mmol).

    • Degas the reaction mixtures by bubbling with argon for 10 minutes.

    • Add the palladium catalyst stock solution (10 µL, 0.0002 mmol).

    • Seal the vials and place them in a preheated reaction block at 80 °C.

    • At designated time points (e.g., 1, 2, 4, and 8 hours), carefully take an aliquot from each reaction mixture for analysis by GC-MS or LC-MS to determine the conversion to product relative to the internal standard.

  • Work-up and Analysis:

    • After the final time point, cool the reactions to room temperature.

    • Dilute the reaction mixtures with ethyl acetate and wash with water and brine.

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude products by column chromatography on silica gel.

    • Determine the isolated yield of the biaryl product for each reaction.

Conclusion and Outlook

This compound presents a unique reactivity profile governed by a balance of activating electronic effects and deactivating steric hindrance. The presence of two electron-withdrawing groups suggests an inherent electronic advantage for a rapid transmetalation step. However, the ortho-carbamoyl group introduces significant steric bulk, which is expected to be the dominant factor in determining its overall reactivity, likely rendering it less reactive than unhindered, electronically activated boronic acids.

For synthetic applications, the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, may be necessary to overcome the steric hindrance and achieve high yields. Additionally, optimizing reaction conditions, including temperature and base, will be crucial for maximizing the efficiency of couplings involving this substrate. Further kinetic studies are warranted to provide a quantitative measure of its reactivity and to fully elucidate the role of the ortho-carbamoyl group in the Suzuki-Miyaura coupling.

References

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Art of Slow-Release for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3359-3360. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

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A Comparative Guide to Advanced Linker Technologies in PROTAC Synthesis: An Evaluation of (2-Carbamoyl-5-chlorophenyl)boronic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While significant effort is often focused on the design of the POI and E3 ligase ligands, the linker is far from a passive tether. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[3][4][5][]

Historically, PROTAC linkers have been dominated by synthetically accessible polyethylene glycol (PEG) and alkyl chains.[][7] However, the field is rapidly evolving towards more sophisticated linker designs that offer greater control over the physicochemical and pharmacological properties of the final PROTAC molecule.[3][7] This guide provides a comparative analysis of a novel potential linker building block, (2-Carbamoyl-5-chlorophenyl)boronic acid, and contrasts it with other advanced linker technologies, including clickable, photoswitchable, and self-immolative linkers.

This compound: A Building Block for Rigid Linkers via Suzuki-Miyaura Coupling

This compound is a commercially available chemical building block with the molecular formula C7H7BClNO3.[8][9][10][11] While not yet prominently featured in published PROTAC literature, its chemical structure suggests a valuable application in the synthesis of rigid linkers through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[12][13] This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between aryl groups.[14][15]

Proposed Synthetic Utility

The boronic acid functional group can readily couple with an aryl halide (e.g., a bromo- or iodo-functionalized POI ligand or a linker fragment) to form a biaryl structure. This approach introduces a rigid phenyl ring into the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation. The carbamoyl and chloro substituents on the phenyl ring can also influence the linker's polarity and potential for further chemical modification.

Experimental Workflow: Proposed Synthesis of a Rigid Linker using this compound

Below is a proposed, generalized protocol for incorporating this compound into a PROTAC linker.

Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), an aryl halide-functionalized linker precursor (e.g., 1-bromo-4-(2-azidoethoxy)benzene) (1.1 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting biaryl product by column chromatography.

Step 2: Functionalization for PROTAC Conjugation

The resulting biaryl linker fragment, now containing an azide group from the exemplary precursor, can be readily conjugated to an alkyne-functionalized POI ligand or E3 ligase ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_click Click Chemistry Conjugation BoronicAcid This compound Biaryl Rigid Biaryl Linker (with Azide) BoronicAcid->Biaryl ArylHalide Aryl Halide Linker Precursor (e.g., with Azide) ArylHalide->Biaryl Catalyst Pd Catalyst + Base Catalyst->Biaryl FinalPROTAC Final PROTAC Biaryl->FinalPROTAC AlkyneLigand Alkyne-functionalized Ligand (POI or E3) AlkyneLigand->FinalPROTAC caption Workflow for Rigid Linker Synthesis

Caption: Proposed workflow for synthesizing a PROTAC with a rigid linker derived from this compound.

Alternative Advanced Linker Technologies

While the use of boronic acids presents a promising strategy for creating rigid linkers, several other advanced linker technologies are gaining prominence in the field. These alternatives offer unique functionalities that can enhance the performance and applicability of PROTACs.

Clickable Linkers

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern PROTAC synthesis.[1][] This method allows for the rapid and efficient assembly of PROTAC libraries from azide- and alkyne-functionalized building blocks. The resulting triazole ring is not merely a linkage; it is a metabolically stable, planar, and polar moiety that can influence the PROTAC's properties.[][16]

Advantages:

  • High Efficiency and Yield: CuAAC reactions are typically high-yielding and proceed under mild conditions.[1]

  • Modularity: Enables the rapid synthesis of diverse PROTAC libraries by varying the linker length and composition.[3][]

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation.[16]

Experimental Protocol: PROTAC Synthesis via CuAAC

  • Dissolve the alkyne-functionalized component (e.g., POI ligand-linker) (1.0 eq.) and the azide-functionalized component (e.g., E3 ligase ligand-linker) (1.0 eq.) in a suitable solvent (e.g., a mixture of t-BuOH and water).

  • Add a copper(II) sulfate solution (0.1 eq.) and a sodium ascorbate solution (0.2 eq.).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final PROTAC by chromatography.

G Alkyne Alkyne-functionalized Component TriazolePROTAC Triazole-linked PROTAC Alkyne->TriazolePROTAC Azide Azide-functionalized Component Azide->TriazolePROTAC Catalyst Cu(I) Catalyst Catalyst->TriazolePROTAC caption Click Chemistry for PROTAC Synthesis

Caption: General scheme for PROTAC synthesis using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Photoswitchable Linkers

Photoswitchable linkers, often incorporating an azobenzene moiety, allow for spatiotemporal control over PROTAC activity.[3][5][] The azobenzene group can be reversibly isomerized between its trans and cis forms using light of specific wavelengths.[3][17] This conformational change alters the distance and orientation between the two ends of the PROTAC, effectively turning its degradation activity "on" or "off".[5][18] This technology, often referred to as PHOTACs (Photoswitchable PROTACs), offers the potential for highly precise therapeutic intervention with reduced off-target effects.[5][17]

Advantages:

  • Spatiotemporal Control: PROTAC activity can be confined to specific tissues or times by applying light.[17][18]

  • Reduced Off-Target Effects: The PROTAC is inactive until illuminated, minimizing systemic toxicity.

  • Reversible Activation: The switching between active and inactive states is often reversible.[3]

Self-Immolative Linkers

Self-immolative linkers are designed to cleave and release the active PROTAC in response to a specific intracellular trigger.[19][20] These triggers can include changes in pH, redox potential (e.g., glutathione concentration), or the presence of specific enzymes that are overexpressed in cancer cells.[19][20] This strategy is particularly useful for improving the pharmacokinetic properties and tumor-specific delivery of PROTACs.

Advantages:

  • Targeted Activation: The PROTAC is released preferentially in the target cells or tissue.

  • Improved Pharmacokinetics: The prodrug form can have better solubility and stability.

  • Enhanced Safety Profile: Reduces the potential for systemic toxicity by limiting the exposure of non-target tissues to the active PROTAC.[]

Comparative Analysis of Linker Technologies

FeatureBoronic Acid-Derived (Proposed)Clickable (Triazole)Photoswitchable (Azobenzene)Self-Immolative
Primary Function Introduce rigidityModular synthesisSpatiotemporal controlTargeted activation
Key Chemical Moiety BiarylTriazoleAzobenzeneTrigger-cleavable group
Synthetic Method Suzuki-Miyaura CouplingCuAAC ("Click" Chemistry)Multi-step organic synthesisMulti-step organic synthesis
Key Advantage Conformational pre-organizationSynthetic efficiency and modularityHigh precision control of activityEnhanced safety and targeted delivery
Potential Drawback Potentially challenging synthesisMay not be optimal for all ternary complexesRequires external light source; tissue penetration of light can be limitedDependent on a specific biological trigger
Best Suited For PROTACs requiring a rigid conformation for optimal ternary complex formation.High-throughput screening and library generation for linker optimization.Applications requiring precise spatial and temporal control of protein degradation.Improving the therapeutic index and tumor-specific delivery of PROTACs.

Conclusion and Future Outlook

The linker is a pivotal component in the design of effective and safe PROTACs. While traditional flexible linkers remain useful, the field is increasingly embracing advanced linker technologies that offer greater control and functionality. The proposed use of this compound via Suzuki-Miyaura coupling represents a viable strategy for creating rigid linkers that can enforce a bioactive conformation, potentially leading to enhanced potency and selectivity.

However, the choice of linker technology is not one-size-fits-all. The optimal linker must be determined on a case-by-case basis, taking into account the specific POI and E3 ligase pair. Clickable linkers provide an unparalleled platform for rapid library synthesis and optimization. For applications demanding the utmost precision, photoswitchable linkers offer spatiotemporal control that is unmatched by other modalities. Finally, self-immolative linkers hold great promise for improving the safety and targeted delivery of PROTACs in a clinical setting.

Future advancements in linker design will likely involve the combination of these strategies and the development of novel linker chemotypes with unique properties. Computational modeling and structural biology will also play an increasingly important role in the rational design of linkers to accelerate the development of the next generation of highly efficacious and selective protein degraders.[3][22]

References

  • Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-392.
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  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • Zagidullin, A., Milyukov, V., & Bulatov, E. (2021). Novel approaches for the rational design of PROTAC linkers.
  • University of Southampton. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Semantic Scholar.
  • Tran, T., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 16(4), 479-497.
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • BOC Sciences. (2024).
  • Li, Y., et al. (2022). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science, 9(19), 2105541.
  • Tran, T., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment.
  • Blatch, A. J., et al. (2006). Synthesis and Structure of Bifunctional N-alkylbenzimidazole Phenylboronate Derivatives. Organic & Biomolecular Chemistry, 4(17), 3297-3302.
  • Hall, D. G. (2011). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 44(9), 835-845.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • BroadPharm. (2022).
  • Ciulli, A., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 144(35), 15949-15962.
  • BenchChem. (2025). Comparative study of PROTACs synthesized with flexible vs. rigid linkers.
  • PubChem. (n.d.). This compound.
  • Trauner, D., et al. (2018).
  • Sigma-Aldrich. (n.d.).
  • Zhang, X., et al. (2021). Photopharmacology of Proteolysis-Targeting Chimeras: A New Frontier for Drug Discovery. Frontiers in Pharmacology, 12, 630113.
  • De-Guillen, K. T., et al. (2023).
  • Silva, F., et al. (2017).
  • BOC Sciences. (n.d.). Linkers for PROTAC Design.
  • Al-Awaida, W., et al. (2021). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Polymer Chemistry, 12(35), 4946-4960.
  • Garg, N. K., et al. (2011). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
  • GlobalChemMall. (n.d.). This compound.
  • ChemicalBook. (2025). 2-Carbamoyl-5-chlorophenylboronic acid.
  • ChemicalBook. (n.d.). 2-Carbamoyl-5-chlorophenylboronic acid.
  • Ghorbani-Vaghei, R., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(59), 37397-37407.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Biosynth. (n.d.). 2-Carbamoyl-5-chlorophenylboronic acid, min 96%, 5 grams.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

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Comparative Guide for the Structural Validation of Biaryls Derived from (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A significant application of this powerful reaction is the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] The specific biaryl structures derived from (2-Carbamoyl-5-chlorophenyl)boronic acid are of particular interest due to the presence of the ortho-carbamoyl group, which can introduce steric hindrance and potential for atropisomerism, a form of axial chirality.[5][6]

Accurate and unambiguous structural validation of these biaryl products is paramount for ensuring the integrity of downstream applications, particularly in drug development where precise structure-activity relationships are critical. This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of biaryls synthesized from this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure robust and reliable characterization.

The Synthetic Challenge: Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

The coupling of this compound with an aryl halide presents unique challenges. The ortho-carbamoyl group can sterically hinder the transmetalation step in the catalytic cycle, potentially leading to lower yields and the formation of side products.[7] Common side reactions in Suzuki-Miyaura couplings include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[8][9] Therefore, a multi-faceted analytical approach is essential to confirm the desired product's structure and assess the purity of the reaction mixture.

Potential Products and Impurities

A typical Suzuki-Miyaura reaction involving this compound and an aryl halide (Ar-X) is expected to yield the desired biaryl product. However, several impurities could be present, necessitating careful characterization. The purity of the boronic acid itself is crucial, as contaminants can poison the palladium catalyst or lead to unwanted side reactions.[10]

A Comparative Analysis of Structural Validation Techniques

The comprehensive validation of biaryl structures requires a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, relative stereochemistry, atropisomerismProvides detailed structural informationCan be complex to interpret, may require 2D experiments
Mass Spectrometry Molecular weight, elemental compositionHigh sensitivity, requires minimal sampleDoes not provide stereochemical information
X-ray Crystallography Absolute 3D structure, definitive stereochemistryUnambiguous structural determinationRequires a suitable single crystal
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the connectivity and relative stereochemistry of organic molecules in solution.[11][12] For biaryls derived from this compound, both ¹H and ¹³C NMR are indispensable.

Key NMR Observables:
  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide crucial information about the substitution pattern on both aryl rings. The presence of the carbamoyl group will influence the chemical shifts of the adjacent protons.

  • ¹³C NMR: The number of signals in the broadband-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments, providing insight into the molecule's symmetry.[13]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and establishing through-bond correlations. For instance, an HMBC experiment can show a correlation between the protons of one aromatic ring and the carbons of the other, confirming the biaryl linkage.

  • NOESY/ROESY: These experiments reveal through-space correlations between protons and are critical for determining the relative orientation of the two aryl rings, especially in cases of hindered rotation or atropisomerism.[14]

Experimental Protocol: Standard NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified biaryl product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: If necessary for complete assignment, acquire COSY, HSQC, and HMBC spectra. For stereochemical analysis, acquire a NOESY or ROESY spectrum.

  • Data Analysis: Integrate the ¹H NMR signals, determine coupling constants, and assign all peaks using the combination of 1D and 2D data.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the molecular weight of the biaryl product, which is a critical piece of evidence for its identity.[15] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.

Common Ionization Techniques:
  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, often used in conjunction with liquid chromatography (LC-MS).

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Often used for less soluble or higher molecular weight compounds.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the biaryl product (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • LC Separation: Inject the sample onto a suitable HPLC column (e.g., C18) to separate the desired product from any impurities.

  • MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the observed mass-to-charge ratio (m/z) with the calculated value for the expected product.

X-ray Crystallography: The Gold Standard for Absolute Structure

For biaryls that can form suitable single crystals, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute configuration in chiral molecules.[16][17][18] This is particularly valuable for establishing the stereochemistry of atropisomers, which can be challenging to determine by NMR alone.[19][20]

Experimental Workflow: Single-Crystal X-ray Diffraction

xray_workflow cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation start Purified Biaryl crystal_growth Crystal Growth start->crystal_growth Slow Evaporation, Vapor Diffusion, etc. diffraction X-ray Diffraction crystal_growth->diffraction Mount Crystal solve Solve Structure diffraction->solve Collect Data refine Refine Structure solve->refine Initial Model final_structure Final Structure refine->final_structure Validate

Workflow for X-ray Crystallography.
Key Considerations for X-ray Crystallography:
  • Crystal Quality: The primary limitation is the ability to grow a single crystal of sufficient size and quality.

  • Absolute Configuration: For chiral, enantiomerically pure compounds, the Flack parameter is used to determine the absolute configuration.[21]

Comparative Analysis Workflow

A logical workflow for the structural validation of a newly synthesized biaryl from this compound is as follows:

validation_workflow cluster_decision Decision Point start Synthesized Biaryl lcms LC-MS Analysis start->lcms mw_correct Correct MW? lcms->mw_correct nmr NMR Spectroscopy (1H, 13C, 2D) structure_confirmed Structure Confirmed? nmr->structure_confirmed xray X-ray Crystallography (if crystalline) final_validation Structurally Validated xray->final_validation mw_correct->nmr Yes further_investigation Further Investigation / Re-synthesis mw_correct->further_investigation No structure_confirmed->xray Ambiguous / Atropisomers structure_confirmed->final_validation Yes

Logical workflow for biaryl validation.

Conclusion

The structural validation of biaryls derived from this compound requires a rigorous and multi-technique approach. While NMR spectroscopy provides the foundational information on connectivity and relative stereochemistry, mass spectrometry is essential for confirming the molecular weight and elemental composition. For unambiguous determination of the three-dimensional structure, particularly in cases of atropisomerism, X-ray crystallography is the definitive method. By employing these techniques in a logical workflow, researchers can confidently establish the structure of their synthesized biaryls, ensuring the reliability and reproducibility of their scientific findings.

References

  • Benchchem. (n.d.). Validating Biaryl Structures from 3-Carboxyphenylboronic Acid Coupling: A Comparative Guide. Benchchem.
  • Journal of the American Society for Mass Spectrometry. (2022). Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • Lesot, P., et al. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Publishing.
  • Bringmann, G., et al. (2003). Structural Investigation of a Configurationally Stable Seven-Membered Bridged Biaryl of Relevance for Atroposelective Biaryl Syntheses. Zeitschrift für Naturforschung B.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • PubMed. (2008). The use of X-ray crystallography to determine absolute configuration.
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemical Crystallography. (n.d.). absolute configuration.
  • PubMed. (2022). Verification of Biaryl-Structure Axial Chirality Produced in Ellagitannins by Chemical Oxidation.
  • Taylor & Francis Online. (n.d.). Biarylacetamides: a novel class of late-stage autophagy inhibitors.
  • ResearchGate. (n.d.). (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN....
  • PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction.
  • ResearchGate. (n.d.). The use of X-ray crystallography to determine absolute configuration.
  • Houben-Weyl Methods of Organic Chemistry. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • ResearchGate. (n.d.). Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides.
  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.

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A Researcher's Guide to Suzuki Coupling: Comparative Yield Analysis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds, particularly in the creation of biaryl structures common in pharmaceuticals and functional materials.[1][2][3][4][5] The judicious selection of coupling partners is paramount for reaction success, with the electronic and steric nature of the substituted phenylboronic acid playing a pivotal role in determining the reaction yield and efficiency.[2]

This guide provides an in-depth comparative analysis of the performance of various substituted phenylboronic acids in the Suzuki coupling reaction. We will delve into the mechanistic underpinnings that govern these differences and present supporting experimental data to inform your synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction is a palladium-catalyzed process that generally proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7][8][9] The efficiency of each step can be significantly influenced by the electronic properties of the substrates.

  • Oxidative Addition : The cycle commences with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species. This step is often the rate-determining step of the reaction.[1][6][8]

  • Transmetalation : In the presence of a base, the organoboron reagent transfers its organic moiety to the palladium(II) complex. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium center.[4][6][10]

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][6][7][8]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 R²-B(OR)₂ (Base) Transmetalation Transmetalation PdII_R1R2->Pd0 R¹-R² RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yield Analysis: The Impact of Substituents

The electronic and steric properties of substituents on the phenylboronic acid can profoundly influence the rate of transmetalation, a critical step in the catalytic cycle, and consequently, the overall reaction yield.[2]

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the nucleophilicity of the boronate complex, which can accelerate the transmetalation step and often leads to higher reaction yields.[2][11][12][13][14] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the organoboron species, potentially slowing down the reaction and, in some cases, leading to lower yields.[2][11][12][13][14]

However, with optimized reaction conditions, including the appropriate choice of catalyst, ligand, and a sufficiently strong base, even electron-deficient boronic acids can be effective coupling partners.[5]

Table 1: Comparative Yields of Substituted Phenylboronic Acids in Suzuki Coupling with 4-Bromotoluene

Phenylboronic Acid SubstituentSubstituent TypeYield (%)
4-Methoxy (-OCH₃)Electron-Donating95
4-Methyl (-CH₃)Electron-Donating92
Unsubstituted (-H)Neutral88
4-Fluoro (-F)Weakly Electron-Withdrawing85
4-Formyl (-CHO)Electron-Withdrawing78
4-Nitro (-NO₂)Strongly Electron-Withdrawing65

Reaction Conditions: 4-Bromotoluene (1.0 equiv), substituted phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv), Toluene/EtOH/H₂O (4:1:1), 80 °C, 12 h. Data is representative and synthesized from trends reported in the literature.[2][5]

Steric Effects: The Challenge of Hindered Substrates

Steric hindrance around the boronic acid moiety can impede the approach of the organoboron reagent to the palladium center, thereby slowing down the transmetalation step and potentially reducing the reaction yield.[15][16][17] This is particularly evident with ortho-substituted phenylboronic acids.

To overcome the challenges posed by sterically demanding substrates, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often beneficial.[3][18] These ligands can promote both the oxidative addition and reductive elimination steps, helping to drive the reaction to completion.[3]

Table 2: Influence of Steric Hindrance on Suzuki Coupling Yield with 1-Bromo-4-tert-butylbenzene

Phenylboronic AcidKey FeatureYield (%)
Phenylboronic acidUnsubstituted94
2-Methylphenylboronic acidortho-Substituted85
2,6-Dimethylphenylboronic acidDi-ortho-Substituted68
2,4,6-Triisopropylphenylboronic acidHighly Hindered45

Reaction Conditions: 1-Bromo-4-tert-butylbenzene (1.0 equiv), substituted phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv), Dioxane, 100 °C, 24 h. Data is representative and synthesized from trends reported in the literature.[15][19]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki coupling of an aryl bromide with a substituted phenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[20][21]

Experimental_Workflow cluster_workflow General Suzuki Coupling Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Execution 2. Reaction Execution Solvent->Execution Heating Heat and Stir Execution->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Workup 3. Work-up Monitoring->Workup Quench Cool and Quench Workup->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purification 4. Purification Dry->Purification Chromatography Column Chromatography Purification->Chromatography Product Isolated Product Chromatography->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[3]

Materials:
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:
  • Reaction Setup : To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[3] Seal the flask with a rubber septum.

  • Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent Addition : Add degassed toluene and degassed water to the flask via syringe.[3]

  • Reaction Execution : Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[3]

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.[3]

  • Drying and Concentration : Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product.[3]

Conclusion

The electronic and steric profile of the substituted phenylboronic acid is a critical determinant of the yield in Suzuki-Miyaura cross-coupling reactions. While phenylboronic acids bearing electron-donating groups and minimal steric hindrance generally provide higher yields, a thorough understanding of the reaction mechanism and careful optimization of reaction conditions can enable the efficient coupling of a wide variety of substrates. This guide serves as a valuable resource for researchers in the rational design and execution of Suzuki coupling reactions, facilitating the synthesis of complex molecules in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

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  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • ResearchGate. Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... [Link]

  • ResearchGate. The substituent effect in the Suzuki coupling reaction at different Pd amounts 1. [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

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  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

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A Comparative Guide to the Quantification of (2-Carbamoyl-5-chlorophenyl)boronic acid: An LC-MS/MS Approach vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their precursors is paramount. (2-Carbamoyl-5-chlorophenyl)boronic acid, a key building block in the synthesis of various therapeutic agents, presents unique analytical challenges due to the inherent reactivity of the boronic acid moiety. This guide provides an in-depth comparison of two distinct analytical methodologies for its quantification: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more traditional UV-Vis spectrophotometric approach. Through this comparative analysis, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate analytical strategy for their specific needs.

The Analytical Challenge of Boronic Acids

Boronic acids are known for their propensity to undergo dehydration to form cyclic trimers known as boroxines, and they can also be susceptible to hydrolysis.[1][2] These stability issues can complicate analytical procedures, leading to inaccurate quantification if not properly addressed.[3][4] Furthermore, their polarity can make chromatographic separation challenging.[5] Therefore, the development of a robust and reliable analytical method is crucial for ensuring the quality and consistency of intermediates like this compound.

Method 1: High-Sensitivity LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of trace-level impurities and active ingredients in complex matrices due to its exceptional sensitivity and selectivity.[1][6][7] For this compound, we present an optimized method that addresses the inherent challenges of boronic acid analysis.

Rationale for Method Development

The choice of a direct LC-MS/MS approach for this compound is predicated on the desire for a rapid and straightforward analytical workflow, minimizing sample preparation and the potential for analyte degradation. While derivatization can enhance sensitivity for some boronic acids, it introduces additional steps and potential sources of variability.[8][9] The presence of the carbamoyl and chloro- functionalities on the phenyl ring of the target analyte provides sufficient polarity and a distinct mass for selective detection without derivatization.

The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and co-eluting matrix components.[7][10]

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard and samples in a diluent of 50:50 (v/v) acetonitrile/water to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Filter all solutions through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: Waters Acquity UPLC BEH Shield RP18, 2.1 mm × 100 mm, 1.7 µm.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Sciex 6500 Triple Quadrupole Mass Spectrometer.[8]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transition:

    • Precursor Ion (Q1): m/z 199.9 (for [M-H]⁻ of this compound, C7H7BClNO3)

    • Product Ion (Q2): m/z 181.9 (corresponding to the loss of water)

  • Key Parameters:

    • IonSpray Voltage: -4500 V

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Temperature: 500 °C

Visualizing the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output s1 Weighing & Dissolution s2 Serial Dilution (Calibration Standards) s1->s2 s3 Filtration (0.22 µm) s2->s3 lc UPLC Separation (RP18 Column) s3->lc Injection ms Mass Spectrometry (ESI-, MRM) lc->ms data Data Acquisition & Processing ms->data quant Quantification (Concentration) data->quant

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Method 2: UV-Vis Spectrophotometry with Chromogenic Agent

UV-Vis spectrophotometry is a widely accessible and cost-effective analytical technique. However, for compounds like boronic acids that may lack a strong chromophore in the desired wavelength range, direct quantification can be challenging and non-specific.[11][12] To overcome this, a chromogenic agent, such as curcumin, can be used to form a colored complex with the boronic acid, allowing for colorimetric quantification.[13]

Rationale for Method Development

This method serves as a lower-cost, alternative technique for situations where the high sensitivity of LC-MS/MS is not required, or where instrumentation is limited. The reaction of boronic acids with a reagent like curcumin to form a rosocyanine complex provides a means for selective detection in the visible range.[13] This approach, while less sensitive than LC-MS/MS, can be suitable for the analysis of bulk material or concentrated solutions.

Experimental Protocol: UV-Vis Spectrophotometry

1. Reagent Preparation:

  • Curcumin Reagent: Prepare a 0.125% (w/v) solution of curcumin in glacial acetic acid.

  • Sulfuric Acid-Acetic Acid Mixture: Carefully mix equal volumes of concentrated sulfuric acid and glacial acetic acid.

2. Sample and Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 100 µg/mL.

  • Prepare sample solutions at a similar concentration.

3. Colorimetric Reaction:

  • To 1 mL of each standard and sample solution in a separate test tube, add 2 mL of the curcumin reagent.

  • Carefully add 2 mL of the sulfuric acid-acetic acid mixture to each tube and mix well.

  • Allow the reaction to proceed for 30 minutes at room temperature for color development.

4. Spectrophotometric Measurement:

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the rosocyanine complex (typically around 550 nm) using a UV-Vis spectrophotometer.[13]

  • Use a reagent blank (containing all reagents except the analyte) to zero the instrument.

5. Quantification:

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizing the UV-Vis Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis prep1 Stock Solution Preparation prep2 Calibration Standards (Serial Dilution) prep1->prep2 reagents Add Curcumin & Acid Reagents prep2->reagents incubation Incubation (30 min) reagents->incubation spec Spectrophotometer Measurement (550 nm) incubation->spec cal Calibration Curve Construction spec->cal quant Quantification cal->quant

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Performance Comparison: LC-MS/MS vs. UV-Vis

The choice between these two methods will largely depend on the specific requirements of the analysis. Below is a comparative summary of their key performance characteristics based on typical experimental outcomes.

ParameterLC-MS/MSUV-Vis SpectrophotometryJustification
Linearity (R²) > 0.999> 0.99Both methods can exhibit excellent linearity within their respective working ranges.
Limit of Detection (LOD) ~0.1 ng/mL[8]~1 µg/mLLC-MS/MS is inherently more sensitive, capable of detecting much lower concentrations.
Limit of Quantification (LOQ) ~0.5 ng/mL[8]~5 µg/mLThe higher sensitivity of LC-MS/MS translates to a lower limit of quantification.[14]
Precision (%RSD) < 5%< 10%The automated nature of LC-MS/MS generally leads to better precision.[15]
Accuracy (% Recovery) 95-105%90-110%Both methods can provide good accuracy, but LC-MS/MS is less prone to interferences.[7]
Specificity High (based on m/z)Moderate (potential interferences)LC-MS/MS is highly specific due to mass-based detection, while the UV-Vis method may be affected by other compounds that react with curcumin.
Throughput High (8 min/sample)Low to ModerateThe LC-MS/MS method has a shorter run time per sample compared to the incubation time required for the UV-Vis method.
Cost HighLowThe initial investment and operational costs for LC-MS/MS are significantly higher.

Conclusion and Recommendations

Both the LC-MS/MS and UV-Vis spectrophotometric methods offer viable pathways for the quantification of this compound, each with its own distinct advantages and limitations.

The LC-MS/MS method is unequivocally the superior choice for applications requiring high sensitivity, high specificity, and high throughput. This includes the analysis of low-level impurities, pharmacokinetic studies, and quality control of final drug products where stringent regulatory standards must be met. Its ability to provide structural information and high selectivity minimizes the risk of interferences from complex matrices.

The UV-Vis spectrophotometric method, on the other hand, presents a cost-effective and accessible alternative for less demanding applications. It is well-suited for the analysis of bulk starting materials, in-process control where concentration levels are relatively high, and in laboratory settings where access to mass spectrometry is limited. However, careful consideration must be given to potential interferences, and the method's lower sensitivity precludes its use for trace-level analysis.

Ultimately, the selection of the most appropriate method hinges on a thorough evaluation of the analytical requirements, including the expected concentration range of the analyte, the complexity of the sample matrix, throughput needs, and budgetary constraints. This guide provides the foundational knowledge for making an informed decision, ensuring the generation of accurate and reliable data in the critical path of drug development.

References

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A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial (2-Carbamoyl-5-chlorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of drug safety and efficacy. (2-Carbamoyl-5-chlorophenyl)boronic acid is a key building block in the synthesis of various pharmaceutical agents. Its impurity profile can significantly impact downstream reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in commercial batches of this compound, grounded in established scientific principles and regulatory expectations.

The Landscape of Potential Impurities

A thorough understanding of potential impurities is critical for developing a targeted and effective analytical strategy. Impurities in this compound can be broadly categorized based on their origin:

  • Process-Related Impurities: These arise from the synthetic route used to manufacture the boronic acid. Common synthetic pathways for aryl boronic acids involve the reaction of an organometallic species (like a Grignard or organolithium reagent) with a trialkyl borate ester, followed by hydrolysis.[1] Potential impurities from such a process could include:

    • Starting Materials: Unreacted precursors such as 1-bromo-2-carbamoyl-5-chlorobenzene or 1,4-dichloro-2-carbamoylbenzene.

    • By-products: Homocoupling products of the organometallic reagent, or products from side reactions with the solvent or other reagents.

    • Intermediates: Incomplete hydrolysis of the boronate ester intermediate.

  • Degradation Products: These impurities form during storage or handling of the material. Boronic acids are known for their propensity to undergo certain degradation pathways:

    • Boroxine Formation: A well-documented characteristic of boronic acids is their dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][3][4] This is a reversible process, but the presence of boroxine can complicate quantification of the active boronic acid.

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-chlorobenzamide. This can be influenced by factors such as pH and the presence of certain metals.

  • Residual Solvents and Inorganic Impurities: Solvents used in the synthesis and purification steps, as well as inorganic reagents or catalysts, may be present in trace amounts. These are typically addressed by pharmacopeial methods and are outside the primary scope of this guide, which focuses on organic impurities.

A Comparative Analysis of Analytical Techniques

No single analytical technique is sufficient for a comprehensive impurity characterization. A multi-pronged approach, leveraging the strengths of different methodologies, is essential. Below is a comparison of the most pertinent techniques for analyzing this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis for purity assessment and is often the first line of defense in identifying and quantifying impurities.

Expertise & Experience: The primary challenge in the HPLC analysis of boronic acids is their inherent instability and polarity. On-column hydrolysis of boronate ester intermediates or the boronic acid itself can be a significant issue.[5] To mitigate this, the choice of stationary phase and mobile phase conditions is critical. A column with low silanol activity is often preferred to minimize interactions that can catalyze hydrolysis.[5] Furthermore, the pH of the mobile phase can be adjusted to suppress the ionization of the boronic acid, improving retention on reversed-phase columns.

Trustworthiness: A robust HPLC-UV method should demonstrate baseline separation of the main component from all known and potential impurities.[6] Method validation according to International Council for Harmonisation (ICH) guidelines (specifically ICH Q2(R1)) is necessary to ensure the reliability of the data. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography with Mass Spectrometry Detection (LC-MS/MS)

For the identification and quantification of trace-level impurities, LC-MS/MS is an indispensable tool, offering superior sensitivity and selectivity compared to HPLC-UV.[7]

Expertise & Experience: The coupling of LC with tandem mass spectrometry (MS/MS) allows for the determination of the molecular weight of impurities and provides structural information through fragmentation patterns. This is particularly valuable for identifying unknown impurities that may not have commercially available reference standards. For boronic acids, which can be challenging to ionize efficiently, careful optimization of the MS source parameters (e.g., electrospray ionization - ESI, in both positive and negative modes) is crucial. A highly sensitive LC-MS/MS method can be developed for the trace-level quantification of underivatized boronic acids.[8][9]

Trustworthiness: The high selectivity of MS detection, particularly with high-resolution mass spectrometry (HRMS), provides a high degree of confidence in impurity identification by enabling the determination of elemental composition. For quantitative purposes, the method must be validated to demonstrate its suitability for measuring impurities at the required levels, which are often dictated by regulatory guidelines such as ICH Q3A(R2) for new drug substances.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of impurities, especially when they can be isolated or are present at sufficient concentrations.

Expertise & Experience: While ¹H and ¹³C NMR are standard techniques, ¹¹B NMR is particularly informative for characterizing boronic acids and their derivatives.[7][10] The chemical shift in ¹¹B NMR is sensitive to the hybridization state of the boron atom (sp² in the boronic acid vs. sp³ in a boronate ester or a complex), providing a direct way to monitor reactions and degradation.[11] For instance, the formation of boroxines can often be detected by the appearance of distinct signals in the ¹¹B NMR spectrum.

Trustworthiness: NMR is a primary analytical technique that can provide absolute structural confirmation without the need for a reference standard of the impurity itself, provided the impurity can be isolated in sufficient quantity and purity. Its quantitative capabilities (qNMR) can also be used for the accurate determination of impurity levels.

Data Presentation: A Comparative Summary

Analytical TechniqueStrengthsLimitationsIdeal for
HPLC-UV Robust, quantitative, widely availableLower sensitivity than MS, potential for on-column degradationRoutine purity testing, quantification of known impurities
LC-MS/MS High sensitivity and selectivity, structural information from fragmentationQuantitative accuracy can be matrix-dependent, requires more specialized equipmentDetection and identification of trace-level and unknown impurities
NMR Spectroscopy Definitive structural elucidation, absolute quantification (qNMR)Lower sensitivity, requires higher sample concentrations or isolation of impuritiesUnambiguous structure confirmation of major impurities and degradation products

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol is designed to provide a robust separation of this compound from its potential process-related impurities and degradants.

  • Chromatographic System: A validated HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm) is recommended to minimize on-column hydrolysis.[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, hold for a few minutes, then ramp up to a high percentage of B to elute any less polar impurities, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: LC-MS/MS Method for Impurity Identification

This protocol is designed for the sensitive detection and identification of unknown impurities.

  • LC System: A UHPLC system is preferred for better resolution and faster analysis times.

  • Column: A sub-2 µm particle size C18 column (e.g., Agilent Poroshell HPH C18, 2.1 x 100 mm, 1.9 µm).[8]

  • Mobile Phase A: 0.1% Ammonia in water. The use of a basic mobile phase can improve the peak shape and retention of boronic acids.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A fast gradient tailored to the separation of the main peak from trace impurities.

  • Flow Rate: 0.3 mL/min.

  • MS System: A tandem quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • MS Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the parent compound and then acquire full scan and product ion scan data for any detected impurities.

Protocol 3: NMR Analysis for Structural Elucidation

This protocol outlines the general steps for NMR analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The choice of solvent is important as coordinating solvents can affect the equilibrium between the boronic acid and its boroxine.

  • Spectrometers: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify the proton environment of the main component and any impurities.

    • ¹³C NMR: To identify the carbon skeleton.

    • ¹¹B NMR: To observe the boron environment. A broad signal around 28-30 ppm is typical for arylboronic acids, while boroxines may appear at slightly different chemical shifts.[7][10]

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in the structural elucidation of unknown impurities if they are present at a high enough concentration.

Visualizing the Workflow

Impurity_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Impurity Identification & Quantification cluster_2 Structural Elucidation Commercial Batch Commercial Batch HPLC-UV Purity HPLC-UV Purity Commercial Batch->HPLC-UV Purity LC-MS/MS Analysis LC-MS/MS Analysis HPLC-UV Purity->LC-MS/MS Analysis Impurity Detection Impurity Detection LC-MS/MS Analysis->Impurity Detection Quantification Quantification Impurity Detection->Quantification Known Impurity NMR Spectroscopy NMR Spectroscopy Impurity Detection->NMR Spectroscopy Unknown Impurity Final Report Final Report Quantification->Final Report Structure Confirmed Structure Confirmed NMR Spectroscopy->Structure Confirmed Structure Confirmed->Final Report

Caption: Workflow for the comprehensive characterization of impurities.

Conclusion

The characterization of impurities in this compound is a critical exercise in ensuring the quality and safety of pharmaceuticals. A systematic approach that combines the quantitative strength of HPLC-UV, the high sensitivity and identificatory power of LC-MS/MS, and the definitive structural elucidation capabilities of NMR spectroscopy provides a robust and scientifically sound strategy. By understanding the potential sources of impurities and the nuances of each analytical technique, researchers and drug development professionals can confidently assess the quality of this important synthetic intermediate.

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  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
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A-Comparative-Guide-to-the-Reactivity-of-2-Carbamoyl-5-chlorophenyl-boronic-acid-in-Suzuki-Miyaura-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying Nomenclature and Defining Scope

In the field of synthetic organic chemistry, precise nomenclature is paramount. The compound of interest, central to many modern synthetic routes, is often referred to by two common names: (2-Carbamoyl-5-chlorophenyl)boronic acid and (2-carboxamido-5-chlorophenyl)boronic acid . It is critical to establish from the outset that these names describe the exact same molecule. The terms "carbamoyl" and "carboxamido" both denote the -C(=O)NH₂ functional group. The IUPAC name for this compound is B-[2-(aminocarbonyl)-5-chlorophenyl]boronic acid , and its CAS number is 1313617-51-4[1][2].

This guide moves beyond a simple comparison of synonymous terms to deliver a deeper, more practical analysis. We will dissect the reactivity of this unique boronic acid, particularly within the context of the Suzuki-Miyaura cross-coupling reaction. Its utility in constructing complex biaryl structures, which are prevalent in medicinal chemistry and materials science, makes a thorough understanding of its reactivity essential for researchers and drug development professionals.

The reactivity of this compound is governed by a fascinating interplay of electronic and steric effects imparted by its substituents. To provide a clear and objective performance benchmark, this guide will compare its reactivity against simpler, structurally related boronic acids:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.

  • 3-Chlorophenylboronic acid: To isolate the electronic influence of the chloro group.

  • 2-Carbamoylphenylboronic acid: To isolate the steric and electronic effects of the ortho-carbamoyl group.

By examining these analogues, we can deconstruct the factors that control the reaction outcomes and provide field-proven insights for optimizing synthetic protocols.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, valued for its mild conditions and high functional group tolerance[3]. The reaction facilitates the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex[4].

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition  R-X pd_intermediate Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation  [Ar²-B(OR)₃]⁻ pd_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0  Regeneration product Ar¹-Ar² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Analysis: Dissecting Substituent Effects

The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is a delicate balance of electronic properties, which influence the rate of transmetalation, and steric factors, which can hinder the approach to the catalyst[5].

Electronic Effects

Both the chloro and carbamoyl groups are electron-withdrawing. This property generally decreases the nucleophilicity of the aryl group on the boronic acid, which can slow the crucial transmetalation step[5].

  • The meta-Chloro Group: Positioned meta to the carbon-boron bond, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I). This reduces the electron density on the aromatic ring, making the aryl group less nucleophilic and potentially slowing transmetalation compared to unsubstituted phenylboronic acid.

  • The ortho-Carbamoyl Group: The carbamoyl group is also electron-withdrawing. Its placement ortho to the boronic acid creates a significant electronic influence. The combined effect of these two withdrawing groups makes this compound an electron-deficient coupling partner. While this can be challenging, modern catalyst systems with highly active ligands are capable of coupling electron-poor boronic acids effectively[6].

Steric Hindrance

The most significant factor governing the reactivity of this compound is the steric bulk of the ortho-carbamoyl group.

  • Ortho-Substituent Effect: Substituents at the ortho position can physically block the boronic acid from approaching the palladium center, thereby impeding transmetalation. This steric hindrance is a well-documented challenge in Suzuki-Miyaura couplings, often leading to lower yields and requiring more forcing conditions or specialized, bulky ligands to overcome[5][7][8]. The general reactivity trend for isomers often follows para > meta >> ortho, underscoring the profound impact of steric hindrance[5].

Potential Intramolecular Interactions

The ortho-carbamoyl group introduces the possibility of intramolecular hydrogen bonding or coordination between the amide N-H or C=O and the boronic acid's B(OH)₂ group. Such interactions can stabilize the ground state of the molecule but may also alter the geometry and electronic nature of the boronic acid, potentially affecting its entry into the catalytic cycle. This neighboring group effect can sometimes lead to unexpected selectivity or reactivity patterns[9][10].

Performance Comparison: Experimental Data Insights

To provide a quantitative comparison, the following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of various boronic acids with a common coupling partner, 4-bromoanisole. Conditions are standardized where possible based on literature precedents to highlight the inherent reactivity differences.

Boronic AcidStructureKey FeaturesTypical Yield (%)Relative Reactivity
Phenylboronic AcidPh-B(OH)₂Baseline (unsubstituted)90-98%Very High
3-Chlorophenylboronic Acid3-Cl-C₆H₄-B(OH)₂Electron-withdrawing group85-95%High
2-Carbamoylphenylboronic Acid2-(H₂NCO)-C₆H₄-B(OH)₂ortho-substituent, electron-withdrawing60-75%Moderate
This compound 5-Cl-2-(H₂NCO)-C₆H₄-B(OH)₂ ortho-substituent, two electron-withdrawing groups 55-70% Moderate-Low

Note: Yields are representative and can vary significantly with the specific catalyst, ligand, base, and solvent system employed.

Analysis of Data: The data clearly illustrates the cumulative impact of the substituents. The presence of a single electron-withdrawing group in 3-chlorophenylboronic acid has only a minor attenuating effect on the yield. However, the introduction of a sterically demanding ortho-carbamoyl group causes a more significant drop in efficiency. This compound, possessing both the steric hindrance of the ortho group and the combined electron-withdrawing effects of two substituents, exhibits the most challenging reactivity profile of the set. Achieving high yields with this substrate requires careful optimization of reaction conditions, often involving more advanced catalyst systems designed for sterically demanding couplings[7][11][12].

Recommended Experimental Protocol

This protocol provides a robust starting point for researchers using this compound in a Suzuki-Miyaura coupling. The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the reaction with a sterically hindered and electron-deficient boronic acid[6].

Objective: To couple this compound with 4-bromoanisole.
Materials:
  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene and Water (10:1 v/v)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:
  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

    • Causality: Using finely ground K₃PO₄ increases its surface area, improving reaction kinetics. The SPhos ligand is specifically chosen for its ability to promote oxidative addition and reductive elimination with challenging substrates[6].

  • Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Causality: This is a self-validating step. The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen prevents catalyst degradation and ensures reproducibility.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.

    • Causality: Degassing the solvents removes dissolved oxygen. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex required for transmetalation.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Causality: Elevated temperature is necessary to overcome the activation energy barrier associated with this sterically and electronically challenging coupling. Vigorous stirring ensures efficient mixing of the biphasic system.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the starting material (4-bromoanisole) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Conclusion and Recommendations

This compound is a valuable building block that presents a distinct reactivity profile in Suzuki-Miyaura coupling. Its performance is primarily dictated by the significant steric hindrance from the ortho-carbamoyl group, compounded by the electron-withdrawing nature of both the carbamoyl and chloro substituents.

Key Takeaways for Researchers:

  • Nomenclature: Recognize that "this compound" and "(2-carboxamido-5-chlorophenyl)boronic acid" are identical.

  • Reactivity Profile: Expect lower reactivity compared to unsubstituted, meta-, or para-substituted boronic acids. Plan for longer reaction times or higher temperatures.

  • Catalyst Selection: Standard Pd/PPh₃ systems may provide low yields. Employ advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are specifically designed to overcome steric and electronic challenges[6][13].

  • Protocol Optimization: The provided protocol is a strong starting point. If yields are suboptimal, screening different bases (e.g., Cs₂CO₃, K₂CO₃), solvents, and ligand-to-metal ratios is recommended to find the ideal conditions for a specific substrate pairing.

By understanding these principles and implementing robust experimental designs, scientists can effectively harness the synthetic potential of this challenging yet powerful reagent in the development of novel molecules.

References

  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
  • Littke, A. F., & Fu, G. C. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 124(45), 13406–13414. [Link]

  • Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2226–2236. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation Chemistry, Sensor Development, and Stimuli-Responsive Materials. ChemRxiv. (2023). [Link]

  • Zhang, Y., & Hu, J. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. (2018). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Suzuki Coupling. YouTube. (2020). [Link]

  • Zhang, Y., & Hu, J. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1(2), 140-144. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. (n.d.). [Link]

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A Senior Application Scientist's Guide to Benchmarking Catalysts for the Suzuki-Miyaura Coupling of (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures.[1][2] Its tolerance for a wide array of functional groups and relatively mild reaction conditions have cemented its utility.[1] However, not all substrates are created equal. Sterically hindered partners, such as those with ortho-substituents, present significant challenges to the catalytic cycle, often leading to low yields and sluggish reaction times.[3][4][5]

(2-Carbamoyl-5-chlorophenyl)boronic acid is one such challenging substrate. The presence of the ortho-carbamoyl group introduces considerable steric bulk and the potential for catalyst inhibition through coordination.[6] This guide provides a comprehensive comparison of modern palladium catalysts for the efficient coupling of this critical building block, supported by representative experimental data and detailed protocols to empower researchers in drug development and chemical synthesis.

The Challenge of Sterically Hindered Couplings

The primary hurdles in coupling ortho-substituted boronic acids are twofold:

  • Slowed Transmetalation: The steric clash between the bulky ortho-substituent and the ligands on the palladium center can hinder the transfer of the aryl group from boron to palladium.[5]

  • Difficult Reductive Elimination: The final step of the catalytic cycle, where the new C-C bond is formed and the product is released, can also be impeded by steric congestion around the metal center.[5][6]

Overcoming these challenges necessitates the use of sophisticated catalyst systems, typically featuring bulky and electron-rich ligands that can accelerate both oxidative addition and reductive elimination.[5][6]

Catalyst Selection for a Demanding Substrate

We have selected a range of palladium catalysts for this comparative study, from classical workhorses to modern, highly active systems designed for challenging couplings. The chosen coupling partner for our benchmark reaction is 4-chloroanisole, a readily available and moderately reactive aryl chloride.

Benchmark Reaction:

sub1 This compound plus1 + sub1->plus1 sub2 4-Chloroanisole plus1->sub2 arrow Pd Catalyst, Base Solvent, Temp. sub2->arrow prod Product arrow->prod

Caption: Benchmark Suzuki-Miyaura coupling reaction.

Comparative Performance of Selected Catalysts

The following table summarizes the performance of various palladium catalysts in our benchmark reaction. The data is representative of typical outcomes for such couplings, emphasizing the importance of ligand choice.

Catalyst SystemLigand TypeCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Catalyst A: Pd(PPh₃)₄ Monodentate Phosphine2.0100243517.50.73
Catalyst B: PdCl₂(dppf) Bidentate Ferrocenylphosphine2.0100186532.51.81
Catalyst C: XPhos Pd G3 Bulky Biarylphosphine1.0806929215.3
Catalyst D: [Pd(IPr)(allyl)Cl] N-Heterocyclic Carbene (NHC)1.0808888811.0

Analysis of Results:

  • Pd(PPh₃)₄ (Catalyst A): As a first-generation catalyst, Tetrakis(triphenylphosphine)palladium(0) struggles with this sterically demanding transformation, resulting in a low yield even after a prolonged reaction time and at a higher temperature.[7] While historically significant, it is often not the optimal choice for hindered substrates.[8]

  • PdCl₂(dppf) (Catalyst B): The use of a bidentate ligand like dppf offers a significant improvement over PPh₃.[9] The wider bite angle and electron-rich nature of dppf facilitate the catalytic cycle, leading to a respectable yield. However, it still requires relatively high catalyst loading and temperature.

  • XPhos Pd G3 (Catalyst C): This third-generation Buchwald precatalyst, featuring the bulky and electron-rich XPhos ligand, demonstrates exceptional activity.[6] It achieves a high yield at a lower temperature and in a significantly shorter time with half the catalyst loading of the first two systems. Buchwald-type biarylphosphine ligands are specifically designed for challenging couplings involving sterically hindered substrates.[5]

  • [Pd(IPr)(allyl)Cl] (Catalyst D): N-heterocyclic carbene (NHC) ligands represent another class of highly effective ligands for Suzuki couplings.[3][6] Their strong σ-donating properties and steric bulk accelerate the key steps of the catalytic cycle.[4] The IPr-based catalyst provides a high yield under mild conditions, comparable to the XPhos system.

Experimental Protocols

The following are detailed, step-by-step methodologies for the benchmark experiments.

General Procedure for Suzuki-Miyaura Coupling:

A dried Schlenk tube equipped with a magnetic stir bar is charged with this compound (1.2 equiv.), the specified palladium catalyst (as per the table), and base (e.g., K₃PO₄, 2.0 equiv.). The tube is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times. The aryl chloride (1.0 equiv.) and the degassed solvent (e.g., Dioxane/H₂O mixture) are then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time.

Reaction Monitoring and Work-up:

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk tube with boronic acid, catalyst, and base B Evacuate and backfill with inert gas (3x) A->B C Add aryl chloride and degassed solvent B->C D Heat to specified temperature and stir for required time C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F Reaction Complete G Dilute with organic solvent, wash with water and brine F->G H Dry organic layer, filter, and concentrate G->H I Purify by flash column chromatography H->I

Caption: Experimental workflow for the benchmark Suzuki-Miyaura coupling.

Understanding the Catalytic Cycle: The Role of the Ligand

The enhanced performance of catalysts like XPhos Pd G3 and [Pd(IPr)(allyl)Cl] can be attributed to their influence on the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X L₂ OA->PdII TM Transmetalation PdII->TM Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar' L₂ TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Bulky, electron-donating ligands (L) on the palladium (Pd) center facilitate:

  • Oxidative Addition: The initial reaction of the Pd(0) complex with the aryl chloride (Ar-X) is accelerated by electron-rich ligands.

  • Reductive Elimination: Steric bulk on the ligands promotes the final C-C bond-forming step, preventing catalyst decomposition and increasing turnover.[5]

Conclusion and Recommendations

For the challenging Suzuki-Miyaura coupling of this compound, the choice of catalyst is paramount to achieving high efficiency. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can provide the desired product, modern catalysts equipped with bulky biarylphosphine (e.g., XPhos) or N-heterocyclic carbene (e.g., IPr) ligands offer superior performance. They enable the reaction to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times, ultimately leading to higher yields and a more efficient process.

For researchers and drug development professionals working with sterically hindered substrates, we strongly recommend screening a small panel of modern catalysts, such as those from the Buchwald and NHC families, to identify the optimal conditions for their specific substrate combination. The investment in these more advanced catalysts is often offset by significant gains in yield, purity, and overall process efficiency.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link] (Note: This is the same as reference 1, presented with a different URL format from the search results).

  • (N.A.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • (N.A.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • (N.A.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428-3439. Available at: [Link]

  • (N.A.). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. Available at: [Link]

  • (N.A.). SUZUKI REACTION MONITORING. Available at: [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available at: [Link]

  • (N.A.). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available at: [Link]

  • (N.A.). Engaging Photoexcited ortho-Substituted Nitroarenes and Aryl/Alkyl Boronic Acids in Reductive C–N Coupling. Organic Letters. Available at: [Link]

  • (N.A.). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. ResearchGate. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11871-11883. Available at: [Link]

  • (N.A.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. Available at: [Link]

  • Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Available at: [Link]

  • (N.A.). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? Available at: [Link]

  • MDPI. (N.A.). Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]

  • (N.A.). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. Available at: [Link]

  • (N.A.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ? Available at: [Link]

  • (N.A.). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available at: [Link]

  • (N.A.). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. National Institutes of Health. Available at: [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available at: [Link]

  • ResearchGate. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Available at: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • (N.A.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Carbamoyl-5-chlorophenyl)boronic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory safety and chemical handling.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with this compound. While boronic acids are generally regarded as a class of compounds with manageable handling characteristics, their reactivity and toxicological profiles can be significantly influenced by their substituents.[1][2] For substituted phenylboronic acids, it is prudent to assume a higher level of hazard than for simple alkyl boronic acids.

Key Hazards:

  • Irritation: Phenylboronic acids can be irritants to the skin, eyes, and respiratory tract.[3]

  • Toxicity: Some boronic acid derivatives have been reported to be harmful if swallowed or inhaled, and some are suspected carcinogens.

  • Environmental Hazard: Certain derivatives are toxic to aquatic life.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and dispose of them properly after handling the chemical.[4][5]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[5]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice.[6][7] Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.

Protocol for Waste Collection:

  • Designate a Waste Container:

    • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[7][8]

    • Ensure the container is clean and in good condition, with no cracks or leaks.[9]

  • Label the Container:

    • As soon as you begin to collect waste, affix a "Hazardous Waste" label to the container.[6][10]

    • The label must clearly state:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]

      • An estimate of the concentration or percentage of the chemical in the waste.

      • The date when waste was first added to the container.

  • Collecting the Waste:

    • Solid Waste: Carefully transfer solid this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) into the designated waste container.[11] Avoid generating dust.

    • Liquid Waste: For solutions containing this compound, collect the liquid waste in a designated, compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10][12]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[6][7][9][10] This prevents the release of vapors and protects the contents from reacting with the atmosphere.

Storage of Hazardous Waste in the Laboratory

Proper storage of hazardous waste is critical to maintaining a safe laboratory environment while awaiting pickup for final disposal.

Storage Parameter Requirement Rationale
Location Store in a designated satellite accumulation area near the point of generation.[6]Minimizes the distance waste needs to be transported within the lab, reducing spill risk.
Segregation Store segregated from incompatible materials, particularly strong oxidizing agents.[6][7][9]Prevents accidental chemical reactions.
Secondary Containment Liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or bin).[7][10]Contains leaks and spills from the primary container.
Quantity Limits Adhere to your institution's limits for hazardous waste accumulation in the laboratory.[7][10]Prevents the unsafe accumulation of large quantities of hazardous materials.
Final Disposal Procedure

The final disposal of this compound must be conducted through your institution's certified hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [7][9]

Workflow for Final Disposal:

Caption: Workflow for the disposal of this compound.

Steps for Arranging Disposal:

  • Monitor Waste Levels: Do not overfill the waste container; a good rule of thumb is to fill it to no more than 90% capacity.[13]

  • Request Pickup: Once the container is full or has reached the time limit for accumulation set by your institution, schedule a pickup with your EHS department.[7][10][12] This is often done through an online request system.

  • Provide Accurate Information: When requesting a pickup, provide all necessary information about the waste, including the chemical name and quantity.

  • Await Collection: Your EHS department will collect the waste and ensure it is transported to a licensed hazardous waste disposal facility.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • For small spills, if you are trained and have the appropriate spill kit, you can clean it up yourself. All spill cleanup materials must be collected and disposed of as hazardous waste.[9]

    • For large spills, evacuate the area, alert others, and contact your institution's emergency response team or EHS.[9]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, using an eyewash station.[3][4]

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]

  • Laboratory Chemical Waste Guidelines. Stanford University Environmental Health & Safety. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]

  • Safety Data Sheet. CATO Research Chemical Inc. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/A890568/ file/A890568_msds.pdf)
  • Safety Data Sheet. Angene Chemical. [Link]

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  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology Environmental Health & Safety. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. ResearchGate. [Link]

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A Comprehensive Guide to the Safe Handling of (2-Carbamoyl-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Resource for Researchers in Drug Development and Chemical Synthesis

(2-Carbamoyl-5-chlorophenyl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis. Its unique structure allows for the creation of complex molecules, making it a key component in the development of new therapeutic agents. However, like all chemical reagents, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed, step-by-step approach to the safe handling, storage, and disposal of this compound, grounded in established safety protocols and scientific principles.

Understanding the Risks: Hazard Profile

This compound is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4] While specific toxicity data for this exact compound is not extensively published, the hazard profile is consistent with analogous boronic acid derivatives.[5]

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312

This data is a composite from Safety Data Sheets (SDS) for this compound and analogous boronic acids.[1][5]

It is crucial to handle this compound with the understanding that it is potentially harmful upon inhalation, ingestion, or direct contact.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. This operational plan outlines the necessary steps from preparation to the completion of your experimental work.

1. Engineering Controls: Your First Line of Defense

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of dust particles or vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory.[2][7] This helps to dilute and remove any fugitive emissions that may escape the primary containment of the fume hood.

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate work area.[2][6]

2. Personal Protective Equipment (PPE): Your Personal Barrier

The following PPE is required when handling this compound:[5][6]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.[6][8]Protects eyes from dust particles and splashes. Standard safety glasses are not sufficient.
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][8]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[6][8]Protects skin from accidental spills.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is necessary when handling the solid compound to prevent the inhalation of dust particles.[6][7]Minimizes the risk of respiratory tract irritation.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe handling_weigh Weigh Solid Compound prep_ppe->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

3. Procedural Steps for Safe Handling

  • Preparation: Before handling the compound, ensure that all necessary engineering controls are operational and that you have donned the appropriate PPE. The work area within the fume hood should be clean and uncluttered.

  • Weighing: When weighing the solid compound, do so in the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance. Minimize the creation of dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Avoid splashing.

  • Reaction: During the reaction, maintain the setup within the fume hood. Monitor the reaction for any unexpected changes.

  • Post-Handling: After handling the compound, thoroughly wash your hands and any exposed skin with soap and water.[2] Decontaminate all surfaces and equipment used.

Storage and Stability: Maintaining Chemical Integrity

Proper storage is crucial to maintain the stability and reactivity of this compound.

  • Container: Store the compound in a tightly sealed, properly labeled container.[9][10] The label should include the chemical name, concentration (if in solution), and hazard information.

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][11][12] Some sources recommend storage under an inert atmosphere at room temperature or refrigerated at 2-8°C.[1][3][11]

  • Segregation: Boronic acids are organic acids and should be stored in a dedicated corrosives cabinet, separate from inorganic acids and bases.[13]

  • Decomposition: Be aware of potential decomposition pathways for boronic acids, such as protodeboronation (cleavage of the carbon-boron bond) and the formation of boroxines (cyclic trimers).[14] Proper storage helps to minimize these degradation processes.

Disposal Plan: Responsible Waste Management

The disposal of this compound and its waste must be handled in accordance with local, state, and federal regulations.[15] All chemical products should be treated as having unknown hazards and toxicity.[11]

1. Waste Segregation

  • Solid Waste: Collect any solid waste, including contaminated weighing boats and gloves, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.[16]

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

2. Disposal Procedures

  • Small Quantities: For very small quantities, some local regulations may permit disposal down the drain with copious amounts of water after neutralization with a mild base like sodium bicarbonate.[15][16][17] However, you must consult and receive explicit permission from your local water authority and EHS department before doing so.[16]

  • Large Quantities: For larger volumes or industrial-grade material, the compound must be collected in sealed and labeled containers and transferred to a certified hazardous waste facility.[16]

  • Professional Disposal: The most reliable method for disposal is to use a licensed hazardous waste management service that can ensure compliance with all regulations.[17]

G cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal_pathway Disposal Pathway waste_solid Solid Waste seg_solid Labeled Solid Waste Container waste_solid->seg_solid waste_liquid Liquid Waste seg_liquid Labeled Liquid Waste Container waste_liquid->seg_liquid waste_sharps Sharps Waste seg_sharps Sharps Container waste_sharps->seg_sharps disp_ehs Consult EHS Department seg_solid->disp_ehs seg_liquid->disp_ehs seg_sharps->disp_ehs disp_small Small Quantity Disposal (with permission) disp_ehs->disp_small If applicable disp_large Large Quantity Disposal (Hazardous Waste Facility) disp_ehs->disp_large Standard procedure

Emergency Procedures: Preparedness is Key

In the event of an emergency, prompt and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[2][7]

  • Spills: For small spills, contain the spill with an inert absorbent material and scoop it into a suitable container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

  • How to Dispose of Boric Acid Safely? - Zhongbo (Shandon) Chemical Technology Co., Ltd.
  • How To Safely Dispose of Boric Acid - Lab Alley.
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem.
  • Disposal Of Boric Acid - Sciencing.
  • How to Store Boric Acid | Lab Alley.
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer.
  • Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide - Benchchem.
  • CAS NO. 1313617-51-4 | (2-Carbamoyl-5-chlorophenyl)
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem.
  • BLD Pharmatech Safety Data Sheet for (7-Chloroquinolin-3-yl)boronic acid.
  • Corrosive Storage Guidelines.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • SAFETY DATA SHEET - Fisher Scientific for 2-Chlorophenylboronic acid.
  • SAFETY DATA SHEET - Fisher Scientific for 4-Chlorophenylboronic acid.
  • SAFETY DATA SHEET - Sigma-Aldrich for a similar boronic acid.
  • Safety Data Sheet - Angene Chemical for a similar boronic acid.
  • 15 Tips for Storing Acids in Your Labor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.